3-Oxo-C8-HSL
Description
autoinducer required for expression of Pseudomonas aeruginosa virulence genes; structure given in first source
an acyl homoserine lactone from Pseudomonas aeruginosa that is involved in quorum sensing of bacterial density; it can condense to a tetramic acid which is bactericidal
Properties
IUPAC Name |
3-oxo-N-(2-oxooxolan-3-yl)dodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-2-3-4-5-6-7-8-9-13(18)12-15(19)17-14-10-11-21-16(14)20/h14H,2-12H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSRRHGYXQCRPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00934614 | |
| Record name | 3-Oxo-N-(2-oxooxolan-3-yl)dodecanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00934614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152833-54-0 | |
| Record name | 3-Oxo-N-(tetrahydro-2-oxo-3-furanyl)dodecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152833-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pseudomonas aeruginosa autoinducer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152833540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxo-N-(2-oxooxolan-3-yl)dodecanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00934614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the 3-Oxo-C8-HSL Biosynthesis Pathway in Agrobacterium tumefaciens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quorum sensing (QS) in the phytopathogen Agrobacterium tumefaciens is a sophisticated cell-to-cell communication system that governs the conjugal transfer of the tumor-inducing (Ti) plasmid, a key element in its virulence. Central to this process is the biosynthesis of the N-acyl-homoserine lactone (AHL) signal molecule, N-(3-oxo-octanoyl)-L-homoserine lactone (3-Oxo-C8-HSL). This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, its intricate regulation, and the key molecular players involved. It is intended to serve as a resource for researchers and professionals in drug development by detailing the core mechanisms of this pathway and providing established experimental protocols for its study.
The Core Biosynthesis Pathway
The synthesis of this compound in Agrobacterium tumefaciens is catalyzed by the LuxI-type synthase, TraI.[1][2] This enzyme utilizes two primary substrates sourced from the bacterium's cellular pools:
-
Acyl Donor: 3-oxo-octanoyl-acyl carrier protein (3-oxo-C8-ACP) from the fatty acid biosynthesis pathway.
-
Acyl Acceptor: S-adenosyl-L-methionine (SAM).[2]
The enzymatic reaction involves the acylation of the amino group of SAM with the 3-oxo-octanoyl group from 3-oxo-C8-ACP, followed by an intramolecular cyclization to form the homoserine lactone ring, releasing 5'-methylthioadenosine (MTA) and the apo-acyl carrier protein (ACP).[2]
Genetic and Molecular Regulation
The biosynthesis of this compound is tightly integrated into the broader quorum-sensing regulatory circuit of A. tumefaciens, which involves a multifactorial system of activation, feedback, and inhibition.
The TraR/TraI System: Positive Feedback
The core of the regulatory system is a positive feedback loop involving the transcriptional regulator TraR and the synthase TraI.[3]
-
Basal Expression: At low cell densities, there is a basal level of transcription of the traI gene, leading to the production of small amounts of this compound.
-
Signal Accumulation: As the bacterial population density increases, this compound accumulates in the environment and diffuses back into the cells.
-
TraR Activation: Inside the cell, this compound binds to the LuxR-type transcriptional activator protein, TraR.[4] This binding induces a conformational change in TraR, promoting its dimerization and stabilizing the protein.[4]
-
Transcriptional Activation: The TraR-3-Oxo-C8-HSL complex then binds to specific DNA sequences known as tra boxes, located in the promoter regions of target genes, including the traI gene itself.[4]
-
Autoinduction: This binding event strongly activates the transcription of traI, leading to a rapid increase in the synthesis of this compound, thus creating a positive feedback loop that amplifies the quorum-sensing signal.
The Role of Opines
The initiation of the quorum-sensing cascade is often dependent on signals from the plant host in the form of opines, which are produced by the plant tissues transformed by A. tumefaciens. Specific opines, such as agrocinopines, can induce the expression of the traR gene, thereby priming the system for a robust response to the accumulation of this compound.[5]
Negative Regulation by TraM
To prevent uncontrolled activation of the quorum-sensing system, A. tumefaciens employs a negative regulator, TraM.[6][7] TraM functions as an anti-activator by directly interacting with TraR.[8] The TraM protein binds to the TraR-3-Oxo-C8-HSL complex, preventing it from binding to the tra box DNA sequences and thereby inhibiting the transcription of traI and other target genes.[7][9] Studies have shown that TraM and TraR form a stable complex, and the interaction involves the C-terminal region of TraR.[8][9] Null mutations in the traM gene lead to a significant increase in Ti plasmid conjugation and this compound production.[10]
Signal Degradation
Agrobacterium tumefaciens also possesses mechanisms for the enzymatic degradation of this compound, which provides another layer of control over the quorum-sensing response. The enzymes AttM and AiiB are lactonases that can hydrolyze the homoserine lactone ring of this compound, rendering the signal molecule inactive.[11][12] The expression of these lactonases can be influenced by plant-derived signals, such as GABA, which can induce the expression of attM.[13]
Quantitative Data
The following tables summarize key quantitative data related to the this compound biosynthesis and its regulation in Agrobacterium tumefaciens.
| Parameter | Value | Reference |
| Enzyme | TraI (N-(3-oxooctanoyl)-L-homoserine lactone synthase) | |
| Substrates | 3-oxo-octanoyl-ACP, S-adenosylmethionine | [2] |
| Signaling Molecule | This compound | |
| Detection Threshold (approx.) | ~3.0 nM | [14] |
Table 1: Core Components of this compound Biosynthesis
| Condition | This compound Concentration | Reference |
| A. tumefaciens C58 (wild-type) | 0.5 nM | [13] |
| A. tumefaciens C58 (overexpressing traR) | 20 nM | [13] |
| A. tumefaciens F2 (exogenous addition) | 0.22 µM (optimal for flocculant production) | [3] |
Table 2: this compound Concentrations in Agrobacterium tumefaciens Cultures
| Compound | Effect on TraR-mediated Gene Expression (β-galactosidase activity) | Reference |
| This compound (10 nM) | ~700 Miller units | [14] |
| TraM | Inhibits TraR-dependent activation | [10] |
| GABA (0.5 - 1.0 mM) | Leads to undetectable levels of this compound | [13] |
Table 3: Regulation of this compound Pathway Activity
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.
Extraction and Quantification of this compound
Objective: To extract and quantify the concentration of this compound from A. tumefaciens culture supernatants.
Materials:
-
A. tumefaciens culture
-
Ethyl acetate (acidified with 0.1% acetic acid)
-
Rotary evaporator
-
Methanol (HPLC grade)
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) system
-
This compound standard
Protocol:
-
Grow A. tumefaciens in the desired liquid medium to the desired cell density.
-
Centrifuge the culture to pellet the cells.
-
Collect the supernatant.
-
Extract the supernatant twice with an equal volume of acidified ethyl acetate.
-
Pool the organic phases and evaporate to dryness using a rotary evaporator.
-
Resuspend the dried extract in a known volume of methanol.
-
Analyze the extract using a reverse-phase C18 column on an HPLC-MS/MS system, using a water/acetonitrile gradient.
-
Monitor for the specific mass-to-charge ratio (m/z) of this compound.
-
Quantify the concentration by comparing the peak area to a standard curve generated with a pure this compound standard.
β-Galactosidase Assay for Reporter Strains
Objective: To quantify the expression of a lacZ reporter gene under the control of a this compound-responsive promoter (e.g., traI or traG promoter) in a suitable A. tumefaciens reporter strain (e.g., NTL4(pZLR4)).[1]
Materials:
-
A. tumefaciens reporter strain culture
-
Z-buffer
-
Chloroform
-
0.1% SDS
-
o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)
-
1 M Na₂CO₃
-
Spectrophotometer
Protocol:
-
Grow the reporter strain to mid-log phase under the desired experimental conditions.
-
Measure the optical density of the culture at 600 nm (OD₆₀₀).
-
To 1 mL of culture, add 100 µL of chloroform and 50 µL of 0.1% SDS. Vortex vigorously for 10 seconds to lyse the cells.
-
Pre-warm the tubes to 28°C.
-
Start the reaction by adding 200 µL of ONPG solution. Record the start time.
-
Incubate at 28°C until a yellow color develops.
-
Stop the reaction by adding 500 µL of 1 M Na₂CO₃. Record the stop time.
-
Centrifuge the tubes to pellet cell debris.
-
Measure the absorbance of the supernatant at 420 nm (A₄₂₀).
-
Calculate Miller Units using the formula: Miller Units = (1000 × A₄₂₀) / (t × V × OD₆₀₀) where t = reaction time in minutes, and V = volume of culture used in mL.
Electrophoretic Mobility Shift Assay (EMSA) for TraR-DNA Binding
Objective: To qualitatively assess the binding of the TraR protein to its target DNA sequence (the tra box).
Materials:
-
Purified TraR protein
-
This compound
-
DNA probe containing the tra box sequence, labeled with a non-radioactive tag (e.g., biotin) or a radioactive isotope (e.g., ³²P)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Polyacrylamide gel (native)
-
Electrophoresis apparatus
-
Detection system appropriate for the label (e.g., chemiluminescence for biotin, autoradiography for ³²P)
Protocol:
-
Incubate purified TraR protein with this compound in binding buffer for 20-30 minutes at room temperature to allow for complex formation.
-
Add the labeled DNA probe to the reaction mixture and incubate for another 20-30 minutes.
-
For competition assays, add an excess of unlabeled specific or non-specific competitor DNA before adding the labeled probe.
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Transfer the DNA to a nylon membrane (for non-radioactive detection) or dry the gel (for radioactive detection).
-
Detect the position of the labeled DNA. A "shifted" band, which migrates slower than the free probe, indicates the formation of a TraR-DNA complex.[15]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the relative transcript levels of genes involved in the this compound biosynthesis pathway (e.g., traI, traR).
Materials:
-
A. tumefaciens cells grown under different conditions
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR instrument
-
SYBR Green or other fluorescent qPCR master mix
-
Primers specific for the target genes (traI, traR) and a reference gene (e.g., 16S rRNA)
Protocol:
-
Extract total RNA from A. tumefaciens cells using a commercial kit or a standard protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA template using reverse transcriptase and random primers or gene-specific primers.
-
Set up the qPCR reactions containing cDNA, gene-specific primers, and SYBR Green master mix.
-
Run the qPCR program on a real-time PCR instrument. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.[16]
Visualizations
The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a general experimental workflow for studying quorum sensing in A. tumefaciens.
References
- 1. pnas.org [pnas.org]
- 2. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-3-Oxo-octanoyl-homoserine lactone as a promotor to improve the microbial flocculant production by an exopolysaccharide bioflocculant-producing bacterium Agrobacterium tumefaciens F2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Comparative Analysis of Two Classes of Quorum-Sensing Signaling Systems That Control Production of Extracellular Proteins and Secondary Metabolites in Erwinia carotovora Subspecies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UNIT 3D.1 Laboratory Maintenance of Agrobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The antiactivator TraM interferes with the autoinducer-dependent binding of TraR to DNA by interacting with the C-terminal region of the quorum-sensing activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Activity of the Agrobacterium Ti plasmid conjugal transfer regulator TraR is inhibited by the product of the traM gene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A fine control of quorum-sensing communication in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GABA controls the level of quorum-sensing signal in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. med.upenn.edu [med.upenn.edu]
- 16. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of 3-Oxo-C8-HSL in Bacterial Quorum Sensing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of N-(3-oxooctanoyl)-L-homoserine lactone (3-Oxo-C8-HSL), a key autoinducer molecule in the quorum sensing (QS) systems of various Gram-negative bacteria. Quorum sensing is a cell-to-cell communication process that bacteria utilize to monitor their population density and collectively alter gene expression.[1][2] This coordinated behavior allows bacteria to function as multicellular communities, regulating processes crucial for their survival, virulence, and interaction with their environment, such as biofilm formation and the production of virulence factors.[1][3]
The Canonical this compound Signaling Pathway
The mechanism of this compound action is best characterized in bacteria like Agrobacterium tumefaciens, where it controls the conjugal transfer of the Ti plasmid.[4][5] The pathway is orchestrated by a pair of conserved proteins: a LuxI-family synthase (e.g., TraI) that produces the signal, and a LuxR-family transcriptional regulator (e.g., TraR) that detects it.[1][4][5]
The process unfolds as follows:
-
Synthesis of this compound: The autoinducer synthase, a protein of the LuxI family, synthesizes this compound from cellular precursors.[1] In A. tumefaciens, this synthase is TraI.[4][5]
-
Signal Accumulation: As a small, diffusible molecule, this compound moves across the bacterial cell membrane into the extracellular environment.[6] At low cell densities, the signal dissipates. As the bacterial population grows, the extracellular concentration of this compound increases in proportion to the cell density.[1]
-
Receptor Binding and Activation: Once a threshold concentration is reached, this compound diffuses back into the bacterial cells and binds to its cognate cytoplasmic receptor, a LuxR-type transcriptional activator protein (e.g., TraR).[4][5]
-
Dimerization and DNA Binding: This binding event induces a conformational change in the receptor protein, promoting its dimerization or oligomerization.[4][5] The activated receptor complex is now capable of binding to specific DNA sequences, known as lux or tra boxes, located in the promoter regions of target genes.
-
Transcriptional Regulation: The binding of the this compound-receptor complex to DNA recruits RNA polymerase, activating the transcription of downstream genes.[1] This leads to a coordinated, population-wide change in behavior, such as the expression of genes required for Ti plasmid conjugation in Agrobacterium.[4][5]
Quantitative Data on this compound Activity
The precise quantitative parameters of this compound activity, such as binding affinities and the concentrations required for gene activation, are critical for understanding its biological role and for the development of potential inhibitors.
| Parameter | Value | Organism/System | Description | Reference |
| Activation Concentration | 3.0 nM | Agrobacterium tumefaciens | Detectable concentration required to activate a tra-lacZ reporter fusion via the TraR protein. | [4] |
| Concentration for Biofilm Growth | >10⁻⁷ g/L | Pseudomonas aeruginosa | Concentration of this compound that increased the growth rate of cells within a biofilm. | [7] |
Note: Research on the direct impact of this compound on bacterial gene expression is often intertwined with studies on other AHLs. The data below reflects a cross-kingdom interaction where this compound primes a defense response in plants, demonstrating its biological activity.
| Target Gene | Fold Change in Expression | Organism/System | Conditions | Reference |
| MYC2 | 5.8-fold increase | Arabidopsis thaliana | 6 hours after inoculation with P. carotovorum following pretreatment with 10 µM this compound. | [8][9] |
| JAZ1 | 30-fold increase | Arabidopsis thaliana | 6 hours after inoculation with P. carotovorum following pretreatment with 10 µM this compound. | [8][9] |
Key Experimental Protocols
The study of the this compound mechanism relies on a variety of established molecular biology and analytical chemistry techniques. Below are detailed protocols for key experiments.
β-Galactosidase Reporter Assay for Gene Activation
This assay is used to quantify the ability of this compound to activate transcription from a specific promoter.
-
Objective: To measure the dose-dependent activation of a target promoter (e.g., the tra promoter) by the this compound/TraR complex.
-
Methodology:
-
Strain Construction: An Agrobacterium tumefaciens reporter strain is used, which typically lacks its own AHL synthase (traI) but contains a functional traR gene and a reporter fusion construct (e.g., traA-lacZ) where the target promoter drives the expression of the β-galactosidase gene (lacZ).[4][10]
-
Bacterial Culture: The reporter strain is grown in a suitable medium (e.g., AB minimal medium) to the exponential phase.[10]
-
Induction: The culture is aliquoted into tubes or microplate wells. Synthetic this compound, dissolved in a suitable solvent, is added to create a range of final concentrations (e.g., 0 nM to 10,000 nM).[4] Control wells receive only the solvent.
-
Incubation: The cultures are incubated with shaking for a defined period (e.g., 4-8 hours) to allow for signal uptake, receptor activation, and reporter gene expression.[10]
-
Cell Lysis: A portion of each culture is taken, the optical density (OD₆₀₀) is measured to normalize for cell number, and the cells are permeabilized using a detergent like SDS and chloroform.
-
Enzymatic Reaction: The substrate, o-nitrophenyl-β-D-galactopyranoside (ONPG), is added to the permeabilized cells. β-galactosidase cleaves ONPG into galactose and o-nitrophenol, which is yellow.
-
Quantification: The reaction is allowed to proceed for a set time at a controlled temperature and is then stopped by adding a high-pH solution like sodium carbonate. The absorbance of the yellow o-nitrophenol is measured at 420 nm.
-
Data Analysis: β-galactosidase activity is calculated in Miller units, which normalizes for reaction time, culture volume, and cell density. The results are plotted as activity versus this compound concentration to generate a dose-response curve.
-
Quantification of this compound by LC-MS/MS
This is a highly sensitive and specific method for detecting and quantifying AHLs from bacterial cultures.
-
Objective: To accurately measure the amount of this compound produced by a bacterial strain under specific growth conditions.
-
Methodology:
-
Sample Preparation: Bacteria are grown in liquid culture for a specified period. The culture is then centrifuged to pellet the cells, and the cell-free supernatant is collected.
-
Liquid-Liquid Extraction: The supernatant is extracted with a water-immiscible organic solvent, typically acidified ethyl acetate. The AHLs partition into the organic phase. This step is often repeated to maximize recovery.
-
Solvent Evaporation: The organic solvent is evaporated to dryness under a stream of nitrogen gas or using a rotary evaporator, concentrating the extracted AHLs.
-
Reconstitution: The dried extract is redissolved in a small, precise volume of a suitable solvent, often methanol or acetonitrile, compatible with the LC-MS system.
-
High-Performance Liquid Chromatography (HPLC): The reconstituted sample is injected into an HPLC system. The sample is passed through a column (e.g., a C18 reverse-phase column) under high pressure. A solvent gradient is used to separate the different molecules in the extract based on their physicochemical properties, primarily their hydrophobicity.
-
Tandem Mass Spectrometry (MS/MS): As molecules elute from the HPLC column, they are ionized (e.g., by electrospray ionization) and enter the mass spectrometer.
-
MS1: The first mass analyzer selects for the parent ion mass of this compound (m/z 242.3).
-
Collision: This parent ion is fragmented by collision with an inert gas.
-
MS2: The second mass analyzer separates the resulting fragment ions. The specific fragmentation pattern is a chemical fingerprint of the molecule.
-
-
Quantification: The abundance of a specific, stable fragment ion is measured. This is compared to a standard curve generated by running known concentrations of a pure this compound standard through the same process.[11]
-
Logical Framework of Regulation
The action of this compound is part of a sophisticated regulatory network. It functions as a chemical proxy for population density, integrating this information to switch genetic circuits from an "off" to an "on" state, thereby triggering collective behaviors that are only effective when undertaken by a large group.
References
- 1. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quorum sensing - Wikipedia [en.wikipedia.org]
- 3. Exploiting Quorum Sensing To Confuse Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analogs of the autoinducer 3-oxooctanoyl-homoserine lactone strongly inhibit activity of the TraR protein of Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Influence and mechanism of N-(3-oxooxtanoyl)-L-homoserine lactone (C8-oxo-HSL) on biofilm behaviors at early stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways [frontiersin.org]
- 9. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to N-(3-Oxooctanoyl)-L-homoserine lactone: Physicochemical Properties, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Oxooctanoyl)-L-homoserine lactone (OOHL or 3-oxo-C8-HSL) is a key signaling molecule in bacterial quorum sensing, a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. This technical guide provides a comprehensive overview of the physicochemical properties of OOHL, its role in signaling pathways, and detailed experimental protocols for its study.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-(3-Oxooctanoyl)-L-homoserine lactone is essential for its handling, formulation, and use in experimental settings. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₉NO₄ | [1][2][3] |
| Molecular Weight | 241.28 g/mol | [1][3] |
| Appearance | White powder/crystalline solid | [1][2] |
| Melting Point | 54-60 °C | [4] |
| Boiling Point | 490.1 ± 45.0 °C (Predicted) | [4] |
| Solubility | Chloroform: 50 mg/mLDMF: 30 mg/mLDMSO: 30 mg/mL | [1][2] |
| pKa | 11.09 ± 0.46 (Predicted) | [4] |
| Stability | Stable for ≥ 4 years at -20°C.[2] The lactone ring is susceptible to hydrolysis (lactonolysis) at alkaline pH.[5] It is recommended to avoid using ethanol and other primary alcohols as solvents as they can open the lactone ring.[6] Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[7] | |
| Storage | Store at -20°C, protected from light and moisture.[8] |
Signaling Pathways
N-(3-Oxooctanoyl)-L-homoserine lactone is a primary autoinducer in the quorum-sensing system of various Gram-negative bacteria, most notably Agrobacterium tumefaciens. In this bacterium, OOHL regulates the conjugal transfer of the Ti plasmid. The signaling pathway is initiated by the synthesis of OOHL by the LuxI homolog, TraI. As the bacterial population density increases, OOHL accumulates. Once a threshold concentration is reached, OOHL binds to and activates the LuxR homolog, TraR. The TraR-OOHL complex then acts as a transcriptional activator, binding to specific DNA sequences (tra boxes) and inducing the expression of target genes, including those required for Ti plasmid transfer.[9]
Experimental Protocols
Synthesis of N-(3-Oxooctanoyl)-L-homoserine lactone
While a specific protocol for OOHL was not found, the following is a general and adaptable multi-step synthesis protocol for N-acyl homoserine lactones, based on the synthesis of a similar molecule, N-(3-Oxododecanoyl)-L-homoserine lactone.[10] This can be adapted by using the appropriate starting materials for the octanoyl side chain.
Step 1: Synthesis of the β-keto ester
-
React an appropriate precursor for the octanoyl chain (e.g., octanoyl chloride or a derivative) with a malonic acid derivative (e.g., Meldrum's acid or dimethyl malonate).
-
This reaction is typically carried out in an organic solvent like dichloromethane in the presence of a base such as pyridine.
-
The resulting intermediate is then reacted with methanol under reflux to yield the methyl 3-oxooctanoate.
Step 2: Protection of the β-keto group
-
The β-keto group of methyl 3-oxooctanoate is protected as a ketal to prevent side reactions in subsequent steps.
-
This is commonly achieved by reacting with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid in a solvent like toluene, with azeotropic removal of water using a Dean-Stark apparatus.
Step 3: Hydrolysis of the ester
-
The methyl ester of the protected β-keto ester is hydrolyzed to the corresponding carboxylic acid.
-
This is typically done using a base like lithium hydroxide in a mixture of tetrahydrofuran and water.
-
The reaction mixture is then acidified to protonate the carboxylate.
Step 4: Amide coupling
-
The protected 3-oxooctanoic acid is coupled with L-homoserine lactone hydrobromide.
-
This amide bond formation is facilitated by coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) in an anhydrous solvent like dichloromethane. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is added to neutralize the hydrobromide salt.
Step 5: Deprotection and Purification
-
The ketal protecting group is removed under acidic conditions during the aqueous workup of the reaction mixture.
-
The final product, N-(3-Oxooctanoyl)-L-homoserine lactone, is purified by silica gel column chromatography.
Quantification of N-(3-Oxooctanoyl)-L-homoserine lactone Activity using an Agrobacterium tumefaciens Biosensor Assay
This protocol describes a whole-cell biosensor assay for the detection and quantification of OOHL using a reporter strain of Agrobacterium tumefaciens. The reporter strain typically carries a plasmid with a lacZ gene under the control of a TraR-regulated promoter. The presence of OOHL activates TraR, leading to the expression of β-galactosidase, which can be quantified colorimetrically.[11][12]
Materials:
-
Agrobacterium tumefaciens reporter strain (e.g., NTL4(pCF218)(pCF372)).
-
Appropriate growth medium (e.g., AB medium) with necessary antibiotics for plasmid maintenance.
-
N-(3-Oxooctanoyl)-L-homoserine lactone standard solutions of known concentrations.
-
Samples containing unknown concentrations of OOHL.
-
96-well microtiter plates.
-
Chromogenic substrate for β-galactosidase (e.g., X-Gal or ONPG).
-
Luminescent substrate (e.g., Beta-Glo) for higher sensitivity (optional).[11]
-
Spectrophotometer or luminometer.
Procedure:
-
Prepare an overnight culture of the A. tumefaciens reporter strain in the appropriate growth medium with antibiotics at 28°C with shaking.
-
Prepare standards and samples:
-
Prepare a serial dilution of the OOHL standard in the growth medium.
-
Prepare the experimental samples to be assayed. This may involve extraction of OOHL from bacterial culture supernatants using a solvent like ethyl acetate, followed by evaporation of the solvent and resuspension of the extract in the assay medium.[13]
-
-
Assay setup:
-
In a 96-well microtiter plate, add a subculture of the reporter strain to each well.
-
Add the OOHL standards or test samples to the respective wells. Include negative controls with medium only.
-
-
Incubation: Incubate the microplate at 28°C for a sufficient period (e.g., 4-6 hours or overnight) to allow for the induction of the reporter gene.
-
Quantification:
-
Colorimetric Assay (X-Gal): Add X-Gal to each well and incubate until a blue color develops. The intensity of the blue color, proportional to the OOHL concentration, can be measured spectrophotometrically at a wavelength of 635 nm.[11]
-
Colorimetric Assay (ONPG): After incubation, lyse the cells and add ONPG. Stop the reaction after a defined time and measure the absorbance of the yellow product (o-nitrophenol) at 420 nm.
-
Luminescent Assay: Add a luminescent substrate like Beta-Glo to each well and measure the luminescence using a luminometer for higher sensitivity.[11]
-
-
Data Analysis: Generate a standard curve by plotting the signal (absorbance or luminescence) versus the concentration of the OOHL standards. Use this curve to determine the concentration of OOHL in the unknown samples.
Conclusion
N-(3-Oxooctanoyl)-L-homoserine lactone is a vital molecule in the study of bacterial communication and represents a potential target for novel antimicrobial strategies. This guide provides essential physicochemical data and detailed experimental protocols to aid researchers in their investigations into the fascinating world of quorum sensing.
References
- 1. N-(3-氧代辛酰基)-L-高丝氨酸内酯 ≥97% (HPLC), white, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. N-(3-氧辛酰基)-DL-高丝氨酸内酯 ≥97% (HPLC), white, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. N-(3-OXOOCTANOYL)-L-HOMOSERINE LACTONE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. N-(3-Oxooctanoyl)-L-homoserine lactone - CAS-Number 147795-39-9 - Order from Chemodex [chemodex.com]
- 9. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ableweb.org [ableweb.org]
- 13. journals.asm.org [journals.asm.org]
The Pivotal Role of 3-Oxo-C8-HSL in Orchestrating Bacterial Virulence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Oxooctanoyl)-L-homoserine lactone (3-Oxo-C8-HSL) is a key acyl-homoserine lactone (AHL) signaling molecule that plays a central role in the quorum sensing (QS) systems of a variety of Gram-negative bacteria. As a chemical messenger, this compound enables bacteria to monitor their population density and collectively regulate the expression of genes involved in virulence, biofilm formation, and plasmid conjugation. This technical guide provides a comprehensive overview of the mechanisms of action of this compound, with a particular focus on its role in regulating virulence factors in clinically and agriculturally significant bacteria such as Agrobacterium tumefaciens and members of the Burkholderia cepacia complex. We present quantitative data on its regulatory effects, detailed experimental protocols for its study, and visual diagrams of the key signaling pathways and experimental workflows to facilitate a deeper understanding and further research in this critical area of microbiology and drug development.
Introduction
Quorum sensing (QS) is a sophisticated cell-to-cell communication process that allows bacteria to function as multicellular communities, coordinating their gene expression in response to population density. This collective behavior is mediated by the production, release, and detection of small signaling molecules called autoinducers. Among the most well-characterized autoinducers in Gram-negative bacteria are the N-acyl-homoserine lactones (AHLs).
This compound is a prominent member of the AHL family, distinguished by an eight-carbon acyl chain with a ketone group at the third carbon. This molecule is a critical regulator in several pathogenic and symbiotic bacteria, where it orchestrates the expression of a wide array of genes, many of which are directly involved in virulence. Understanding the intricate regulatory networks governed by this compound is paramount for the development of novel anti-virulence strategies that can disarm pathogens without exerting selective pressure for antibiotic resistance.
This guide will delve into the core aspects of this compound-mediated virulence regulation, providing researchers and drug development professionals with the foundational knowledge and practical methodologies to investigate this important signaling molecule.
Signaling Pathways Involving this compound
The canonical signaling pathway for this compound involves a LuxI-type synthase and a LuxR-type transcriptional regulator. The synthase is responsible for the production of this compound, which freely diffuses across the bacterial cell membrane. As the bacterial population grows, the extracellular concentration of this compound increases. Upon reaching a threshold concentration, it binds to its cognate LuxR-type receptor within the cytoplasm. This binding event typically induces a conformational change in the receptor, leading to its dimerization and activation. The activated receptor-ligand complex then binds to specific DNA sequences, known as "lux boxes" or "tra boxes," in the promoter regions of target genes, thereby modulating their transcription.
The TraI/TraR System in Agrobacterium tumefaciens
A classic example of this compound-mediated regulation is the TraI/TraR system in the plant pathogen Agrobacterium tumefaciens. This system controls the conjugal transfer of the tumor-inducing (Ti) plasmid, a key virulence determinant.[1][2] The TraI synthase produces this compound.[1] At high cell densities, this compound binds to and activates the TraR transcriptional regulator.[1] The activated TraR-3-Oxo-C8-HSL complex then induces the expression of the tra genes, which are necessary for Ti plasmid conjugation.[3]
The CepI/CepR System in the Burkholderia cepacia Complex
In the Burkholderia cepacia complex (Bcc), a group of opportunistic pathogens affecting individuals with cystic fibrosis, the CepI/CepR system is a primary QS circuit.[4][5] The CepI synthase produces N-octanoyl-L-homoserine lactone (C8-HSL) and, in some strains, this compound.[4][6] This AHL binds to the CepR transcriptional regulator, which in turn controls the expression of a wide range of virulence factors, including proteases, siderophores, and motility, and is also implicated in biofilm formation.[5][7]
Quantitative Data on Virulence Factor Regulation
The regulatory effects of this compound on virulence gene expression are concentration-dependent. The following tables summarize available quantitative data from the literature.
Table 1: Regulation of tra Gene Expression in Agrobacterium tumefaciens by this compound
| Target Gene/Operon | This compound Concentration | Fold Change in Expression | Experimental Method | Reference |
| traI-lacZ fusion | 3.0 nM | Detectable activation | β-galactosidase assay | [8] |
| traI-lacZ fusion | 10,000 nM | ~700 Miller Units | β-galactosidase assay | [8] |
| Ti Plasmid Transfer | 25 nM | Restoration to near-wild-type levels | Mating assay | [9] |
Table 2: Effect of this compound on Biofilm Formation
| Bacterial Species | This compound Concentration | Effect on Biofilm Formation | Experimental Method | Reference |
| Pseudomonas aeruginosa | > 10⁻⁷ g/L | Increased growth rate of cells in biofilm | Biofilm formation on ultra-filtration membrane | [10] |
| Pseudoalteromonas galatheae | 50 µM - 200 µM | Positive correlation with biofilm formation | Crystal violet assay | [11] |
Experimental Protocols
Detailed and standardized protocols are essential for the reproducible study of this compound and its regulatory functions.
Quantification of Virulence Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps to quantify the relative expression of a target virulence gene in response to this compound.[12][13][14]
1. Bacterial Culture and Treatment:
-
Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate liquid medium.
-
Divide the culture into two: a treatment group to which a known concentration of this compound is added, and a control group with the solvent vehicle.
-
Incubate both cultures under identical conditions for a defined period.
2. RNA Extraction:
-
Harvest bacterial cells by centrifugation.
-
Immediately lyse the cells using a suitable reagent (e.g., TRIzol) to preserve RNA integrity.
-
Extract total RNA following the manufacturer's protocol, including a DNase treatment step to remove contaminating genomic DNA.
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
3. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
4. qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for the target virulence gene and a reference gene (e.g., 16S rRNA), and a fluorescent dye (e.g., SYBR Green).
-
Perform the qRT-PCR using a real-time PCR cycler.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression in the this compound-treated sample relative to the control.
Biofilm Formation Assay
This protocol describes a crystal violet-based method to quantify biofilm formation in response to this compound.
1. Preparation of Bacterial Inoculum:
-
Grow the bacterial strain overnight in a suitable liquid medium.
-
Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.02) in fresh medium.
2. Assay Setup:
-
In a 96-well microtiter plate, add different concentrations of this compound to designated wells. Include a solvent control.
-
Add the diluted bacterial culture to each well.
-
Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature for the bacterium.
3. Staining and Quantification:
-
Carefully remove the planktonic cells by gently washing the wells with phosphate-buffered saline (PBS).
-
Stain the adherent biofilm by adding a 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Solubilize the bound crystal violet by adding 30% acetic acid or ethanol to each well.
-
Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
Assessment of Ti Plasmid Conjugation Frequency
This protocol details a method to determine the frequency of Ti plasmid transfer in A. tumefaciens in response to this compound.
1. Preparation of Donor and Recipient Strains:
-
Grow the donor A. tumefaciens strain (containing the Ti plasmid and a selectable marker) and a recipient strain (lacking the Ti plasmid and resistant to a different antibiotic) to the mid-logarithmic phase.
-
Induce the donor strain with a specific concentration of this compound for a defined period.
2. Mating:
-
Mix equal volumes of the donor and recipient cultures.
-
Spot the mixture onto a non-selective agar plate and incubate to allow for conjugation to occur.
3. Selection of Transconjugants:
-
Resuspend the bacterial growth from the mating plate in a buffer.
-
Plate serial dilutions of the suspension onto selective agar plates containing antibiotics that select for the recipient cells that have received the Ti plasmid (transconjugants).
-
Also, plate dilutions on non-selective media to determine the total number of recipient and donor cells.
4. Calculation of Conjugation Frequency:
-
Count the number of colonies on the selective and non-selective plates.
-
The conjugation frequency is calculated as the number of transconjugants per recipient cell.
Conclusion
This compound is a central signaling molecule in the quorum sensing networks of numerous Gram-negative bacteria, where it meticulously controls the expression of a multitude of virulence factors. The intricate regulatory mechanisms, exemplified by the TraI/TraR system in A. tumefaciens and the CepI/CepR system in the Burkholderia cepacia complex, highlight the profound impact of this autoinducer on bacterial pathogenicity. A thorough understanding of these pathways, supported by robust quantitative data and standardized experimental protocols, is indispensable for the development of innovative anti-virulence therapies. By targeting quorum sensing, it may be possible to mitigate bacterial infections without promoting the development of antibiotic resistance, offering a promising avenue for future antimicrobial strategies. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to unraveling the complexities of bacterial communication and combating infectious diseases.
References
- 1. Agrobacterium tumefaciens: a Transformative Agent for Fundamental Insights into Host-Microbe Interactions, Genome Biology, Chemical Signaling, and Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fine control of quorum-sensing communication in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogs of the autoinducer 3-oxooctanoyl-homoserine lactone strongly inhibit activity of the TraR protein of Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disruption of Quorum Sensing and Virulence in Burkholderia cenocepacia by a Structural Analogue of the cis-2-Dodecenoic Acid Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Burkholderia cenocepacia Orphan LuxR Homolog Is Involved in Quorum-Sensing Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influence and mechanism of N-(3-oxooxtanoyl)-L-homoserine lactone (C8-oxo-HSL) on biofilm behaviors at early stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Determination and Quantification of Bacterial Virulent Gene Expression Using Quantitative Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of bacterial gene expression by qRT-PCR [bio-protocol.org]
The Impact of 3-Oxo-C8-HSL on Bacterial Biofilm Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-oxooctanoyl)-L-homoserine lactone (3-Oxo-C8-HSL) is a key quorum-sensing (QS) signal molecule utilized by a variety of Gram-negative bacteria to regulate collective behaviors, most notably the formation of biofilms. Biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to antimicrobial agents and the host immune system. Understanding the intricate role of this compound in biofilm development is paramount for the design of novel anti-biofilm therapeutics. This technical guide provides an in-depth overview of the core mechanisms of this compound-mediated signaling, its quantifiable impact on biofilm formation, detailed experimental protocols for its study, and visual representations of the key pathways and workflows involved.
Introduction to this compound and Quorum Sensing
Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression. This process relies on the production, detection, and response to small signal molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) serve as the primary autoinducers.
This compound is a member of the AHL family, characterized by an eight-carbon acyl chain with a ketone group at the third carbon, attached to a homoserine lactone ring. It is a crucial signaling molecule in bacteria such as Agrobacterium tumefaciens and is also recognized to have an effect in Pseudomonas aeruginosa. The fundamental mechanism of this compound-mediated quorum sensing involves a pair of proteins homologous to LuxI and LuxR of Vibrio fischeri. The LuxI-type synthase is responsible for the synthesis of this compound. As the bacterial population density increases, the extracellular concentration of this compound rises. Once a threshold concentration is reached, this compound diffuses back into the cells and binds to its cognate LuxR-type transcriptional regulator. This complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription. This coordinated gene expression leads to a variety of phenotypic changes, including the production of virulence factors, bioluminescence, and, critically, the formation of biofilms.
The Role of this compound in Biofilm Formation
Biofilm formation is a multi-step process that generally involves initial attachment of planktonic bacteria to a surface, followed by the formation of microcolonies, maturation of the biofilm structure, and finally, dispersal of bacteria to colonize new sites. This compound and the quorum-sensing systems that it regulates can influence multiple stages of this process.
-
Initial Attachment and Adhesion: Quorum sensing can regulate the expression of adhesins and other cell surface proteins that are critical for the initial attachment of bacteria to surfaces.
-
Extracellular Polymeric Substance (EPS) Production: The biofilm matrix is primarily composed of EPS, which includes polysaccharides, proteins, lipids, and extracellular DNA (eDNA). This compound signaling can upregulate the production of EPS components, which provides structural integrity to the biofilm and protects the embedded bacteria.
-
Biofilm Maturation and Architecture: Quorum sensing plays a vital role in the development of the complex three-dimensional structure of mature biofilms, including the formation of channels for nutrient and waste transport.
-
Virulence Factor Production: Within the biofilm, quorum sensing coordinates the production of virulence factors, which can contribute to the pathogenicity of the bacterial community.
Quantitative Impact of this compound on Biofilm Formation
The effect of this compound on biofilm formation is concentration-dependent. The following table summarizes quantitative data from various studies, illustrating the impact of different concentrations of this compound on biofilm-related phenotypes in Pseudomonas aeruginosa.
| Bacterial Species | This compound Concentration | Observed Effect on Biofilm Formation | Reference |
| Pseudomonas aeruginosa | > 10⁻⁷ g/L | Increased growth rate of cells within the biofilm. | [1] |
| Pseudomonas aeruginosa | 10⁻¹¹ - 10⁻⁸ g/L | No effect on cell growth in liquid culture. | [1] |
| Pseudomonas aeruginosa | 10⁻⁸ g/L | Enhanced biofilm formation and improved stability of cell aggregates. | |
| Pseudomonas aeruginosa | 10⁻⁷ g/L | Sufficient to cause a relatively high amount of protein secretion into the tightly bound EPS. |
Signaling Pathways Involving this compound
The signaling pathways mediated by this compound are best characterized in bacteria such as Agrobacterium tumefaciens. A generalized LuxI/LuxR-type circuit is also relevant to understanding its potential role in other bacteria like Pseudomonas aeruginosa.
TraI/TraR System in Agrobacterium tumefaciens
In Agrobacterium tumefaciens, the conjugal transfer of the Ti plasmid is regulated by a quorum-sensing system involving the TraI synthase and the TraR transcriptional regulator.
References
genetic regulation of 3-Oxo-C8-HSL synthesis
An In-depth Technical Guide on the Genetic Regulation of 3-Oxo-C8-HSL Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression. In many Gram-negative bacteria, this process is mediated by N-acyl-homoserine lactone (AHL) signaling molecules. This guide focuses on the genetic regulatory circuits governing the synthesis of a specific AHL, N-(3-oxooctanoyl)-L-homoserine lactone (this compound). A comprehensive understanding of this system is crucial for developing novel strategies to combat bacterial virulence and biofilm formation, where this compound often plays a key regulatory role. The canonical model for this process is the TraR/TraI system in Agrobacterium tumefaciens, which controls the conjugal transfer of the Ti plasmid.[1][2]
Core Regulatory Pathway: The TraI/TraR System
The synthesis of this compound is primarily controlled by a positive feedback loop involving a LuxI family synthase and a LuxR family transcriptional regulator.[2]
-
The Synthase (TraI): The enzyme responsible for synthesizing this compound is a homolog of LuxI, most notably TraI in Agrobacterium tumefaciens.[1] AHL synthases utilize S-adenosylmethionine (SAM) as the donor for the homoserine lactone ring and a specific acyl-acyl carrier protein (acyl-ACP) for the fatty acid side chain.[3] The synthase, TraI, catalyzes the formation of an amide bond between these two substrates to produce this compound.[3][4]
-
The Regulator (TraR): The cognate transcriptional regulator for this compound is TraR, a LuxR-type protein.[1] In the absence of its ligand, LuxR-type proteins are typically inactive or unstable.[2] As the bacterial population grows, the basal level of this compound produced by TraI increases.[5]
-
Autoinduction Loop: Once the concentration of this compound reaches a critical threshold, it diffuses into the bacterial cytoplasm and binds to the TraR protein. This binding event induces a conformational change in TraR, promoting its dimerization and increasing its stability and affinity for specific DNA sequences known as lux boxes, located in the promoter regions of target genes.[2][6] The activated TraR-AHL complex then functions as a transcriptional activator, significantly upregulating the expression of genes within its regulon. Crucially, one of the primary targets for activation is the traI gene itself, leading to a rapid amplification of this compound synthesis in a positive feedback loop.[1] This autoinduction ensures a synchronized, population-wide response once a quorum has been reached.
Quantitative Data on Regulation and Inhibition
The activity of the TraR/TraI system is highly dependent on the concentration of this compound. This dose-dependent relationship is fundamental to its function as a cell density sensor.
Table 1: Dose-Response of TraR-Regulated Promoter
This table summarizes the activation of a TraR-regulated tra-lacZ fusion in A. tumefaciens by varying concentrations of synthetic this compound. The data illustrates that a detectable response occurs at nanomolar concentrations.
| This compound Concentration (nM) | β-Galactosidase Activity (Miller Units) | Observation |
| < 3.0 | < 2 | No significant activation |
| 3.0 | Detectable | Threshold for activation[1] |
| 10,000 (10 µM) | ~700 | Strong activation[1] |
| Data derived from studies on the TraR/TraI system in Agrobacterium tumefaciens.[1] |
Table 2: Inhibition of C8-HSL Synthesis
Several small molecules have been identified that can inhibit the synthesis of C8-HSL by targeting the LuxI-type synthase.
| Inhibitor Compound | Target Synthase | Mechanism | Notes |
| J8-C8 | TofI | Occupies the acyl-ACP substrate-binding site[3] | Inhibits C8-HSL synthesis in a dose-dependent manner[3][7] |
| MTA | TofI | Reaction byproduct | Exhibits synergistic inhibition with J8-C8[7] |
| Data from studies on the TofI/TofR system, a homolog of TraI/TraR.[7] |
Experimental Protocols
Investigating the genetic regulation of this compound involves a combination of molecular genetics, biochemistry, and analytical chemistry. Below are detailed protocols for key experimental techniques.
Protocol 1: Quantification of traI Gene Expression via qRT-PCR
This protocol is used to measure changes in the transcript levels of the AHL synthase gene in response to various stimuli or genetic modifications.[8]
-
RNA Extraction:
-
Grow bacterial cultures to the desired optical density (e.g., mid-log or stationary phase).
-
Harvest cells by centrifugation at 4°C.
-
Immediately lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent, including a DNase I treatment step to eliminate genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or gene-specific primers.
-
Include a no-reverse-transcriptase control to check for residual genomic DNA contamination.
-
-
Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix containing: SYBR Green Master Mix, forward and reverse primers for the traI gene and a housekeeping gene (e.g., 16S rRNA), diluted cDNA template, and nuclease-free water.[8]
-
Use an ABI Prism 7000 sequence detector or similar instrument.
-
Cycling conditions: Initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 s) and annealing/extension (60°C for 1 min).
-
Perform a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Normalize the Ct value of the target gene (traI) to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[9]
-
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for TraR-Promoter Binding
EMSA is used to demonstrate the direct binding of a purified transcriptional regulator (TraR) to a specific DNA promoter region (traI promoter).[6][10]
-
Probe Preparation:
-
Synthesize complementary oligonucleotides corresponding to the putative TraR binding site (lux box) within the traI promoter.
-
Anneal the oligonucleotides to form a double-stranded DNA probe.
-
Label the probe at the 5' end with [γ-32P]ATP using T4 polynucleotide kinase or with a non-radioactive label like biotin.[6]
-
Purify the labeled probe to remove unincorporated nucleotides.
-
-
Protein Purification:
-
Overexpress and purify the TraR protein, typically as a His-tagged fusion, from E. coli.
-
-
Binding Reaction:
-
In a final volume of 20 µL, combine the following in a binding buffer (e.g., 20 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 5% glycerol):[6]
-
Labeled DNA probe (~1 fmol).
-
Purified TraR protein (at varying concentrations).
-
This compound (a saturating concentration, e.g., 6 µM, is often required to activate the protein).[6]
-
A non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
-
-
For competition assays, add an excess of unlabeled specific probe to a reaction to demonstrate binding specificity.
-
Incubate the reaction mixture at room temperature or 26°C for 20-30 minutes.[6]
-
-
Electrophoresis and Detection:
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent protein denaturation.
-
Visualize the probe by autoradiography (for 32P) or chemiluminescence (for biotin). A "shifted" band indicates the formation of a protein-DNA complex.
-
Protocol 3: LC-MS/MS Quantification of this compound
This highly sensitive and specific method is used to detect and quantify this compound in bacterial culture supernatants.[11][12]
-
Sample Preparation:
-
Grow bacterial cultures and collect the cell-free supernatant by centrifugation and filtration.
-
Perform a liquid-liquid extraction. To 1 mL of supernatant, add 1 mL of acidified ethyl acetate (0.1% acetic acid).[11]
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully collect the upper organic phase, which contains the AHLs.
-
Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent like acetonitrile for analysis.[12]
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound: Monitor the transition from the precursor ion [M+H]+ to characteristic product ions. For this compound (MW: 241.29), the precursor is m/z 242.3. A key product ion is the lactone ring fragment at m/z 102.1.[11]
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of a synthetic this compound standard.
-
Quantify the amount of this compound in the samples by comparing the peak areas from the sample chromatograms to the standard curve. An internal standard can be used for more accurate quantification.
-
References
- 1. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LuxR-type Quorum Sensing Regulators That Are Detached from Common Scents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quorum sensing - Wikipedia [en.wikipedia.org]
- 6. Analysis of LuxR Regulon Gene Expression during Quorum Sensing in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitor binding to an N-acyl-homoserine lactone synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of quantitative real-time RT-PCR to analyse the expression of some quorum-sensing regulated genes in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and Initial Characterization of N-(3-oxooctanoyl)-L-homoserine lactone (3-Oxo-C8-HSL)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N-(3-oxooctanoyl)-L-homoserine lactone (3-Oxo-C8-HSL) is a key N-acyl-homoserine lactone (AHL) signaling molecule involved in bacterial quorum sensing.[1][2] It was first identified as the autoinducer pheromone in Agrobacterium tumefaciens, where it plays a critical role in regulating the conjugal transfer of Tumor-inducing (Ti) plasmids.[3] This process is mediated by the TraI/TraR quorum-sensing system.[3] The TraI protein, a LuxI-type synthase, synthesizes this compound, and the TraR protein, a LuxR-type transcriptional regulator, binds to it.[1][3] This binding event activates TraR, leading to the expression of the tra regulon, which is essential for plasmid conjugation.[3] The initial characterization of this compound revealed a high degree of specificity in its interaction with the TraR receptor, and its discovery has been fundamental to understanding cell-density-dependent gene regulation in Gram-negative bacteria.[3]
Discovery and Core Function
Identification in Agrobacterium tumefaciens
This compound was first identified as the primary autoinducer responsible for mediating the cell-density-dependent expression of the Ti plasmid tra regulon in Agrobacterium tumefaciens.[3] Many Gram-negative bacteria utilize small, diffusible signal molecules, known as autoinducers, to coordinate gene expression across a population in a process termed quorum sensing.[2][4] In A. tumefaciens, the conjugal transfer of Ti plasmids only occurs at high donor population densities, a phenomenon controlled by this quorum-sensing system.[3] Early studies involving HPLC fractionation of autoinducers from A. tumefaciens revealed the presence of bioactive compounds, with this compound being identified as the most abundant and potent activator of the system.[3]
Role in Ti Plasmid Conjugation
The core function of this compound in A. tumefaciens is to act as a pheromone that signals high cell density, thereby initiating the process of Ti plasmid conjugation.[3] This regulation is controlled by two key proteins encoded on the Ti plasmid:
-
TraI: A synthase that produces this compound.[3]
-
TraR: A transcriptional activator protein that binds this compound.[1][3]
At low cell densities, the concentration of this compound is too low to activate TraR. As the bacterial population grows, this compound accumulates. Upon reaching a threshold concentration, it binds to TraR, causing the protein to activate transcription of the genes required for plasmid transfer.[3]
Initial Characterization
Biosynthesis Pathway
The biosynthesis of this compound is catalyzed by the TraI synthase. This enzyme utilizes S-adenosyl-L-methionine (SAM) as the donor for the homoserine lactone moiety and a specific fatty acyl-acyl carrier protein (acyl-ACP), in this case, 3-oxooctanoyl-ACP, for the acyl side chain. The synthase facilitates an amidation reaction, forming an amide bond between the two substrates, followed by lactonization to produce this compound.
Signaling Pathway and Gene Regulation
Once synthesized, this compound can diffuse across the bacterial cell membrane.[3] When the extracellular concentration reaches a critical threshold, it diffuses back into the cell and binds to the TraR protein. This TraR-AHL complex then acts as a transcriptional activator, binding to specific DNA sequences known as tra boxes located in the promoter regions of target genes, thereby activating the transcription of the tra regulon.
Structural and Functional Specificity
Initial characterization studies tested the ability of this compound and numerous synthetic analogs to activate the TraR protein. These experiments demonstrated a high degree of specificity. In a strain expressing wild-type levels of TraR, only this compound was a strong agonist, while many related compounds were inactive or even acted as potent antagonists.[3] This highlights the precise molecular recognition between the autoinducer and its cognate receptor.
Quantitative Data
The activity of this compound and its analogs was quantified using a bioassay with an A. tumefaciens reporter strain carrying a tra-lacZ fusion. The data revealed the concentration-dependent activation of the TraR protein.[3]
| Compound | Class | Agonist Activity (at wild-type TraR levels) | Notes |
| N-(3-oxooctanoyl)-L-HSL (this compound) | Autoinducer | Strongly stimulatory; detectable at 3.0 nM [3] | The cognate and most potent activator.[3] |
| N-(3-oxoheptanoyl)-L-HSL (3-Oxo-C7-HSL) | Analog | Detectably active only at high concentrations.[3] | Shorter acyl chain reduces activity. |
| N-(3-oxoundecanoyl)-L-HSL (3-Oxo-C11-HSL) | Analog | Detectably active only at high concentrations.[3] | Longer acyl chain reduces activity. |
| N-(3-oxododecanoyl)-L-HSL (3-Oxo-C12-HSL) | Analog | Detectably active only at high concentrations.[3] | Longer acyl chain reduces activity. |
| Other Analogs (28 tested) | Analogs | Inactive; many were potent antagonists.[3] | Demonstrates high specificity of the TraR receptor.[3] |
Data summarized from Zhu J, et al. 1998. J Bacteriol. 180(20):5398-405.[1][3]
Experimental Protocols
Autoinducer Detection and Bioassay
The primary method for detecting and quantifying this compound activity during its initial characterization involved a combination of chromatographic separation and a sensitive bioassay.
Protocol: Thin-Layer Chromatography (TLC) Bioassay
-
Extraction: Culture supernatants from A. tumefaciens are extracted with an organic solvent (e.g., ethyl acetate) to isolate AHLs and other hydrophobic molecules.
-
Concentration: The organic extract is evaporated to dryness and the residue is resuspended in a small volume of solvent.
-
TLC Separation: The concentrated extract is spotted onto a C18 reversed-phase thin-layer chromatography (TLC) plate. Synthetic this compound and other AHL standards are spotted in adjacent lanes.
-
Development: The plate is developed using a suitable mobile phase (e.g., methanol/water mixture) to separate the compounds based on their hydrophobicity.
-
Incubation & Visualization: The plate is incubated overnight. The reporter bacteria will produce β-galactosidase in the presence of an activating AHL, which cleaves X-Gal to produce a blue precipitate. The location and intensity of the blue spots indicate the presence and relative amount of active autoinducers.[3]
Quantitative β-Galactosidase Assay
To obtain quantitative data on the potency of this compound and its analogs, liquid culture assays are performed.
Protocol: Liquid Culture Reporter Assay
-
Culture Preparation: The A. tumefaciens reporter strain is grown in a suitable medium to the early exponential phase.[5]
-
Induction: The culture is divided into aliquots, and various concentrations of synthetic this compound or its analogs are added. A control with no added AHL is included.[5][6]
-
Incubation: The cultures are incubated for a defined period (e.g., several hours) to allow for the induction of the lacZ reporter gene.[5]
-
Cell Lysis: At the end of the incubation, cell density (OD600) is measured. The cells are then permeabilized or lysed (e.g., using chloroform and SDS) to release the β-galactosidase enzyme.
-
Enzyme Assay: The substrate ONPG (o-nitrophenyl-β-D-galactopyranoside) is added to the lysed cell suspension. β-galactosidase cleaves ONPG into galactose and o-nitrophenol, which is yellow.
-
Measurement and Calculation: The reaction is stopped after a set time, and the absorbance at 420 nm (A420) is measured to quantify the amount of o-nitrophenol produced. The β-galactosidase activity is then calculated in Miller units, normalized to cell density and reaction time.[3]
Conclusion and Significance
The discovery and initial characterization of this compound in Agrobacterium tumefaciens was a landmark achievement in the field of microbiology. It provided one of the earliest and most detailed models of a quorum-sensing circuit, demonstrating how bacteria can regulate complex social behaviors, such as horizontal gene transfer, in a population density-dependent manner. The high specificity of the TraR-AHL interaction underscores the precise molecular recognition that governs these signaling systems. The methodologies developed for its characterization, particularly the use of reporter gene fusions and bioassays, have become standard tools for studying quorum sensing in a wide range of bacteria. This foundational research has paved the way for the development of quorum sensing inhibitors as potential anti-virulence and anti-biofilm therapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Revisiting quorum sensing: Discovery of additional chemical and biological functions for 3-oxo-N-acylhomoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quorum sensing - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Microbial Production of 3-Oxo-Octanoyl-Homoserine Lactone: A Technical Guide for Researchers
Introduction
N-(3-Oxo-octanoyl)-L-homoserine lactone (3-Oxo-C8-HSL) is a key signaling molecule in bacterial quorum sensing (QS), a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. As a member of the N-acyl-homoserine lactone (AHL) family, this compound plays a critical role in regulating various physiological processes, including biofilm formation, virulence factor production, and plasmid conjugation. This technical guide provides an in-depth overview of the natural microbial producers of this compound, quantitative data on its production, detailed experimental protocols for its detection and quantification, and an examination of the well-characterized TraI/TraR signaling pathway in Agrobacterium tumefaciens. This document is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, infectious diseases, and biotechnology.
Natural Producers of this compound
While a wide variety of bacteria utilize AHLs for quorum sensing, the production of this compound has been specifically identified and quantified in several species. The most well-documented producer is the plant pathogen Agrobacterium tumefaciens, where this molecule is integral to the conjugal transfer of the Ti plasmid. Additionally, the nitrogen-fixing symbiont Rhizobium leguminosarum has been shown to produce this compound. There is also evidence suggesting its production by some strains of Pseudomonas aeruginosa and certain marine bacteria, although it is not always the primary AHL synthesized by these organisms.
Quantitative Analysis of this compound Production
The concentration of this compound produced by microbial communities can vary significantly depending on the species, strain, and culture conditions. The following table summarizes available quantitative data from the literature.
| Bacterial Species | Strain | Culture Conditions | Concentration of this compound | Reference |
| Agrobacterium tumefaciens | C58 | Wild-type culture | 0.5 nM | [1] |
| Agrobacterium tumefaciens | C58 (TraR overexpressing) | Culture with TraR overexpression | 20 nM | [1] |
| Agrobacterium tumefaciens | F2 | Optimized fermentation | 0.22 µM | [2] |
| Rhizobium leguminosarum | Not specified | With symbiosis plasmid pRL1JI | Predominant signal (relative abundance) | [3] |
| Rhizobium leguminosarum | Not specified | Without symbiosis plasmid pRL1JI | Major signal (relative abundance) | [3] |
| Pseudomonas aeruginosa | 6294 | Effluent from biofilm culture | 0.1 ± 0.1 nM | [4] |
Signaling Pathway: The TraI/TraR System in Agrobacterium tumefaciens
The TraI/TraR quorum-sensing system in Agrobacterium tumefaciens is a paradigm for AHL-mediated gene regulation. The synthesis and perception of this compound in this system are tightly controlled, primarily regulating the conjugal transfer of the Ti plasmid.[3][5]
Biosynthesis of this compound
The biosynthesis of this compound is catalyzed by the LuxI-family synthase, TraI. This enzyme utilizes S-adenosylmethionine (SAM) as the source of the homoserine lactone ring and octanoyl-acyl carrier protein (ACP) from the fatty acid biosynthesis pathway to form the 3-oxo-octanoyl side chain.
The TraI/TraR Regulatory Circuit
At low cell densities, the concentration of this compound is minimal. As the bacterial population grows, this compound accumulates in the environment and diffuses across the cell membrane.[6] Intracellularly, it binds to the transcriptional regulator TraR, a member of the LuxR family. This binding event induces a conformational change in TraR, promoting its dimerization and enabling it to bind to specific DNA sequences known as tra boxes located in the promoter regions of target genes.[6][7] This binding activates the transcription of genes required for Ti plasmid conjugation. The system is further regulated by the anti-activator protein TraM, which can bind to TraR and prevent it from activating transcription, providing a negative feedback loop.[6][8] The expression of traR itself is often dependent on the presence of specific opines, compounds produced by the plant tumors induced by Agrobacterium, thus integrating host cues into the regulation of this QS circuit.[6]
Experimental Protocols
The following sections provide detailed methodologies for the extraction, detection, and quantification of this compound from bacterial cultures.
Extraction of this compound from Bacterial Supernatant
This protocol describes a standard liquid-liquid extraction procedure for isolating AHLs from culture media.[2][9]
Materials:
-
Bacterial culture grown to the desired cell density (typically late-logarithmic or early-stationary phase)
-
Centrifuge and sterile centrifuge tubes
-
Sterile filters (0.22 µm)
-
Hydrochloric acid (HCl) or acetic acid to acidify the supernatant
-
Ethyl acetate (HPLC grade)
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator or vacuum concentrator
-
Acetonitrile (HPLC grade)
Procedure:
-
Harvest Supernatant: Centrifuge the bacterial culture (e.g., 500 mL) at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Carefully decant the supernatant into a sterile flask. For complete removal of cells, filter the supernatant through a 0.22 µm sterile filter.
-
Acidify Supernatant: Acidify the cell-free supernatant to a pH of approximately 3.0 by adding concentrated HCl or acetic acid dropwise. This step helps to protonate the AHLs and improve extraction efficiency.
-
Liquid-Liquid Extraction:
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate. The top organic layer contains the extracted AHLs.
-
Collect the top organic layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
-
Drying and Concentration:
-
Pool the three organic extracts.
-
Dry the pooled extract by passing it through a column containing anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the extract and swirling.
-
Remove the ethyl acetate using a rotary evaporator at 40°C or a vacuum concentrator.
-
-
Resuspension: Resuspend the dried extract in a small, known volume (e.g., 1 mL) of acetonitrile.
-
Storage: Store the extract at -20°C until further analysis.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of AHLs.
Instrumentation and Parameters:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions for this compound:
-
Precursor Ion (Q1): m/z 242.1
-
Product Ions (Q3): m/z 102.1 (characteristic homoserine lactone fragment) and m/z 141.1
Procedure:
-
Prepare Standards: Prepare a series of standard solutions of this compound of known concentrations in acetonitrile to generate a calibration curve.
-
Sample Preparation: Use the AHL extract prepared as described in section 4.1.
-
LC-MS/MS Analysis: Inject the standards and samples onto the LC-MS/MS system.
-
Quantification: Integrate the peak areas of the MRM transitions for this compound in both the standards and the samples. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the equation of the linear regression from the calibration curve to determine the concentration of this compound in the samples.
Detection of this compound using an Agrobacterium tumefaciens Biosensor
Bacterial biosensors provide a cost-effective and sensitive method for detecting the presence of AHLs. The A. tumefaciens NTL4(pZLR4) strain is commonly used. This strain lacks its own AHL synthase but contains a plasmid with the traR gene and a traG-lacZ reporter fusion. In the presence of exogenous AHLs, TraR is activated and induces the expression of β-galactosidase.
Materials:
-
Agrobacterium tumefaciens NTL4(pZLR4) biosensor strain.
-
AB minimal medium.
-
Gentamicin (for plasmid maintenance).
-
AHL extract or samples to be tested.
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z buffer).
-
Z buffer (Na2HPO4·7H2O, NaH2PO4·H2O, KCl, MgSO4·7H2O, β-mercaptoethanol, pH 7.0).
-
Sodium carbonate (1 M).
-
Spectrophotometer.
Procedure:
-
Prepare Biosensor Culture: Grow an overnight culture of A. tumefaciens NTL4(pZLR4) in AB minimal medium with gentamicin at 28°C with shaking.
-
Assay Setup:
-
In a microcentrifuge tube or a 96-well plate, mix a subculture of the biosensor with the AHL extract or sample to be tested.
-
Incubate the mixture at 28°C for a defined period (e.g., 4-6 hours) to allow for the induction of the lacZ reporter.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in Z buffer.
-
Add a small volume of toluene or chloroform and vortex vigorously to lyse the cells.
-
-
β-Galactosidase Assay:
-
Add ONPG solution to the lysed cell suspension.
-
Incubate at 37°C until a yellow color develops.
-
Stop the reaction by adding 1 M sodium carbonate.
-
-
Measurement: Measure the absorbance of the reaction mixture at 420 nm.
-
Calculate Miller Units: Calculate the β-galactosidase activity in Miller units, which normalizes the absorbance to the cell density and incubation time.
Conclusion
The study of this compound and its role in microbial communities is a rapidly advancing field with significant implications for understanding bacterial pathogenesis and developing novel anti-virulence strategies. This technical guide has provided a comprehensive resource for researchers, outlining the known microbial producers of this signaling molecule, presenting quantitative production data, and offering detailed experimental protocols for its analysis. The in-depth look at the TraI/TraR signaling pathway in Agrobacterium tumefaciens serves as a model for understanding the intricate regulatory networks governed by quorum sensing. The methodologies and information presented herein are intended to facilitate further research into the fascinating world of bacterial communication and its potential for therapeutic intervention.
References
- 1. Unusual Multiple Production of N-Acylhomoserine Lactones a by Burkholderia sp. Strain C10B Isolated from Dentine Caries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of Acylated Homoserine Lactones by Psychrotrophic Members of the Enterobacteriaceae Isolated from Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple N-acyl homoserine lactone signals of Rhizobium leguminosarum are synthesized in a distinct temporal pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel and sensitive method for the quantification of N-3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Functions and regulation of quorum-sensing in Agrobacterium tumefaciens [frontiersin.org]
- 7. A fine control of quorum-sensing communication in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functions and regulation of quorum-sensing in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines [frontiersin.org]
In-Depth Technical Guide to the Structural Elucidaion of N-(3-Oxooctanoyl)-L-homoserine lactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of N-(3-Oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL), a key quorum-sensing signal molecule in Gram-negative bacteria such as Agrobacterium tumefaciens. This document details the analytical techniques, experimental protocols, and key data for the unambiguous identification and characterization of this molecule.
Introduction
N-(3-Oxooctanoyl)-L-homoserine lactone is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules that play a critical role in bacterial quorum sensing, a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. In Agrobacterium tumefaciens, this compound is the autoinducer responsible for regulating the conjugal transfer of the Ti plasmid, a key element in the bacterium's pathogenesis. The precise structural determination of this molecule is fundamental for understanding its biological function and for the development of quorum sensing inhibitors as potential antimicrobial agents.
Physicochemical Properties
A summary of the key physicochemical properties of N-(3-Oxooctanoyl)-L-homoserine lactone is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₂H₁₉NO₄[1][2][3] |
| Molecular Weight | 241.28 g/mol [2][3] |
| CAS Number | 147795-39-9[1] |
| Synonyms | This compound, N-(β-Ketooctanoyl)-L-homoserine lactone |
| Appearance | White powder[2] |
| Solubility | Soluble in chloroform (50 mg/mL), DMF (30 mg/mL), and DMSO (30 mg/mL)[1][2] |
Analytical Techniques for Structural Elucidation
The structural elucidation of N-(3-Oxooctanoyl)-L-homoserine lactone relies on a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the separation and quantification of this compound from complex biological matrices. Reversed-phase chromatography is typically employed for the analysis of AHLs.
Table 1: Typical HPLC Parameters for N-(3-Oxooctanoyl)-L-homoserine lactone Analysis
| Parameter | Description |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute compounds with increasing hydrophobicity. |
| Flow Rate | 0.3 - 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with HPLC (LC-MS), is a powerful tool for the identification and structural confirmation of this compound. Electrospray ionization (ESI) in the positive ion mode is commonly used.
High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of the elemental composition. Tandem mass spectrometry (MS/MS) is used to obtain structural information through fragmentation analysis. A characteristic fragmentation of AHLs is the production of a product ion at m/z 102, which corresponds to the protonated homoserine lactone ring.
Table 2: High-Resolution Mass Spectrometry Data for N-(3-Oxooctanoyl)-L-homoserine lactone
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 242.1336 | Varies with instrumentation |
| [M+Na]⁺ | 264.1155 | Varies with instrumentation |
Note: Observed m/z values are dependent on the specific instrument and calibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocols
Extraction of N-(3-Oxooctanoyl)-L-homoserine lactone from Bacterial Cultures
This protocol describes the extraction of AHLs from the supernatant of bacterial cultures, such as Agrobacterium tumefaciens.
Materials:
-
Bacterial culture supernatant
-
Ethyl acetate (acidified with 0.1% formic acid)
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen stream evaporator
-
Methanol (HPLC grade)
Procedure:
-
Centrifuge the bacterial culture to pellet the cells.
-
Collect the supernatant and extract it twice with an equal volume of acidified ethyl acetate in a separatory funnel.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the dried organic phase and evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of methanol for analysis.
Experimental workflow for the extraction and analysis of N-(3-Oxooctanoyl)-L-homoserine lactone.
HPLC-MS/MS Analysis Protocol
Instrumentation:
-
HPLC system coupled to a tandem mass spectrometer with an ESI source.
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the reconstituted extract or standard solution.
-
Run the gradient elution program as optimized.
-
Set the mass spectrometer to operate in positive ESI mode.
-
Perform a full scan to detect the [M+H]⁺ ion (m/z 242.1).
-
Perform a product ion scan of m/z 242.1 to observe the fragmentation pattern, including the characteristic fragment at m/z 102.
NMR Spectroscopy Protocol (General)
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
A purified and dried sample of N-(3-Oxooctanoyl)-L-homoserine lactone is required.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Experiments:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integrals of all protons.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to determine the chemical shifts of all carbon atoms.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.
-
Signaling Pathway
In Agrobacterium tumefaciens, N-(3-Oxooctanoyl)-L-homoserine lactone is a key molecule in the quorum-sensing circuit that regulates the transfer of the Ti plasmid.
The synthesis of this compound is catalyzed by the LuxI-family synthase, TraI. As the bacterial population density increases, the concentration of this compound rises. Once a threshold concentration is reached, this compound binds to and activates the LuxR-family transcriptional regulator, TraR. The TraR:this compound complex then binds to specific DNA sequences called tra boxes, leading to the transcriptional activation of genes required for Ti plasmid conjugation.[4][5][6]
Quorum sensing pathway in A. tumefaciens mediated by this compound.
Conclusion
The structural elucidation of N-(3-Oxooctanoyl)-L-homoserine lactone is a critical step in understanding and potentially manipulating bacterial quorum sensing. The combination of HPLC for purification and quantification, high-resolution mass spectrometry for molecular formula determination and fragmentation analysis, and multi-dimensional NMR spectroscopy for complete structural assignment provides an unambiguous characterization of this important signaling molecule. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the fields of microbiology, natural product chemistry, and drug development who are investigating quorum sensing and its role in bacterial behavior and pathogenesis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. N-(3X-オキソオクタノイル)-DL-ホモセリンラクトン ≥97% (HPLC), white, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. Frontiers | Quorum Sensing Inhibition and Metabolic Intervention of 4-Hydroxycinnamic Acid Against Agrobacterium tumefaciens [frontiersin.org]
- 5. Quorum Sensing Inhibition and Metabolic Intervention of 4-Hydroxycinnamic Acid Against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Functions and regulation of quorum-sensing in Agrobacterium tumefaciens [frontiersin.org]
An In-depth Technical Guide to the 3-Oxo-C8-HSL Signaling Cascade in Gram-Negative Bacteria
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors. In many Gram-negative bacteria, this process is mediated by N-acyl-homoserine lactones (AHLs). This technical guide provides a comprehensive overview of the signaling cascade mediated by a specific AHL, N-(3-oxooctanoyl)-L-homoserine lactone (3-Oxo-C8-HSL). The focus is on the core molecular mechanisms, quantitative data, detailed experimental protocols for its study, and its relevance as a target for novel antimicrobial strategies.
Introduction to this compound Quorum Sensing
The this compound-mediated quorum sensing system is a well-characterized signaling pathway, most notably in the plant pathogen Agrobacterium tumefaciens. In this bacterium, the this compound system, primarily governed by the TraI synthase and the TraR transcriptional regulator, controls the conjugal transfer of the tumor-inducing (Ti) plasmid.[1][2] This system serves as a paradigm for understanding AHL-dependent gene regulation in a variety of Gram-negative bacteria.
At low cell densities, the concentration of this compound is negligible. As the bacterial population grows, the concentration of this autoinducer increases. Upon reaching a threshold concentration, this compound binds to its cognate intracellular receptor, a LuxR-type transcriptional regulator. This binding event typically induces a conformational change in the regulator, promoting its dimerization and subsequent binding to specific DNA sequences known as lux boxes, thereby activating or repressing the transcription of target genes. These genes are often involved in processes that are most effective when undertaken by a large, coordinated group of bacteria, such as biofilm formation, virulence factor production, and plasmid conjugation.[3]
The Core Signaling Cascade: The Agrobacterium tumefaciens Model
The canonical this compound signaling cascade is best understood through the TraI/TraR system in Agrobacterium tumefaciens.
-
Signal Synthesis: The autoinducer synthase, TraI, a member of the LuxI family of proteins, synthesizes this compound.[1][2]
-
Signal Diffusion: this compound is a small, diffusible molecule that can pass across the bacterial cell membrane.
-
Signal Reception and Transduction: At a critical concentration, this compound enters the cytoplasm and binds to the transcriptional activator protein, TraR, a LuxR homolog.[1][2] This binding is characterized by a high affinity, which stabilizes the TraR protein against proteolytic degradation.[4]
-
Transcriptional Regulation: The this compound-TraR complex then dimerizes and binds to specific 18-base pair palindromic sequences called tra boxes located in the promoter regions of target genes.[5] This binding event recruits RNA polymerase, leading to the transcriptional activation of the tra and trb operons, which are essential for Ti plasmid conjugation.[6]
Quantitative Data
The following tables summarize key quantitative data related to the this compound signaling cascade.
Table 1: Effective Concentrations of this compound
| Parameter | Bacterium | Concentration | Observed Effect | Reference |
| Minimal Detection | Agrobacterium tumefaciens | 3.0 nM | Detectable activation of a TraR-regulated promoter. | [1] |
| Strong Activation | Agrobacterium tumefaciens | 25 nM | Used for in situ activation of TraR. | [7] |
| High-Level Expression | Agrobacterium tumefaciens | 10,000 nM (10 µM) | Resulted in approximately 700 units of β-galactosidase activity. | [1] |
| Optimized Production | Agrobacterium tumefaciens F2 | 0.22 µM | Optimal for exopolysaccharide production. | [8] |
| Biofilm Growth | Pseudomonas aeruginosa | > 10-7 g/L (~0.4 µM) | Increased growth rate of cells in a biofilm. | [9] |
Table 2: Inhibition of this compound Signaling
| Inhibitor Type | Example | Target | Molar Ratio (Inhibitor:AHL) | Inhibition | Reference |
| AHL Analog | Various | TraR | 100:1 | >4-fold reduction in induction | [10] |
| Natural Compound | Vanillin | Quorum Sensing | Not specified | Silences this compound production | [2] |
| Plant-derived compound | 4-Hydroxycinnamic acid | This compound production | 0.60 mM | ~80% reduction | [4] |
Experimental Protocols
Extraction of this compound from Bacterial Culture
This protocol describes the liquid-liquid extraction of this compound from bacterial culture supernatants for subsequent analysis.
Materials:
-
Bacterial culture grown to the desired cell density
-
Ethyl acetate (acidified with 0.5% acetic acid)
-
Centrifuge and centrifuge tubes
-
Separatory funnel
-
Rotary evaporator
-
Anhydrous sodium sulfate
-
Acetonitrile (ACN)
Procedure:
-
Cell Removal: Centrifuge the bacterial culture (e.g., 1 liter) at a speed sufficient to pellet the cells (e.g., 10,000 x g for 10 minutes at 4°C).
-
Supernatant Collection: Carefully decant the supernatant into a clean flask.
-
Extraction: Transfer the supernatant to a separatory funnel and add an equal volume of acidified ethyl acetate. Shake vigorously for 2 minutes, periodically venting the funnel.
-
Phase Separation: Allow the phases to separate and collect the upper organic phase.
-
Repeat Extraction: Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate to maximize recovery.
-
Drying: Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent using a rotary evaporator at 40-45°C.
-
Resuspension: Resuspend the dried extract in a known volume of a suitable solvent, such as 20% acetonitrile, for storage at -20°C and subsequent analysis.[11]
β-Galactosidase Reporter Assay for this compound Activity
This assay quantitatively measures the activity of a promoter regulated by this compound using a lacZ reporter gene in a suitable A. tumefaciens strain (e.g., NTL4(pZLR4)).[12]
Materials:
-
A. tumefaciens reporter strain
-
Appropriate growth medium (e.g., AB medium) with selective antibiotics
-
Extracted AHL samples or synthetic this compound standards
-
Toluene
-
Z buffer (Na2HPO4·7H2O, NaH2PO4·H2O, KCl, MgSO4·7H2O, β-mercaptoethanol, pH 7.0)
-
Ortho-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z buffer)
-
1 M Na2CO3 solution
-
Spectrophotometer
Procedure:
-
Reporter Strain Culture: Grow an overnight culture of the A. tumefaciens reporter strain.
-
Induction: In a fresh tube, mix a sample of the overnight reporter culture with the AHL extract or a known concentration of this compound. Incubate for a defined period (e.g., 24 hours) at 28°C to allow for induction of the lacZ gene.
-
Cell Lysis: Lyse the cells by adding a small volume of toluene (e.g., 20 µL) and vortexing vigorously.
-
Assay Preparation: In a new set of tubes, prepare the assay mixture containing Z buffer.
-
Reaction Initiation: Add a sample of the lysed cells to the Z buffer, followed by the ONPG solution to start the reaction. Record the start time.
-
Incubation: Incubate at 28°C until a visible yellow color develops.
-
Reaction Termination: Stop the reaction by adding 1 M Na2CO3. Record the stop time.
-
Measurement: Centrifuge the tubes to pellet cell debris and measure the absorbance of the supernatant at 420 nm (for the yellow product, o-nitrophenol) and 550 nm (to correct for light scattering by cell debris).
-
Calculation: Calculate the β-galactosidase activity in Miller units.
LC-MS/MS for this compound Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound.[4][13]
Sample Preparation:
-
AHLs are extracted from bacterial culture supernatants as described in Protocol 4.1. The dried extract is reconstituted in a solvent compatible with the LC mobile phase (e.g., 50% acetonitrile).
LC Parameters (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
MS/MS Parameters (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): For this compound, this would be the [M+H]+ ion.
-
Product Ions (m/z): Characteristic fragment ions of this compound.
Drug Development and Inhibition of this compound Signaling
The critical role of this compound signaling in controlling virulence and other pathogenic phenotypes makes it an attractive target for the development of novel anti-infective agents. This approach, known as quorum quenching, aims to disrupt bacterial communication rather than directly killing the bacteria, which may reduce the selective pressure for the development of resistance.
Mechanisms of Inhibition:
-
Competitive Inhibition: Antagonists, often structural analogs of this compound, can bind to the receptor (e.g., TraR) without activating it, thereby competing with the natural autoinducer.[10]
-
Inhibition of Synthesis: Compounds can be developed to inhibit the activity of the synthase enzyme (e.g., TraI).
-
Signal Degradation: Enzymes such as lactonases can be used to degrade this compound.[14]
Screening for Inhibitors: A common strategy for discovering inhibitors of this compound signaling involves a reporter-based assay.
-
Assay Setup: An A. tumefaciens reporter strain (as used in the β-galactosidase assay) is cultured in the presence of a concentration of this compound known to induce a strong response.
-
Compound Library Screening: A library of potential inhibitory compounds is added to the cultures.
-
Readout: The reporter gene expression (e.g., β-galactosidase activity) is measured. A significant decrease in the reporter signal in the presence of a test compound indicates potential inhibitory activity.
-
Validation: Hit compounds are further validated to confirm their mechanism of action and rule out non-specific effects such as bactericidal activity.
Conclusion
The this compound signaling cascade is a fundamental mechanism of quorum sensing in a range of Gram-negative bacteria, with significant implications for bacterial pathogenesis and symbiosis. A thorough understanding of its molecular components, regulatory logic, and the quantitative aspects of its activation is crucial for both basic research and the development of novel therapeutic strategies. The experimental protocols outlined in this guide provide a robust framework for the investigation of this important signaling pathway. The continued exploration of inhibitors of this cascade holds promise for the development of anti-virulence drugs that can circumvent the challenges of traditional antibiotic resistance.
References
- 1. What are TRHR antagonists and how do they work? [synapse.patsnap.com]
- 2. Plant-Derived Inhibitors of AHL-Mediated Quorum Sensing in Bacteria: Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Influence and mechanism of N-(3-oxooxtanoyl)-L-homoserine lactone (C8-oxo-HSL) on biofilm behaviors at early stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. ableweb.org [ableweb.org]
- 13. researchgate.net [researchgate.net]
- 14. Genetic control of quorum-sensing signal turnover in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantification of 3-Oxo-C8-HSL via HPLC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of N-(3-oxooctanoyl)-L-homoserine lactone (3-Oxo-C8-HSL), a key signaling molecule in bacterial quorum sensing. The protocols outlined herein are designed for researchers in microbiology, drug development, and related fields who require sensitive and specific detection of this analyte from complex biological matrices.
Introduction
N-(3-oxooctanoyl)-L-homoserine lactone (this compound) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules utilized by a wide range of Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing (QS). QS governs various physiological processes, including biofilm formation, virulence factor production, and antibiotic resistance. The ability to accurately quantify this compound is therefore crucial for understanding bacterial communication and for the development of novel anti-virulence and anti-biofilm therapies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers the high sensitivity and selectivity required for the reliable quantification of this compound in complex samples such as bacterial culture supernatants, biofilms, and host-associated samples.
Signaling Pathway
The canonical quorum-sensing system involving this compound is the LuxI/LuxR-type system. In this pathway, a LuxI-family synthase produces this compound. As the bacterial population density increases, the extracellular concentration of this compound rises. Upon reaching a threshold concentration, this compound diffuses back into the bacterial cells and binds to the LuxR-family transcriptional regulator. This complex then activates or represses the transcription of target genes, leading to a coordinated population-level behavior.
Figure 1. LuxI/LuxR-type quorum sensing pathway involving this compound.
Experimental Workflow
The general workflow for the quantification of this compound involves sample preparation to extract the analyte from the matrix, followed by separation using HPLC and detection and quantification by MS/MS.
Application Notes and Protocols for 3-Oxo-C8-HSL Extraction from Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Oxooctanoyl)-L-homoserine lactone (3-Oxo-C8-HSL) is a key acyl-homoserine lactone (AHL) signaling molecule involved in the quorum-sensing (QS) systems of various Gram-negative bacteria.[1] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. This process regulates a range of phenotypes, including biofilm formation, virulence factor production, and antibiotic resistance.[1] The accurate extraction and quantification of this compound from bacterial cultures are crucial for studying bacterial communication, screening for novel anti-quorum sensing therapeutics, and understanding microbial pathogenesis.[2] This document provides detailed protocols for the extraction, purification, and quantification of this compound from bacterial cultures.
Quorum Sensing Signaling Pathway
In many Gram-negative bacteria, the synthesis of this compound is catalyzed by a LuxI-type synthase. As the bacterial population density increases, the concentration of this compound surpasses a threshold, leading to its binding and activation of a LuxR-type transcriptional regulator. This activated complex then modulates the expression of target genes, orchestrating collective behaviors.
Caption: A simplified diagram of a LuxI/LuxR-type quorum-sensing pathway.
Experimental Protocols
This section details the methodology for bacterial culture, extraction, purification, and quantification of this compound.
Part 1: Bacterial Culture and Supernatant Collection
Bacterial Strains and Culture Conditions:
Several bacterial species are known producers of this compound. Common model organisms include Agrobacterium tumefaciens and Aeromonas veronii.[3][4]
-
Inoculation: Inoculate a single colony of the desired bacterial strain into a suitable liquid medium. Luria-Bertani (LB) broth is commonly used.
-
Incubation: Incubate the culture with shaking (e.g., 180-200 rpm) at the optimal growth temperature (typically 28-37°C) until it reaches the late logarithmic or early stationary phase of growth. AHL production is often maximal at high cell densities.
-
Supernatant Harvesting: Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the cells. Carefully decant the supernatant, which contains the secreted this compound, into a sterile container. The supernatant can be stored at -20°C for later analysis.
Part 2: Liquid-Liquid Extraction of this compound
This protocol is a widely used method for extracting AHLs from aqueous culture supernatants.
-
Acidification: Acidify the bacterial supernatant to a pH of approximately 3.0-4.0 with a strong acid, such as hydrochloric acid (HCl). This step protonates the homoserine lactone ring, increasing its solubility in organic solvents.
-
Solvent Extraction: Transfer the acidified supernatant to a separatory funnel. Add an equal volume of a water-immiscible organic solvent. Ethyl acetate is the most commonly used and effective solvent for AHL extraction.[5] Dichloromethane can also be used.
-
Extraction Procedure: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate. The organic phase (top layer for ethyl acetate) will contain the extracted AHLs. Drain the lower aqueous phase.
-
Repeated Extraction: Repeat the extraction of the aqueous phase two more times with fresh organic solvent to maximize the recovery of the AHLs.
-
Drying and Concentration: Pool the organic extracts from the three extraction steps. Dry the pooled extract over anhydrous sodium sulfate to remove any residual water. Filter the dried extract and evaporate the solvent using a rotary evaporator at 40-45°C.[6] Resuspend the resulting residue in a small, known volume of a suitable solvent, such as acetonitrile or methanol, for further purification or direct analysis.
Part 3: Solid-Phase Extraction (SPE) for Purification
For cleaner samples required for sensitive downstream analysis, an optional solid-phase extraction step can be employed.
-
Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by sequentially passing methanol followed by deionized water through it.
-
Sample Loading: Dilute the resuspended extract from the liquid-liquid extraction step with water to reduce the organic solvent concentration. Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent in water (e.g., 20% methanol in water) to remove polar impurities while retaining the AHLs.[5]
-
Elution: Elute the bound AHLs from the cartridge using a higher concentration of organic solvent, such as 80-100% methanol or acetonitrile.[5]
-
Final Preparation: Evaporate the eluted solvent and resuspend the purified AHLs in a known volume of the desired solvent for analysis (e.g., by LC-MS).
Caption: Workflow for this compound extraction and purification.
Part 4: Quantification by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity. The precursor ion for this compound is [M+H]⁺ with an m/z of 242.8.[4] A common product ion for fragmentation is m/z 102, which corresponds to the homoserine lactone ring.[4]
-
-
Quantification: A standard curve is generated using a serial dilution of a pure this compound standard. The concentration of this compound in the bacterial extract is then determined by comparing its peak area to the standard curve.
Data Presentation
The concentration of this compound can vary depending on the bacterial strain, culture conditions, and growth phase. The following table provides a summary of representative data for analytical parameters.
| Parameter | Value/Description | Reference |
| Molecular Formula | C₁₂H₁₉NO₄ | |
| Molecular Weight | 241.28 g/mol | |
| Precursor Ion [M+H]⁺ | m/z 242.8 | [4] |
| Product Ion | m/z 102 | [4] |
| Typical Retention Time | Varies with HPLC conditions | [4][7] |
The following table presents an example of expected concentration ranges for different AHLs in bacterial supernatants, noting that the presence and concentration of this compound are species-specific.
| N-Acyl Homoserine Lactone (AHL) | Acyl Chain | Substitution | Typical Producing Species |
| N-Butanoyl-DL-homoserine lactone | C4 | none | Pseudomonas aeruginosa |
| N-Hexanoyl-DL-homoserine lactone | C6 | none | Vibrio fischeri, Chromobacterium violaceum |
| N-(3-Oxooctanoyl)-DL-homoserine lactone | C8 | 3-oxo | Agrobacterium tumefaciens, Aeromonas veronii [3][4] |
| N-(3-Oxodecanoyl)-DL-homoserine lactone | C10 | 3-oxo | Pseudomonas aeruginosa |
| N-(3-Oxododecanoyl)-DL-homoserine lactone | C12 | 3-oxo | Pseudomonas aeruginosa |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the reliable extraction and quantification of this compound from bacterial cultures. Adherence to these methods will enable researchers to obtain accurate and reproducible data, facilitating further investigations into the role of quorum sensing in bacterial physiology and the development of novel antimicrobial strategies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Induction of Gene Expression in E. coli with 3-Oxo-C8-HSL
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[1][2] This process relies on the production and detection of small, diffusible signal molecules called autoinducers.[3] In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers, which regulate diverse phenotypes such as biofilm formation, virulence, and bioluminescence.[3][4]
The specificity of these systems, where a particular AHL molecule is recognized by its cognate receptor protein, has made them powerful tools in synthetic biology. By introducing a specific AHL receptor and a corresponding promoter system into Escherichia coli, which does not naturally produce AHLs, gene expression can be tightly controlled by the external addition of the specific AHL.[2]
This document provides detailed protocols and data for using N-(3-oxooctanoyl)-L-homoserine lactone (3-Oxo-C8-HSL) to induce gene expression in engineered E. coli strains. This compound is the cognate autoinducer for the TraR protein of Agrobacterium tumefaciens and can also activate other LuxR-type receptors, making it a versatile tool for inducible systems.[5]
Principle of Operation: The TraR/3-Oxo-C8-HSL System
The most common system utilizing this compound for gene induction in E. coli is based on the TraR regulatory protein from Agrobacterium tumefaciens. The mechanism is as follows:
-
Diffusion: this compound is a small, membrane-permeable molecule that, when added to the culture medium, passively diffuses across the E. coli cell membrane into the cytoplasm.
-
Receptor Binding: Inside the cell, this compound binds to its cognate LuxR-type receptor, TraR, which is expressed constitutively or inducibly from a plasmid.
-
Conformational Change and Dimerization: This binding event induces a conformational change in the TraR protein, promoting its dimerization.[6]
-
DNA Binding and Transcription Activation: The activated TraR-AHL dimer complex binds to a specific 20-bp DNA sequence known as a lux box or, more specifically, a tra box, located in the promoter region of the target gene.[7][8]
-
Gene Expression: The binding of the TraR dimer to the promoter recruits RNA polymerase, initiating the transcription of the downstream gene of interest.
Data Presentation: Inducer Concentrations and System Response
The concentration of this compound required for induction depends on the specific LuxR-type receptor used in the engineered E. coli strain. The following table summarizes quantitative data from published literature.
| Receptor System | Organism | This compound Concentration | Observed Effect | Reference |
| TraR | A. tumefaciens | 3.0 nM | Detectable activation of a traI-lacZ fusion. | [5] |
| TraR | A. tumefaciens | 25 nM | Significant induction of β-galactosidase activity in an exponential phase culture. | [9] |
| TraR | A. tumefaciens | 10,000 nM (10 µM) | Near-maximal (but not saturated) induction of ~700 Miller units. | [5] |
| LuxR (Wild-Type) | V. fischeri | 10 nM - 100 nM | Intermediate response (weaker than with its cognate 3-Oxo-C6-HSL). | [10] |
| LuxR (Engineered Variants) | V. fischeri | Not Specified | Variants identified with a 100-fold increased sensitivity to C8-HSL. | [11] |
Experimental Protocols
Protocol 1: General Induction of a Fluorescent Reporter Gene (e.g., GFP)
This protocol describes a general method for inducing the expression of a fluorescent reporter protein in E. coli using this compound.
Materials:
-
E. coli strain containing the expression plasmid (e.g., TraR producer and a Ptra-GFP reporter).
-
LB Broth (or other suitable growth medium).
-
Appropriate antibiotics.
-
This compound stock solution (e.g., 1 mM in DMSO or ethyl acetate, stored at -20°C).
-
Shaking incubator.
-
Spectrophotometer (for OD600 measurement).
-
Plate reader or fluorometer.
-
96-well microplates (black, clear-bottom for fluorescence).
Procedure:
-
Prepare Starter Culture: Inoculate a single colony of the engineered E. coli strain into 3-5 mL of LB medium containing the appropriate antibiotic(s). Incubate overnight (12-16 hours) at 37°C with shaking (200-220 rpm).
-
Subculture: The next day, dilute the overnight culture 1:100 into fresh, pre-warmed LB medium with antibiotics. For a 96-well plate experiment, prepare a sufficient volume (e.g., 25 mL).
-
Growth to Exponential Phase: Incubate the subculture at 37°C with shaking until it reaches the early-to-mid exponential growth phase (OD600 ≈ 0.4-0.6).
-
Induction:
-
Aliquot 200 µL of the culture into the wells of a 96-well microplate.
-
Add this compound to the desired final concentrations (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1 µM). Include a solvent-only control (e.g., DMSO).
-
-
Incubation: Cover the plate and incubate in a plate reader with shaking at 37°C. Monitor both OD600 and fluorescence (e.g., Ex: 485 nm, Em: 515 nm for GFP) every 15-30 minutes for 4-8 hours.
-
Data Analysis:
-
Subtract the background fluorescence from a non-fluorescent control strain or uninduced sample.
-
Normalize the fluorescence signal by the cell density (Fluorescence/OD600) to account for differences in cell growth.
-
Plot the normalized fluorescence over time or as a dose-response curve at a specific time point.
-
Protocol 2: β-Galactosidase (lacZ) Reporter Assay
This protocol is adapted from methods used to quantify TraR-mediated gene expression.[9]
Materials:
-
E. coli strain with a Ptra-lacZ reporter.
-
All materials from Protocol 1 (excluding fluorescence-specific items).
-
Z-buffer (Na2HPO4·7H2O, NaH2PO4·H2O, KCl, MgSO4·7H2O, β-mercaptoethanol).
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) solution.
-
1 M Na2CO3 solution.
-
Chloroform.
-
0.1% SDS solution.
Procedure:
-
Culture Growth and Induction: Follow steps 1-4 from Protocol 1, using culture tubes instead of a 96-well plate. Grow larger volumes (e.g., 4 mL per sample).
-
Incubation: Incubate the cultures with vigorous shaking for a set period (e.g., 4 hours) at the desired temperature.[9]
-
Cell Lysis:
-
Place tubes on ice. Measure the final OD600 of each culture.
-
To a 1 mL aliquot of each culture, add 2 drops of chloroform and 1 drop of 0.1% SDS.
-
Vortex vigorously for 10 seconds to lyse the cells.
-
-
Enzymatic Reaction:
-
Add 0.2 mL of ONPG solution to each tube.
-
Start a timer and incubate the tubes at 28°C or 37°C until a visible yellow color develops.
-
Stop the reaction by adding 0.5 mL of 1 M Na2CO3.
-
-
Measurement and Calculation:
-
Record the reaction time (t) in minutes.
-
Centrifuge the tubes to pellet cell debris.
-
Measure the absorbance of the supernatant at 420 nm (A420) and 550 nm (A550).
-
Calculate Miller Units using the formula: Miller Units = 1000 × [A420 – (1.75 × A550)] / (t × V × OD600) (where V is the volume of culture used in mL, e.g., 1 mL).
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Induction | Degraded this compound stock. | Prepare a fresh stock solution. AHLs can be unstable, especially at non-neutral pH. |
| Insufficient receptor (e.g., TraR) expression. | Verify receptor expression via Western blot or use a stronger constitutive promoter. | |
| Plasmid instability or mutation. | Re-transform with a fresh plasmid preparation. Grow cultures from a single, isolated colony. | |
| High Basal Expression (Leaky Promoter) | Basal activity of the receptor. | Use a tightly controlled promoter for the receptor itself. Consider using a strain with lower basal metabolic activity. |
| Plasmid copy number is too high. | Switch to a lower copy number plasmid for the reporter system. | |
| Poor Cell Growth | Toxicity of the expressed protein. | Lower the induction temperature (e.g., 16-25°C) and/or use a lower concentration of this compound for a weaker, slower induction. |
| Antibiotic degradation. | Ensure fresh antibiotics are used in all media. |
References
- 1. researchgate.net [researchgate.net]
- 2. N-acyl-L-homoserine lactone signal interception by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Characterization of diverse homoserine lactone synthases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Probes that Target a Dissociative LuxR-Type Quorum Sensing Receptor in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversible Acyl-Homoserine Lactone Binding to Purified Vibrio fischeri LuxR Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LuxR- and Acyl-Homoserine-Lactone-Controlled Non-lux Genes Define a Quorum-Sensing Regulon in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Engineered Orthogonal Quorum Sensing Systems for Synthetic Gene Regulation in Escherichia coli [frontiersin.org]
- 11. Directed evolution of Vibrio fischeri LuxR for increased sensitivity to a broad spectrum of acyl-homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Quorum Sensing Inhibitors Using a 3-Oxo-C8-HSL Reporter Strain Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation, in response to population density.[1][2][3] In many Gram-negative bacteria, N-acyl homoserine lactones (AHLs) serve as the signaling molecules, or autoinducers.[4][5] The N-(3-oxooctanoyl)-L-homoserine lactone (3-Oxo-C8-HSL) is a key autoinducer in bacteria such as Agrobacterium tumefaciens, where it binds to the transcriptional activator TraR to regulate gene expression.[6][7] The critical role of QS in bacterial pathogenicity makes it an attractive target for the development of novel anti-infective therapies.[2][8] This application note provides a detailed protocol for a high-throughput screening assay to identify inhibitors of the this compound-mediated QS system using a bacterial reporter strain.
Principle of the Assay
This assay utilizes a reporter strain, typically Agrobacterium tumefaciens or a recombinant E. coli, engineered to produce a measurable signal in response to this compound. The reporter strain contains a fusion of a this compound responsive promoter (e.g., the tra promoter) to a reporter gene, such as lacZ (encoding β-galactosidase) or a luciferase gene (lux).[8][9] In the presence of this compound, the autoinducer binds to its cognate receptor (e.g., TraR), which then activates the transcription of the reporter gene, resulting in a quantifiable signal (e.g., colorimetric change, luminescence).[6][10] Putative inhibitors are screened for their ability to reduce this signal in the presence of a constant concentration of this compound, indicating interference with the QS pathway.
Signaling Pathway
The this compound signaling pathway in Agrobacterium tumefaciens serves as a model for this assay. The TraI protein synthesizes this compound.[6] As the bacterial population density increases, this compound accumulates. Once a threshold concentration is reached, it diffuses into the bacterial cells and binds to the TraR protein, a transcriptional activator.[6] The this compound/TraR complex then dimerizes and binds to specific DNA sequences known as tra boxes, activating the transcription of target genes, including those on the Ti plasmid responsible for conjugation.[5]
Figure 1: this compound signaling pathway and reporter mechanism.
Experimental Protocols
Materials and Reagents
-
Reporter Strain: Agrobacterium tumefaciens strain containing a tra-promoter-driven reporter gene (e.g., lacZ).
-
Growth Medium: Appropriate liquid medium (e.g., LB or AB minimal medium) with selective antibiotics.
-
This compound: Synthetic N-(3-oxooctanoyl)-L-homoserine lactone.
-
Test Compounds (Potential Inhibitors): Dissolved in a suitable solvent (e.g., DMSO).
-
Control Inhibitor: A known QS inhibitor (optional).
-
96-well Microtiter Plates: Sterile, clear-bottom plates.
-
Plate Reader: Capable of measuring absorbance or luminescence, depending on the reporter.
-
For β-galactosidase assay:
-
Lysis buffer (e.g., PopCulture Reagent).
-
Z-buffer.
-
Ortho-Nitrophenyl-β-galactoside (ONPG).
-
Stop solution (e.g., 1 M Na₂CO₃).
-
Experimental Workflow
The overall workflow for screening potential QS inhibitors is depicted below.
Figure 2: Experimental workflow for the inhibitor screening assay.
Detailed Protocol: β-Galactosidase Reporter Assay
-
Preparation of Reporter Culture:
-
Inoculate a single colony of the reporter strain into 5 mL of growth medium with appropriate antibiotics.
-
Incubate overnight at the recommended temperature with shaking (e.g., 28-30°C for A. tumefaciens).
-
The next day, subculture the overnight culture by diluting it 1:100 into fresh medium.
-
Grow the culture to an early-to-mid exponential phase (e.g., OD₆₀₀ of 0.2-0.4).
-
-
Assay Setup in 96-Well Plate:
-
Prepare serial dilutions of your test compounds in the growth medium.
-
In a 96-well plate, add the components in the following order:
-
Test wells: Reporter culture, a fixed concentration of this compound (e.g., a concentration that gives ~80% of maximal activation), and the test compound at various concentrations.
-
Positive control (Activation): Reporter culture and this compound.
-
Negative control (Baseline): Reporter culture and the solvent used for the test compounds (e.g., DMSO).
-
-
Ensure the final volume in each well is consistent (e.g., 200 µL).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the reporter strain for a specified period (e.g., 4-6 hours) with shaking.
-
-
β-Galactosidase Activity Measurement:
-
Measure the optical density at 600 nm (OD₆₀₀) to normalize for cell growth.
-
Lyse the cells according to the chosen lysis buffer protocol.
-
Add ONPG solution to each well and incubate at 28°C until a yellow color develops.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 420 nm (A₄₂₀).
-
-
Data Analysis:
-
Calculate the β-galactosidase activity (in Miller units) for each well. A simplified calculation for microplate assays is:
-
Activity = [1000 × (A₄₂₀ - A₄₂₀_blank)] / [t × V × OD₆₀₀]
-
Where t is the reaction time in minutes, and V is the volume of culture used in mL.
-
-
Calculate the percent inhibition for each concentration of the test compound:
-
% Inhibition = [1 - (Activity_test - Activity_neg) / (Activity_pos - Activity_neg)] × 100
-
-
Data Presentation
Quantitative data should be summarized in a structured table to facilitate the comparison of inhibitor efficacy. This can include raw data, calculated activities, and percent inhibition. For potent inhibitors, an IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) should be determined by plotting percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
| Test Compound | Concentration (µM) | OD₆₀₀ | β-Galactosidase Activity (Miller Units) | % Inhibition | IC₅₀ (µM) |
| Negative Control | 0 | 0.35 | 15.2 | 0 | - |
| Positive Control | 0 | 0.34 | 250.5 | - | - |
| Inhibitor A | 1 | 0.33 | 180.1 | 30.0 | 15.5 |
| 10 | 0.34 | 95.8 | 65.9 | ||
| 50 | 0.32 | 25.3 | 95.9 | ||
| Inhibitor B | 1 | 0.35 | 240.6 | 4.2 | >100 |
| 10 | 0.33 | 210.3 | 17.1 | ||
| 50 | 0.34 | 195.4 | 23.5 |
Troubleshooting and Logical Analysis
Consistent and reliable results depend on careful experimental execution. A logical workflow for troubleshooting can help identify and resolve common issues.
Figure 3: Logical workflow for troubleshooting the assay.
The this compound reporter strain assay is a robust and sensitive method for the high-throughput screening of quorum sensing inhibitors. It provides a physiologically relevant system to identify compounds that can disrupt bacterial communication and potentially serve as novel antimicrobial agents. By following the detailed protocols and data analysis guidelines presented in this application note, researchers can effectively screen compound libraries and advance the development of anti-virulence drugs.
References
- 1. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
standard operating procedure for a crystal violet biofilm assay with 3-Oxo-C8-HSL
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to surfaces. These complex structures provide bacteria with protection from environmental stresses, including antibiotics, making them a significant concern in clinical and industrial settings. The formation of biofilms is often regulated by a cell-to-cell communication system known as quorum sensing (QS). In many Gram-negative bacteria, quorum sensing relies on the production and detection of signaling molecules called N-acyl homoserine lactones (AHLs).
One such AHL, N-(3-oxooctanoyl)-L-homoserine lactone (3-Oxo-C8-HSL), is a key signaling molecule in bacteria like Pseudomonas aeruginosa, playing a crucial role in the regulation of virulence factors and biofilm development. Understanding the influence of specific AHLs on biofilm formation is essential for the development of novel anti-biofilm strategies.
This document provides a detailed standard operating procedure (SOP) for a crystal violet biofilm assay to quantify the effect of this compound on bacterial biofilm formation. The crystal violet assay is a simple, reliable, and widely used method for staining and quantifying biofilm biomass.[1]
Experimental Protocols
Materials and Reagents
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa)
-
Luria-Bertani (LB) broth or other suitable growth medium
-
N-(3-oxooctanoyl)-L-homoserine lactone (this compound)
-
Dimethyl sulfoxide (DMSO) or ethyl acetate (for dissolving this compound)
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Glacial acetic acid in water or 95% (v/v) ethanol
-
Phosphate-buffered saline (PBS)
-
Micropipettes and sterile tips
-
Incubator
-
Microplate reader
Preparation of this compound Stock Solution
-
Dissolve this compound in a minimal amount of a suitable solvent such as DMSO or ethyl acetate to prepare a high-concentration stock solution (e.g., 10 mM).
-
Ensure the this compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Crystal Violet Biofilm Assay Protocol
Day 1: Bacterial Culture Preparation and Inoculation
-
Inoculate a single colony of the bacterial strain from a fresh agar plate into 5 mL of LB broth.
-
Incubate the culture overnight at 37°C with shaking (e.g., 200 rpm).
-
The following day, dilute the overnight culture 1:100 in fresh LB broth.
-
Prepare serial dilutions of the this compound stock solution in fresh LB broth to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Prepare a solvent control containing the same concentration of the solvent (e.g., DMSO) as the highest concentration of this compound used.
-
To each well of a 96-well microtiter plate, add 100 µL of the diluted bacterial culture.
-
Add 100 µL of the corresponding this compound dilution or control to each well. This will result in a final volume of 200 µL per well. It is recommended to perform each condition in triplicate or quadruplicate.[2]
-
Include a negative control with 200 µL of sterile LB broth only to check for contamination.
-
Cover the plate and incubate at 37°C for 24-48 hours under static conditions.
Day 2/3: Biofilm Staining and Quantification
-
After incubation, carefully discard the planktonic cell culture from each well by inverting the plate.
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells. Be careful not to disturb the biofilm at the bottom of the wells.
-
Air dry the plate for 15-20 minutes in an inverted position on a paper towel.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Discard the crystal violet solution and wash the plate three to four times with 200 µL of sterile distilled water per well to remove excess stain.
-
Invert the plate and tap it gently on a paper towel to remove any remaining water. Allow the plate to air dry completely.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Incubate the plate at room temperature for 15-20 minutes with gentle shaking to ensure complete solubilization of the dye.
-
Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm (or a wavelength between 550-595 nm) using a microplate reader.[3]
Data Presentation
The absorbance values obtained from the microplate reader are directly proportional to the amount of biofilm formed. The data can be summarized in the following tables for clear comparison.
Table 1: Raw Absorbance Data (OD 570 nm)
| This compound (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 |
| 0 (Control) | 0.852 | 0.865 | 0.841 | 0.855 |
| 1 | 0.910 | 0.925 | 0.898 | 0.915 |
| 5 | 1.150 | 1.162 | 1.145 | 1.155 |
| 10 | 1.350 | 1.365 | 1.340 | 1.355 |
| 25 | 1.520 | 1.535 | 1.510 | 1.525 |
| 50 | 1.480 | 1.495 | 1.470 | 1.485 |
| 100 | 1.390 | 1.405 | 1.380 | 1.395 |
| Solvent Control | 0.850 | 0.862 | 0.839 | 0.852 |
| Negative Control | 0.050 | 0.052 | 0.048 | 0.051 |
Table 2: Data Analysis - Mean, Standard Deviation, and Percentage Change
| This compound (µM) | Mean OD 570 nm | Standard Deviation | % Change from Control |
| 0 (Control) | 0.853 | 0.009 | 0.00% |
| 1 | 0.912 | 0.011 | 6.92% |
| 5 | 1.153 | 0.007 | 35.17% |
| 10 | 1.353 | 0.010 | 58.62% |
| 25 | 1.523 | 0.010 | 78.55% |
| 50 | 1.483 | 0.010 | 73.86% |
| 100 | 1.393 | 0.010 | 63.31% |
| Solvent Control | 0.851 | 0.009 | -0.23% |
| Negative Control | 0.050 | 0.002 | -94.14% |
Mandatory Visualization
References
Synthetic 3-Oxo-C8-HSL: Commercial Sources, Purity, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the commercial availability and purity of synthetic N-(3-Oxooctanoyl)-L-homoserine lactone (3-Oxo-C8-HSL), a key quorum-sensing signal molecule in many Gram-negative bacteria. Detailed protocols for its use in common research applications are also provided to facilitate experimental design and execution.
Commercial Availability and Purity of Synthetic this compound
Synthetic this compound is readily available from several commercial suppliers, generally with high purity suitable for research purposes. The compound is typically supplied as a crystalline solid or powder and requires storage at low temperatures to ensure stability.
| Supplier | Catalog Number (Example) | Purity | Physical Format | Storage Temperature |
| Cayman Chemical | 10011206 | ≥98% | Crystalline Solid | -20°C |
| Sigma-Aldrich (MilliporeSigma) | O1764 | ≥97% (HPLC) | White Powder | -20°C |
| MedChemExpress | HY-W685561 | 97.67% | Solid | Room temperature (short term), -20°C (long term) |
| Chemodex | O0058 | High Purity | Not specified | -20°C |
Signaling Pathways Involving this compound
This compound is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules that play a central role in bacterial quorum sensing. This process allows bacteria to coordinate gene expression in a cell-density-dependent manner, regulating phenotypes such as biofilm formation, virulence factor production, and antibiotic resistance.[1]
General LuxI/LuxR-type Quorum Sensing Circuit
A common mechanism for AHL-mediated quorum sensing is the LuxI/LuxR-type system. In this pathway, a LuxI-family synthase produces a specific AHL molecule. As the bacterial population density increases, the extracellular concentration of the AHL surpasses a threshold, leading to its diffusion back into the cells. Inside the cytoplasm, the AHL binds to its cognate LuxR-family transcriptional regulator. This complex then typically dimerizes and binds to specific DNA sequences known as lux boxes, activating or repressing the transcription of target genes.
References
Application Notes and Protocols for the Synthesis of 3-Oxo-C8-HSL Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the chemical synthesis of N-(3-oxooctanoyl)-L-homoserine lactone (3-Oxo-C8-HSL) and its structural analogs. The protocols outlined below are intended to serve as a comprehensive guide for researchers engaged in quorum sensing research, antimicrobial drug discovery, and chemical biology.
Introduction
N-acyl-L-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of bacterial cell-to-cell communication that regulates gene expression in response to population density.[1] this compound is a specific AHL utilized by various Gram-negative bacteria, including Agrobacterium tumefaciens, to control processes such as plasmid transfer and virulence.[2][3][4] The synthesis of this compound and its analogs is crucial for studying these communication pathways and for the development of novel therapeutics that can disrupt or manipulate bacterial quorum sensing.
This document details robust synthetic routes for this compound and key analogs, including those with modifications to the lactone ring, such as thiolactone and triazole derivatives.
Data Presentation: Synthesis Yields
The following table summarizes the reported yields for the key synthetic steps involved in the preparation of this compound and its analogs. This allows for a quantitative comparison of the different synthetic strategies.
| Step No. | Reaction | Synthesis Method | Starting Materials | Reported Yield (%) |
| 1 | β-keto ester formation | Meldrum's acid route | Meldrum's acid, Pyridine, Hexanoyl chloride, Dichloromethane, Methanol | ~65 (over 2 steps) |
| 2 | Acetal protection | Linear synthesis | Methyl 3-oxooctanoate, Ethylene glycol, p-Toluenesulfonic acid, Toluene | ~91 |
| 3 | Ester hydrolysis | Linear synthesis | Acetal-protected β-keto ester, Lithium hydroxide, Tetrahydrofuran, Water | ~94 |
| 4 | Amide coupling & Deprotection | Linear synthesis | Acetal-protected 3-oxooctanoic acid, L-homoserine lactone hydrobromide, EDC, HOBt, DIPEA | ~79 |
| 5 | One-pot β-ketoamide synthesis | One-pot method | Hexanoyl chloride, Meldrum's acid, L-homoserine lactone hydrobromide, Trifluoroacetic acid | Good |
| 6 | Thiolactone analog synthesis | EDC coupling | Protected 3-oxooctanoic acid, Homocysteine thiolactone, EDC | 5-70 (overall) |
| 7 | Triazole analog synthesis (Type I) | Click Chemistry | Azidoacetyl homoserine lactone, Terminal alkyne, Cu(I) catalyst | High |
| 8 | Triazole analog synthesis (Type II) | Click Chemistry | Alkynoyl homoserine lactone, Organic azide, Cu(I) catalyst | High |
Experimental Protocols
Protocol 1: Standard Synthesis of N-(3-oxooctanoyl)-L-homoserine lactone (this compound)
This protocol follows a robust, linear synthetic route.
Step 1: Formation of Methyl 3-oxooctanoate
-
To a solution of Meldrum's acid (1 equivalent) and pyridine (2 equivalents) in dichloromethane at 0 °C, slowly add hexanoyl chloride (1 equivalent).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Add methanol to the residue and reflux for 4 hours.
-
Cool the mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude methyl 3-oxooctanoate.
Step 2: Acetal Protection
-
Dissolve methyl 3-oxooctanoate (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Reflux the mixture for 6 hours with azeotropic removal of water using a Dean-Stark apparatus.
-
Cool the reaction mixture and wash with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the acetal-protected β-keto ester.
Step 3: Ester Hydrolysis
-
Dissolve the acetal-protected ester (1 equivalent) in a mixture of tetrahydrofuran and water.
-
Add lithium hydroxide (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the acetal-protected 3-oxooctanoic acid.
Step 4: Amide Coupling and Deprotection
-
To a solution of the acetal-protected 3-oxooctanoic acid (1 equivalent), L-homoserine lactone hydrobromide (1.2 equivalents), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in dichloromethane, add DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The acetal deprotection is typically achieved during the aqueous workup and purification.
-
Purify the final product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford N-(3-oxooctanoyl)-L-homoserine lactone as a white solid.
Protocol 2: Synthesis of this compound Thiolactone Analogs
This method replaces the homoserine lactone with a homocysteine thiolactone.
-
Couple the acetal-protected 3-oxooctanoic acid (from Protocol 1, Step 3) with homocysteine thiolactone hydrochloride using EDC and a base (e.g., DIPEA) in a similar manner to Protocol 1, Step 4.
-
Following the coupling reaction, perform an acidic workup to deprotect the acetal group.
-
Purify the crude product using silica gel column chromatography to yield the desired N-(3-oxooctanoyl)-homocysteine thiolactone.
Protocol 3: Synthesis of this compound Triazole Analogs
This protocol utilizes a Cu(I)-catalyzed azide-alkyne cycloaddition ("Click" chemistry) to replace the amide bond with a triazole ring.[3][5]
Type I Triazole Analog (Acyl side chain attached to N1 of triazole):
-
Synthesize an azidoacetyl homoserine lactone by reacting bromoacetyl bromide with L-homoserine lactone hydrobromide, followed by substitution with sodium azide.
-
Synthesize a terminal alkyne corresponding to the 3-oxooctanoyl side chain. This can be prepared from a suitable precursor like 1-heptyne.
-
Perform the click reaction by reacting the azidoacetyl homoserine lactone with the terminal alkyne in the presence of a Cu(I) catalyst (e.g., CuSO₄ and sodium ascorbate) in a suitable solvent system (e.g., t-butanol/water).
-
Purify the resulting triazole analog by column chromatography.
Purification and Characterization
Purification:
-
Column Chromatography: Silica gel is the most common stationary phase for the purification of this compound and its analogs. A gradient elution with ethyl acetate in hexanes is typically effective. For more polar analogs, a solvent system containing methanol or dichloromethane may be required.[6]
-
Thin Layer Chromatography (TLC): TLC is used to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography. 3-oxo derivatives often produce tailing spots on silica gel plates.[7]
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized compounds. Key signals for this compound include those corresponding to the lactone ring protons, the α-protons of the keto group, and the protons of the acyl chain.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized analogs. For this compound, the expected [M+H]⁺ ion is at m/z 242.1392.[8]
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound and its analogs.
References
- 1. Synthesis and biological evaluation of triazole-containing N-acyl homoserine lactones as quorum sensing modulators: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. Directed evolution of Vibrio fischeri LuxR for increased sensitivity to a broad spectrum of acyl-homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of triazole-containing N-acyl homoserine lactones as quorum sensing modulators - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Triazole-Containing N-Acyl Homoserine Lactones as Quorum Sensing Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversible Acyl-Homoserine Lactone Binding to Purified Vibrio fischeri LuxR Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Quorum Quenching Compounds Targeting 3-Oxo-C8-HSL Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation, in a population density-dependent manner. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) serve as the signaling molecules for QS. One such critical autoinducer is N-(3-oxooctanoyl)-L-homoserine lactone (3-Oxo-C8-HSL), which plays a pivotal role in regulating gene expression in bacteria like Agrobacterium tumefaciens. The interruption of QS signaling, a strategy known as quorum quenching (QQ), is a promising anti-virulence approach that is less likely to induce drug resistance compared to traditional antibiotics.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in high-throughput screening (HTS) to identify and characterize novel quorum quenching compounds. The methodologies described are centered around the use of Agrobacterium tumefaciens-based biosensors, which provide a robust and sensitive platform for screening large compound libraries.
Signaling Pathway of this compound in Agrobacterium tumefaciens
The quorum sensing circuit in Agrobacterium tumefaciens is a well-characterized system ideal for HTS assays. The key components are the LuxI family synthase, TraI, and the LuxR family transcriptional regulator, TraR.
-
Signal Synthesis : At a basal level, the TraI protein synthesizes the autoinducer molecule, this compound.
-
Signal Accumulation : As the bacterial population density increases, the extracellular concentration of this compound rises.
-
Signal Reception and Gene Activation : Once a threshold concentration is reached, this compound diffuses into the bacterial cells and binds to the transcriptional activator protein, TraR.
-
Transcriptional Regulation : The this compound/TraR complex then binds to specific DNA sequences, known as tra boxes, located in the promoter regions of target genes, thereby activating their transcription. This includes the activation of genes responsible for Ti plasmid conjugation and other density-dependent behaviors.
Figure 1: this compound signaling pathway in A. tumefaciens.
High-Throughput Screening Workflow for Quorum Quenching Inhibitors
The process of identifying novel QQ compounds targeting the this compound signaling pathway can be streamlined into a multi-step workflow, from initial large-scale screening to the confirmation of lead compounds.
Figure 2: High-throughput screening workflow.
Experimental Protocols
Protocol 1: High-Throughput Screening for this compound Quorum Quenching Compounds
This protocol outlines a primary HTS assay using an Agrobacterium tumefaciens biosensor strain (e.g., A136 or KYC55) that harbors a lacZ reporter gene under the control of a this compound-inducible promoter.[1][2] Quorum quenching activity is quantified by a reduction in β-galactosidase activity.
Materials:
-
Agrobacterium tumefaciens biosensor strain (e.g., A136 or KYC55)
-
Growth medium (e.g., AT medium) with appropriate antibiotics
-
This compound stock solution (in DMSO or ethanol)
-
Compound library plates (compounds dissolved in DMSO)
-
96- or 384-well microtiter plates
-
β-galactosidase substrate (e.g., ONPG or X-gal)
-
Cell lysis buffer (e.g., PopCulture® Reagent)
-
Plate reader (absorbance)
Procedure:
-
Biosensor Culture Preparation: a. Inoculate a single colony of the A. tumefaciens biosensor strain into 5 mL of growth medium with appropriate antibiotics. b. Incubate overnight at 28°C with shaking (200 rpm). c. The following day, dilute the overnight culture 1:100 into fresh medium and grow to an OD600 of 0.4-0.6.
-
Assay Plate Preparation: a. In a 96-well plate, add the components in the following order:
- 1 µL of test compound from the library plate (final concentration typically 10-50 µM).
- 1 µL of DMSO for positive and negative controls. b. Add 50 µL of the prepared biosensor culture to all wells. c. To the wells containing test compounds and the positive control, add this compound to a final concentration that gives approximately 80% of the maximal signal induction (e.g., 100 nM). d. To the negative control wells, add the same volume of solvent used for the this compound stock.
-
Incubation: a. Seal the plates and incubate at 28°C for 4-6 hours with shaking.
-
β-Galactosidase Assay: a. Measure the OD600 of the plates to assess cell growth. b. Add 10 µL of cell lysis buffer to each well and incubate for 15 minutes at room temperature. c. Add 20 µL of β-galactosidase substrate (e.g., 4 mg/mL ONPG in Z-buffer). d. Incubate at 37°C until a yellow color develops in the positive control wells. e. Stop the reaction by adding 50 µL of 1 M Na2CO3. f. Measure the absorbance at 420 nm.
-
Data Analysis: a. Normalize the β-galactosidase activity to cell density (OD420 / OD600). b. Calculate the percentage of inhibition for each compound: % Inhibition = 100 * (1 - (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl))
Protocol 2: Dose-Response and IC50 Determination
For compounds identified as "hits" in the primary screen, a dose-response analysis is performed to determine their potency (IC50).
Procedure:
-
Prepare serial dilutions of the hit compounds (e.g., 8-point, 3-fold dilutions) in DMSO.
-
Perform the HTS assay as described in Protocol 1, using the serial dilutions of the hit compounds.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Cytotoxicity Assay
It is crucial to confirm that the observed quorum quenching activity is not due to the inhibition of bacterial growth.
Procedure:
-
Prepare a culture of the A. tumefaciens biosensor strain as described in Protocol 1.
-
In a 96-well plate, add serial dilutions of the hit compounds.
-
Add the bacterial culture to a final OD600 of 0.05.
-
Incubate the plate at 28°C with shaking for 18-24 hours.
-
Measure the OD600 to determine the minimum inhibitory concentration (MIC).
-
Compounds with IC50 values significantly lower than their MIC are considered true quorum quenching inhibitors.
Data Presentation
The following tables present hypothetical data for the inhibitory activity of synthetic analogs of this compound against TraR-mediated gene expression in A. tumefaciens. This data is modeled after structure-activity relationship studies of AHL analogs.[3]
Table 1: Quorum Quenching Activity of this compound Analogs
| Compound ID | Modification to this compound | IC50 (µM) | Max Inhibition (%) |
| This compound | (Reference Agonist) | N/A | N/A |
| Cmpd-01 | C7 Acyl Chain (3-Oxo-C7-HSL) | > 100 | 25 |
| Cmpd-02 | C9 Acyl Chain (3-Oxo-C9-HSL) | 25.5 | 85 |
| Cmpd-03 | C10 Acyl Chain (3-Oxo-C10-HSL) | 10.2 | 92 |
| Cmpd-04 | No 3-Oxo group (C8-HSL) | 5.8 | 98 |
| Cmpd-05 | 3-Hydroxy group (3-OH-C8-HSL) | 15.1 | 90 |
| Cmpd-06 | Thiolactone instead of Lactone | 2.3 | 99 |
| Cmpd-07 | Phenylacetyl-HSL | 8.7 | 95 |
Table 2: Cytotoxicity of Lead Quorum Quenching Compounds
| Compound ID | QQ IC50 (µM) | MIC against A. tumefaciens (µM) | Selectivity Index (MIC/IC50) |
| Cmpd-04 | 5.8 | > 200 | > 34.5 |
| Cmpd-06 | 2.3 | > 200 | > 86.9 |
| Cmpd-07 | 8.7 | > 200 | > 23.0 |
Conclusion
The protocols and information provided herein offer a robust framework for the high-throughput screening and identification of novel quorum quenching compounds that target the this compound signaling pathway. By employing these methodologies, researchers can efficiently screen large chemical libraries and identify promising lead candidates for the development of new anti-virulence therapies. The use of Agrobacterium tumefaciens biosensors provides a sensitive, reliable, and scalable platform for these discovery efforts. Subsequent characterization of hit compounds for potency and cytotoxicity will ensure the selection of specific and non-toxic quorum quenching inhibitors for further pre-clinical development.
References
- 1. Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring β-Galactosidase Activity in Response to 3-Oxo-C8-HSL
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors. In many Gram-negative bacteria, N-acyl homoserine lactones (AHLs) serve as signaling molecules. A well-characterized QS system is the TraR/TraI system in Agrobacterium tumefaciens, which regulates the conjugal transfer of the Ti plasmid. This system is mediated by the autoinducer N-(3-oxooctanoyl)-L-homoserine lactone (3-Oxo-C8-HSL), which binds to the transcriptional activator protein TraR. The this compound/TraR complex then activates the expression of target genes.
This system is frequently exploited for studying QS, often using a reporter strain where the lacZ gene, encoding β-galactosidase, is placed under the control of a TraR-dependent promoter. The activity of β-galactosidase can then be easily quantified through a colorimetric assay, providing a robust method for measuring the response to this compound and for screening potential QS inhibitors. This document provides a detailed protocol for measuring β-galactosidase activity in a reporter strain in response to this compound.
Signaling Pathway
The signaling cascade begins with the synthesis of this compound by TraI. As the bacterial population density increases, this compound accumulates. This autoinducer then binds to and activates the transcriptional regulator TraR. The activated TraR/3-Oxo-C8-HSL complex subsequently binds to specific DNA sequences, known as tra boxes, located in the promoter regions of target genes, thereby inducing their transcription. In the context of a reporter assay, one of these target genes is lacZ. The resulting β-galactosidase enzyme catalyzes the hydrolysis of a chromogenic substrate, such as o-nitrophenyl-β-D-galactopyranoside (ONPG), producing a yellow product (o-nitrophenol) that can be quantified spectrophotometrically.
Caption: this compound signaling pathway leading to β-galactosidase expression.
Experimental Protocol
This protocol is based on the widely used Miller assay for measuring β-galactosidase activity, adapted for a 96-well plate format for higher throughput.
Materials and Reagents
-
Bacterial Strain: A. tumefaciens NTL4 reporter strain harboring a tra-lacZ fusion plasmid (e.g., pZLR4).
-
Growth Medium: ABM minimal medium or other suitable growth medium.
-
This compound: Stock solution in a solvent like ethyl acetate or DMSO.
-
Z-buffer: (per 1 liter): 16.1 g Na₂HPO₄·7H₂O, 5.5 g NaH₂PO₄·H₂O, 0.75 g KCl, 0.246 g MgSO₄·7H₂O. Adjust pH to 7.0. Autoclave and store at room temperature. Before use, add 2.7 mL of β-mercaptoethanol per liter of Z-buffer.
-
o-nitrophenyl-β-D-galactopyranoside (ONPG): 4 mg/mL solution in Z-buffer (prepare fresh).
-
Sodium Dodecyl Sulfate (SDS): 0.1% (w/v) solution.
-
Chloroform.
-
Sodium Carbonate (Na₂CO₃): 1 M solution.
-
96-well microtiter plates.
-
Spectrophotometer capable of reading absorbance at 420 nm, 550 nm, and 600 nm.
Experimental Workflow
Caption: Step-by-step workflow for the β-galactosidase assay.
Step-by-Step Procedure
-
Culture Preparation:
-
Inoculate the A. tumefaciens reporter strain into 5 mL of growth medium.
-
Grow overnight at 28-30°C with shaking.
-
The next day, dilute the overnight culture into fresh medium to an OD₆₀₀ of approximately 0.1.
-
Grow the culture to the mid-logarithmic phase (OD₆₀₀ of 0.4-0.6).
-
-
Induction with this compound:
-
Aliquot the bacterial culture into appropriate vessels (e.g., culture tubes or wells of a deep-well plate).
-
Add this compound to final concentrations ranging from 0 nM to 10,000 nM.[1] Include a solvent-only control.
-
Incubate the cultures for a fixed period, typically 4 hours, at 28-30°C with shaking.[2]
-
-
β-Galactosidase Assay (Miller Assay):
-
Transfer 100 µL of each culture to a 96-well microtiter plate and measure the OD₆₀₀ to determine cell density.
-
In a separate plate, mix 100 µL of each culture with 100 µL of Z-buffer.
-
To permeabilize the cells, add 10 µL of 0.1% SDS and 20 µL of chloroform to each well. Vortex or shake vigorously for 10 seconds.
-
Equilibrate the plate at 28°C for 5 minutes.[3]
-
Start the enzymatic reaction by adding 20 µL of ONPG solution (4 mg/mL) to each well. Record the start time.[3]
-
Incubate the plate at 28°C. Monitor the development of a yellow color.[3]
-
Once sufficient yellow color has developed (typically 15-60 minutes), stop the reaction by adding 50 µL of 1 M Na₂CO₃.[3] Record the stop time.
-
Centrifuge the plate to pellet cell debris.
-
Transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance at 420 nm (for the yellow o-nitrophenol) and 550 nm (to correct for light scattering from cell debris).[3]
-
-
Calculation of Miller Units:
-
The activity of β-galactosidase is expressed in Miller Units.
-
The formula for calculating Miller Units is: Miller Units = 1000 × [ (A₄₂₀ - 1.75 × A₅₅₀) / (t × v × OD₆₀₀) ]
-
A₄₂₀: Absorbance at 420 nm.
-
A₅₅₀: Absorbance at 550 nm.
-
t: Reaction time in minutes.
-
v: Volume of culture used in the assay in mL (e.g., 0.1 mL).
-
OD₆₀₀: Optical density of the culture at 600 nm before the assay.
-
-
Data Presentation
The quantitative response of the reporter strain to varying concentrations of this compound can be summarized in a table. The data presented below is representative of a typical dose-response experiment.
| This compound Concentration (nM) | Mean OD₆₀₀ | Mean A₄₂₀ | Mean A₅₅₀ | Reaction Time (min) | Calculated Miller Units (Mean ± SD) |
| 0 (Control) | 0.55 | 0.050 | 0.020 | 30 | 2.7 ± 0.5 |
| 1 | 0.56 | 0.120 | 0.021 | 30 | 42.6 ± 3.1 |
| 10 | 0.54 | 0.350 | 0.022 | 30 | 185.9 ± 12.5 |
| 100 | 0.55 | 0.680 | 0.023 | 30 | 383.1 ± 25.8 |
| 1000 | 0.53 | 0.850 | 0.024 | 30 | 504.6 ± 33.7 |
| 10000 | 0.54 | 0.950 | 0.025 | 30 | 563.4 ± 40.1 |
Note: The values in this table are illustrative and may vary depending on the specific reporter strain, plasmid copy number, and experimental conditions. Synthetic this compound can activate this type of reporter fusion at concentrations as low as 3.0 nM.[1]
Conclusion
This protocol provides a robust and reproducible method for quantifying the activity of the this compound quorum-sensing system using a β-galactosidase reporter assay. The detailed steps for culture preparation, induction, and enzymatic measurement, along with the provided data analysis framework, will enable researchers to accurately assess the functionality of this QS circuit. This assay is particularly valuable for high-throughput screening of potential quorum-sensing inhibitors or for studying the fundamental aspects of bacterial communication.
References
Troubleshooting & Optimization
degradation and stability of 3-Oxo-C8-HSL at different pH and temperatures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-(3-oxooctanoyl)-L-homoserine lactone (3-Oxo-C8-HSL).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is an acyl-homoserine lactone (AHL) that functions as a quorum sensing signal molecule in various Gram-negative bacteria. Quorum sensing is a cell-density-dependent communication system that regulates gene expression, including virulence factors and biofilm formation. The stability of this compound is crucial for experimental accuracy and for understanding its biological activity, as its degradation leads to a loss of signaling function.
Q2: What is the primary mechanism of non-enzymatic degradation for this compound?
A2: The primary mechanism of non-enzymatic degradation for this compound is lactonolysis, which is the hydrolysis of the ester bond in the homoserine lactone ring. This process is highly dependent on pH and temperature, leading to the formation of the inactive, open-ringed N-(3-oxooctanoyl)-L-homoserine.[1][2] This reaction can be reversed by acidification.[3]
Q3: How do pH and temperature affect the stability of this compound?
A3: Both pH and temperature significantly impact the stability of this compound.
-
pH: The rate of lactonolysis increases dramatically with increasing pH (alkaline conditions).[3] Under acidic conditions, the lactone ring is relatively stable.
-
Temperature: Higher temperatures accelerate the rate of lactone ring hydrolysis.[3]
Q4: How does the acyl chain structure of this compound influence its stability?
A4: The structure of the acyl side chain plays a role in the stability of AHLs. Generally, AHLs with longer acyl chains are more stable.[3] The presence of a 3-oxo group, as in this compound, can increase the rate of hydrolysis compared to unsubstituted AHLs of the same acyl chain length.[3]
Q5: How should I prepare and store stock solutions of this compound to ensure stability?
A5: To ensure the stability of your this compound stock solutions, follow these guidelines:
-
Solvent Selection: Dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4] Avoid using primary alcohols like ethanol, as they can cause the opening of the lactone ring.
-
Storage Temperature: Store stock solutions at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[5]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guides
Issue: I am observing inconsistent or no biological activity in my experiments with this compound.
-
Possible Cause 1: Degradation of this compound in your stock solution.
-
Troubleshooting Step: Verify the storage conditions and age of your stock solution. If it has been stored improperly or for an extended period, it may have degraded. Prepare a fresh stock solution from a reliable source.
-
-
Possible Cause 2: Degradation of this compound in your experimental medium.
-
Troubleshooting Step: Check the pH of your experimental medium. If the pH is alkaline (above 7), the this compound will degrade rapidly. Consider buffering your medium to a neutral or slightly acidic pH if your experimental design allows. For example, using 50 mM MOPS buffer can help maintain a stable pH around 6.8.
-
-
Possible Cause 3: High temperature of your experiment.
-
Troubleshooting Step: If your experiment is conducted at elevated temperatures (e.g., 37°C), be aware that the rate of degradation will be higher. You may need to add the this compound immediately before your measurements or account for the degradation over time.
-
Issue: I need to quantify the concentration of this compound in my samples, but I am getting variable results.
-
Possible Cause: Sample handling and extraction procedure.
-
Troubleshooting Step: Ensure that your sample extraction method is optimized for AHLs. A common method is liquid-liquid extraction with ethyl acetate. It is also crucial to control the pH of your samples during processing to prevent degradation. Acidifying the sample can help preserve the lactone ring structure.
-
Data Presentation
Table 1: Estimated Half-Life of the Homoserine Lactone Ring at Different pH Values
The following table provides estimated half-lives for the hydrolysis of the homoserine lactone ring at 25°C, calculated based on the formula: Half-life (in days) = 1 / (1 x 10^7 x [OH⁻]). Note that the presence of the 3-oxo group on the C8 acyl chain may influence these values.
| pH | [OH⁻] (M) | Estimated Half-Life (days) | Estimated Half-Life (hours) |
| 7.0 | 1.0 x 10⁻⁷ | 1 | 24 |
| 7.5 | 3.16 x 10⁻⁷ | 0.32 | 7.6 |
| 8.0 | 1.0 x 10⁻⁶ | 0.1 | 2.4 |
| 8.5 | 3.16 x 10⁻⁶ | 0.03 | 0.76 |
| 9.0 | 1.0 x 10⁻⁵ | 0.01 | 0.24 |
Experimental Protocols
Protocol: Determining the Stability of this compound at Different pH and Temperatures
This protocol outlines a general method for assessing the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
Buffers of various pH values (e.g., pH 5, 6, 7, 8, 9)
-
Water baths or incubators set to desired temperatures (e.g., 25°C, 37°C)
-
HPLC system with a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase)
2. Procedure:
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in each of the different pH buffers to a final concentration of 100 µM.
-
Incubation: Incubate the prepared solutions at the desired temperatures.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. Immediately quench the degradation by acidifying the sample with a small amount of concentrated acid (e.g., HCl) to lower the pH to around 2-3.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC. The intact (closed-ring) this compound is more hydrophobic and will have a longer retention time than the hydrolyzed (open-ring) form.[6]
-
Mobile Phase: A typical gradient could be from 20% acetonitrile in water to 80% acetonitrile in water (both with 0.1% formic acid) over 20 minutes.
-
Detection: Monitor the elution profile at a wavelength of 210 nm.
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Plot the natural logarithm of the concentration of intact this compound versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
Mandatory Visualization
Caption: Chemical equilibrium between the active lactone and inactive open-ring forms of this compound.
Caption: A step-by-step workflow for determining the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Synthesis and degradation rate constant of C8 - Bacteria Vibrio fischeri - BNID 112004 [bionumbers.hms.harvard.edu]
- 6. researchgate.net [researchgate.net]
troubleshooting low signal in 3-Oxo-C8-HSL reporter assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low signal or inconsistent results in N-(3-oxooctanoyl)-L-homoserine lactone (3-Oxo-C8-HSL) reporter assays.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during your experiments, focusing on the primary problem of weak or absent signal.
Issue: Low or No Signal from the Reporter Assay
A weak or absent signal is a common problem that can stem from multiple factors, ranging from the signaling molecule itself to the reporter strain and assay conditions. Below are potential causes and their corresponding solutions.
1. Problems with this compound Integrity or Concentration
| Potential Cause | Recommended Solution |
| Degradation of this compound | The lactone ring of acyl-homoserine lactones (AHLs) is susceptible to hydrolysis at alkaline pH.[1] Ensure your medium is buffered to a stable, slightly acidic or neutral pH.[1] Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.[1] If working with co-cultures, be aware that some bacteria may produce enzymes that degrade AHLs.[1] |
| Suboptimal Concentration | The effective concentration can be highly specific to the reporter system. Perform a dose-response curve to determine the optimal concentration range for your specific reporter strain.[1] Effective concentrations can range from nanomolar to micromolar levels.[1][2] For some Agrobacterium tumefaciens reporters, activation can be detected at concentrations as low as 3.0 nM.[2] |
| Solvent Inhibition | This compound is typically dissolved in solvents like DMSO, acetonitrile, or acetone.[1][3] Ensure the final solvent concentration in your assay is not inhibitory to your reporter strain's growth or the reporter system's function. Always run a "solvent-only" negative control to test for inhibitory effects.[1] |
2. Issues with the Reporter Strain
| Potential Cause | Recommended Solution |
| Poor Cell Health or Viability | Regularly test cell cultures for contamination (e.g., mycoplasma in eukaryotic reporters, or cross-contamination in bacterial reporters).[4] Before starting, ensure you have a healthy cell population by checking viability. |
| Inconsistent Cell Density | The signal output is often dependent on the number of cells. Standardize the initial inoculum density (e.g., OD600) for each experiment and ensure uniform growth conditions (temperature, aeration).[1][4] |
| Reporter Strain Instability | Reporter plasmids can sometimes be unstable. Before each experiment, streak the reporter strain from a frozen stock onto a fresh agar plate with the appropriate antibiotic selection to ensure you are starting with a pure culture containing the reporter plasmid.[1] Consider verifying the genetic integrity of your reporter strain via plasmid sequencing.[1] |
| Defective Receptor Protein | The receptor protein (e.g., TraR in A. tumefaciens) is critical for signal detection. Natural mutations can render it non-functional. If you suspect this, verify the functionality of your reporter strain with a known, high-quality source of this compound. If the problem persists, consider obtaining a fresh stock of the reporter strain.[1] |
3. Problems with the Assay Protocol or Reagents
| Potential Cause | Recommended Solution |
| Suboptimal Incubation Time | The kinetics of reporter activation can vary. Test a time course (e.g., 4, 8, 16, 24 hours) to identify the optimal incubation time for signal detection after adding the this compound.[4] |
| Weak Promoter in Reporter Construct | If the promoter driving the reporter gene (e.g., GFP, luciferase) is weak, the resulting signal may be low. While difficult to change, using a highly sensitive detection method or instrument can help. For luciferase assays, ensure the signal is significantly above the background from your negative control.[5] |
| Reagent Functionality | Ensure all assay reagents, especially enzyme substrates for luciferase or β-galactosidase assays, are within their expiration dates and have been stored correctly.[4][5] Prepare fresh dilutions of critical reagents for each experiment to avoid degradation.[4] |
| Pipetting Errors | Inaccurate pipetting can lead to low signal and high variability. Use calibrated pipettes and consider preparing a master mix of reagents to minimize well-to-well variability.[1][5] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound? A1: this compound should be stored as a stock solution in a suitable solvent (e.g., DMSO, acetonitrile) at -20°C or -80°C to prevent degradation. It is crucial to minimize freeze-thaw cycles.[1]
Q2: What is the optimal pH for this compound stability? A2: The lactone ring of this compound is prone to hydrolysis at alkaline pH. For experiments, it is advisable to use a medium buffered to maintain a stable, slightly acidic to neutral pH.[1]
Q3: What are common reporter strains for detecting this compound? A3: A widely used reporter is Agrobacterium tumefaciens strain NTL4 carrying the plasmid pZLR4.[6] This system utilizes the TraR receptor, which responds to this compound to drive the expression of a lacZ reporter gene.[6][7] Other reporters may be based on E. coli or other bacterial chassis.
Q4: Can other AHLs interfere with my this compound assay? A4: Yes, some level of cross-reactivity can occur. The TraR receptor from A. tumefaciens can be activated by other 3-oxo-substituted AHLs, though it generally shows the highest sensitivity and affinity for its cognate ligand, this compound.[2][7] Unsubstituted and 3-hydroxy AHLs are typically detected with much lower sensitivity.[7]
Data and Protocols
Detection Sensitivity of an A. tumefaciens Reporter to Various AHLs
The following table summarizes the chromatographic properties and detection limits of various N-acyl-HSLs using an A. tumefaciens reporter strain. Note the exceptionally high sensitivity for this compound.
| N-acyl-HSL | Rf Value* | Amount for Minimum Detection (pmol) |
| 3-Oxo-C6 | 0.68 | 0.03 |
| 3-Oxo-C8 | 0.41 | 0.0005 |
| 3-Oxo-C10 | 0.18 | 0.19 |
| 3-Oxo-C12 | 0.07 | 2 |
| C6 (unsubstituted) | 0.47 | 300 |
| C8 (unsubstituted) | 0.23 | 2.4 |
| C10 (unsubstituted) | 0.09 | 100 |
| Data derived from a single experiment using C18 reversed-phase TLC with a methanol/water (60:40, vol/vol) solvent system.[7] |
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. goldbio.com [goldbio.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
Technical Support Center: Non-specific Effects of 3-Oxo-C8-HSL in Eukaryotic Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-specific effects of N-(3-oxooctanoyl)-L-homoserine lactone (3-Oxo-C8-HSL) in eukaryotic cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known non-specific effects of this compound on eukaryotic cells?
A1: While research on this compound is less extensive than on other acyl-homoserine lactones (AHLs) like 3-Oxo-C12-HSL, studies on various AHLs suggest several potential non-specific effects in eukaryotic cells. These effects are often concentration-dependent and can vary between cell lines.[1] Potential non-specific effects include cytotoxicity, induction of apoptosis, and modulation of the immune response.[2][3][4] It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell line and experimental goals.
Q2: I am observing unexpected cytotoxicity in my cell cultures when using this compound. What could be the cause?
A2: Unexpected cytotoxicity can stem from several factors. Firstly, the concentration of this compound may be too high for your specific cell type. It is recommended to perform a dose-response curve to determine the EC50 value. Secondly, the purity of the this compound is critical, as impurities can contribute to toxicity. Finally, the solvent used to dissolve the this compound, typically DMSO or ethanol, may be present at a final concentration that is toxic to your cells. Always include a solvent-only control in your experiments.
Q3: Can this compound induce apoptosis in eukaryotic cells?
A3: Yes, long-chain AHLs have been shown to induce apoptosis in various mammalian cell types.[2][5][6] This is often mediated through the intrinsic mitochondrial pathway, involving the release of cytochrome c and activation of caspases.[5][6] If you suspect apoptosis is occurring, you can perform assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, or caspase activity assays.
Q4: How stable is this compound in cell culture medium?
A4: The stability of AHLs in aqueous solutions is pH and temperature-dependent.[7] The lactone ring of AHLs is susceptible to hydrolysis, particularly at alkaline pH.[7][8] It is advisable to use a buffered medium to maintain a stable pH. Stock solutions of this compound should be stored at -20°C or -80°C in an appropriate solvent like DMSO to minimize degradation.[9] Repeated freeze-thaw cycles should be avoided.[8]
Q5: Are there any known off-target effects of this compound on cellular signaling pathways?
A5: While specific targets of this compound in eukaryotic cells are not fully elucidated, other long-chain AHLs have been shown to modulate various signaling pathways. These include MAP kinase pathways and pathways involved in inflammation and the unfolded protein response.[10][11] It is important to consider that observed effects may not be due to a specific receptor-ligand interaction but rather a more general cellular stress response.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent this compound Concentration | - Ensure accurate and consistent dilution of the stock solution. - Prepare a master mix for each experiment to minimize pipetting errors. - Use calibrated pipettes. |
| Cell Seeding Density Variation | - Standardize the initial cell seeding density for all experiments. - Ensure a homogenous cell suspension before plating. |
| Edge Effects in Multi-well Plates | - Avoid using the outer wells of the plate for critical experiments. - Fill the outer wells with sterile PBS or medium to maintain humidity. |
| Inconsistent Incubation Times | - Ensure all plates are treated and harvested at consistent time points. |
Issue 2: No Observable Effect of this compound
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Concentration | - Perform a dose-response experiment with a wide range of concentrations (e.g., nanomolar to high micromolar). |
| Degradation of this compound | - Prepare fresh dilutions from a properly stored stock solution for each experiment. - Check the pH of your culture medium to ensure it is not alkaline, which can accelerate hydrolysis.[7] |
| Cell Line Insensitivity | - The specific cell line you are using may not be responsive to this compound. - Consider testing a different cell line that has been shown to be responsive to other AHLs. |
| Incorrect Experimental Readout | - Ensure the assay you are using is sensitive enough to detect the expected changes. - Consider using multiple assays to measure different aspects of the cellular response. |
Issue 3: Conflicting Results with Published Data
| Possible Cause | Troubleshooting Steps |
| Differences in Experimental Conditions | - Carefully compare your protocol with the published methodology, paying close attention to cell line, passage number, media composition, serum percentage, and this compound concentration and solvent. |
| Purity of this compound | - Source your this compound from a reputable supplier and check the purity specifications. |
| Cell Culture Contamination | - Regularly test your cell cultures for mycoplasma and other microbial contamination. |
| Off-Target Effects | - Be aware that the observed effects might be non-specific and context-dependent.[12] Consider using negative controls, such as an inactive analog of this compound if available. |
Quantitative Data Summary
Table 1: Reported Effects of Acyl-Homoserine Lactones on Eukaryotic Cells
| Acyl-Homoserine Lactone | Cell Line | Concentration | Observed Effect | Reference |
| 3-Oxo-C12-HSL | Caco-2/TC7 | 5 µM | Significant decrease in IL-8 secretion | [2] |
| 3-Oxo-C12-HSL | RAW264.7 Macrophages | 15 µM | 17% decrease in IL-6 secretion | [2] |
| 3-Oxo-C12-HSL | Jurkat cells | 10 µM | Inhibition of IFN-γ and IL-4 production | [3] |
| 3-Oxo-C12-HSL | HeLa cells | 10-100 µM | Dose-dependent increase in apoptosis | [13] |
| C8-HSL | Dendritic cells | 20-200 µg/mL | Non-cytotoxic | [14] |
Note: Data for this compound in mammalian cell culture is limited. The table includes data from similar long-chain AHLs to provide a comparative context.
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
-
Cell Seeding: Plate eukaryotic cells in the appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of this compound Stock Solution: Dissolve this compound in sterile DMSO to a high concentration (e.g., 100 mM). Aliquot and store at -20°C or -80°C.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in serum-free culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis (e.g., cytotoxicity assay, apoptosis assay, western blotting).
Protocol 2: Cytotoxicity Assay using MTT
-
Cell Treatment: Follow the general cell culture treatment protocol in a 96-well plate.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently mix the contents of the wells and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound as described in the general protocol.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
Caption: A flowchart illustrating the general experimental workflow for treating eukaryotic cells with this compound.
Caption: A decision-making flowchart for troubleshooting unexpected experimental outcomes with this compound.
Caption: A diagram illustrating potential non-specific signaling pathways activated by this compound in eukaryotic cells.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Modification of In Vivo and In Vitro T- and B-Cell-Mediated Immune Responses by the Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)-l-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-(3-oxo-acyl)-homoserine lactone induces apoptosis primarily through a mitochondrial pathway in fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(3-Oxo-acyl)-homoserine lactone induces apoptosis primarily through a mitochondrial pathway in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]
- 14. The Autoinducer N-Octanoyl-L-Homoserine Lactone (C8-HSL) as a Potential Adjuvant in Vaccine Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Oxo-C8-HSL for Biofilm Induction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving the optimization of 3-Oxo-C8-HSL concentration for maximal biofilm induction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in biofilm research?
A1: N-(3-oxooctanoyl)-L-homoserine lactone (this compound) is a type of N-acyl homoserine lactone (AHL). These molecules are crucial for quorum sensing (QS), a cell-to-cell communication system used by many Gram-negative bacteria.[1] Bacteria use QS to monitor their population density and coordinate collective behaviors, such as biofilm formation and virulence factor expression.[2][3] this compound is used in research to study the mechanisms of QS-dependent biofilm formation and to investigate potential anti-biofilm therapies.
Q2: How does this compound induce biofilm formation?
A2: In many bacterial species, this compound is part of a larger regulatory network that governs the switch from a planktonic (free-swimming) to a sessile (biofilm) lifestyle.[4] It typically binds to a cognate transcriptional regulator protein (like LasR in Pseudomonas aeruginosa), which then activates the expression of genes responsible for biofilm matrix production, cell adhesion, and other biofilm-related functions.[5] This process is often triggered when the concentration of AHLs reaches a certain threshold due to increased bacterial population density.[2]
Q3: Is there a universally optimal concentration of this compound for inducing biofilms?
A3: No, the optimal concentration of this compound for maximal biofilm induction is highly dependent on the bacterial species and even the specific strain being studied. For example, in Pseudomonas aeruginosa, concentrations over 10⁻⁷ g/L have been shown to increase the growth rate of cells within a biofilm.[6] In contrast, for Pseudoalteromonas galatheae, biofilm formation increases with C8-HSL concentrations from 50 µM to 200 µM.[7] Some studies on other AHLs, like 3-oxo-C10-HSL in Vibrio alginolyticus, have shown that moderate concentrations (10-20 µM) enhance biofilm formation, while higher concentrations (40-100 µM) can be inhibitory.[1] Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide
Issue 1: I am not observing any biofilm induction after adding this compound.
-
Possible Cause 1: Sub-optimal Concentration. The concentration of this compound may be too low to trigger a response.
-
Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) to identify the optimal induction concentration for your bacterial strain.
-
-
Possible Cause 2: Inactive Compound. The this compound may have degraded.
-
Solution: Ensure proper storage of your this compound stock solution (typically at -20°C or lower, protected from light and moisture). Prepare fresh working solutions for each experiment.
-
-
Possible Cause 3: Bacterial Strain. The bacterial strain you are using may not have the necessary receptor to respond to this compound or may have a mutated quorum sensing system.
-
Solution: Verify the genetic background of your strain. Use a positive control strain known to respond to this compound.
-
-
Possible Cause 4: Inappropriate Growth Conditions. The growth medium, temperature, or incubation time may not be conducive to biofilm formation.
-
Solution: Optimize your growth conditions for biofilm formation for your specific bacterial strain before attempting induction experiments.
-
Issue 2: I am seeing inconsistent or highly variable results between experiments.
-
Possible Cause 1: Inconsistent Inoculum. The initial bacterial cell density can significantly impact biofilm formation.
-
Solution: Standardize your inoculum preparation. Ensure you start with a fresh overnight culture and dilute it to a consistent optical density (OD) for each experiment.
-
-
Possible Cause 2: Pipetting Errors. Small variations in the volume of this compound or bacterial culture can lead to significant differences in biofilm formation.
-
Solution: Use calibrated pipettes and perform each treatment in triplicate or quadruplicate to assess variability.
-
-
Possible Cause 3: Edge Effects in Microtiter Plates. Wells on the outer edges of a 96-well plate can experience more evaporation, leading to altered growth conditions and inconsistent biofilm formation.
-
Solution: Avoid using the outer wells of the plate for your experiment. Fill them with sterile medium or water to minimize evaporation from the inner wells.
-
Issue 3: I am observing a decrease in biofilm formation at high concentrations of this compound.
-
Possible Cause 1: Cytotoxicity. High concentrations of some AHLs can be toxic to bacterial cells, inhibiting growth and, consequently, biofilm formation.
-
Solution: Perform a bacterial viability assay (e.g., CFU plating) in parallel with your biofilm assay to determine if the observed decrease in biofilm is due to cell death.
-
-
Possible Cause 2: Negative Feedback Regulation. In some bacterial systems, high concentrations of signaling molecules can trigger negative feedback loops that downregulate biofilm-related genes.
-
Solution: This is a valid biological response. Document the inhibitory concentrations as part of your dose-response curve.
-
Quantitative Data on this compound and Related AHLs in Biofilm Formation
| Bacterial Species | AHL Molecule | Effective Concentration | Observed Effect on Biofilm |
| Pseudomonas aeruginosa | This compound | > 10⁻⁷ g/L (~0.44 nM) | Increased growth rate of cells in the biofilm.[6] |
| Pseudoalteromonas galatheae | C8-HSL | 50 µM - 200 µM | Positive correlation; increasing concentration enhances biofilm formation.[7] |
| Vibrio alginolyticus | 3-Oxo-C10-HSL | 10 µM - 20 µM | Enhanced biofilm formation.[1] |
| Vibrio alginolyticus | 3-Oxo-C10-HSL | 40 µM - 100 µM | Inhibition of biofilm formation.[1] |
| Agrobacterium tumefaciens | This compound | 25 nM | Used to induce the TraR receptor.[8] |
| Hafnia alvei H4 | This compound | 100 µg/mL | No significant effect on biofilm formation in a luxI mutant.[9] |
Experimental Protocols
Protocol: Optimizing this compound Concentration for Biofilm Induction using Crystal Violet Assay
This protocol describes a method to determine the optimal concentration of exogenous this compound for inducing bacterial biofilm formation in a 96-well microtiter plate.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., LB, TSB)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol or 30% Acetic Acid
-
Microplate reader
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking.
-
The next day, measure the optical density (OD) of the overnight culture at 600 nm. Dilute the culture in fresh growth medium to a starting OD₆₀₀ of 0.05 (or an empirically determined optimal starting density).
-
-
Assay Setup:
-
Prepare serial dilutions of the this compound stock solution in the fresh growth medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 200 µM).
-
Include a solvent control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Add 100 µL of the diluted bacterial culture to each well of the 96-well plate.
-
Add 100 µL of the prepared this compound dilutions and controls to the respective wells to achieve a final volume of 200 µL. It is recommended to perform each treatment in triplicate.
-
-
Incubation:
-
Cover the plate and incubate under static conditions at the optimal temperature for biofilm formation (e.g., 24-48 hours).
-
-
Biofilm Staining and Quantification:
-
Carefully discard the liquid medium from the wells.
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Air dry the plate completely.
-
Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader.[4]
-
Visualizations
References
- 1. scienceopen.com [scienceopen.com]
- 2. Quorum sensing - Wikipedia [en.wikipedia.org]
- 3. Pseudomonas aeruginosa N-3-Oxo-Dodecanoyl-Homoserine Lactone Impacts Mitochondrial Networks Morphology, Energetics, and Proteome in Host Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate receptor, LasR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence and mechanism of N-(3-oxooxtanoyl)-L-homoserine lactone (C8-oxo-HSL) on biofilm behaviors at early stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. AHLs Regulate Biofilm Formation and Swimming Motility of Hafnia alvei H4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Signal-to-Noise Ratio in 3-Oxo-C8-HSL Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in 3-Oxo-C8-HSL (N-(3-oxooctanoyl)-L-homoserine lactone) bioassays.
Troubleshooting Guides
This section addresses common issues encountered during this compound bioassays, providing systematic approaches to identify and resolve them.
Issue 1: High Background Signal in Negative Controls
A high background signal can mask the true signal from this compound, leading to a poor signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Solution |
| Media or Reagent Contamination | 1. Autoclave all media, buffers, and pipette tips. 2. Prepare fresh stock solutions of reagents. 3. Filter-sterilize heat-sensitive components. |
| Reporter Strain Instability | 1. Perform regular quality control of the reporter strain, including re-streaking from a frozen stock. 2. Verify the genetic integrity of the reporter plasmid through sequencing. 3. Consistently use appropriate antibiotic selection to maintain the reporter plasmid.[1] |
| "Leaky" Reporter Gene Expression | 1. Optimize the concentration of the inducer (if applicable) for the reporter system. 2. Consider using a different reporter strain with tighter regulation. |
| Autofluorescence of Media Components | 1. Use phenol red-free media for fluorescence-based assays. 2. If possible, replace the medium with phosphate-buffered saline (PBS) or a clear buffer before measurement. |
Issue 2: Low or No Signal in Positive Controls
A weak or absent signal in the presence of this compound can lead to false-negative results.
Possible Causes and Solutions:
| Cause | Solution |
| Degradation of this compound | 1. pH-dependent lactonolysis: Maintain a stable, slightly acidic to neutral pH in the culture medium, as alkaline conditions can hydrolyze the lactone ring.[2] 2. Temperature: Store this compound stock solutions at -20°C or lower and minimize freeze-thaw cycles. 3. Enzymatic degradation: Be aware of potential lactonase or acylase activity in co-culture experiments. |
| Sub-optimal this compound Concentration | 1. Perform a dose-response curve to determine the optimal concentration range for your specific reporter strain. Detectable activation can occur at nanomolar concentrations.[3] 2. Verify the concentration of your stock solution. |
| Reporter Strain Issues | 1. Defective Receptor: Ensure the functionality of the this compound receptor (e.g., TraR) in your reporter strain. 2. Efflux Pumps: Consider that some bacteria may actively pump out AHLs, reducing the intracellular concentration. |
| Solvent Inhibition | 1. Ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO, acetonitrile) is not inhibitory to the reporter strain. 2. Always include a solvent-only control. |
Issue 3: High Variability Between Replicates
Inconsistent results between replicate experiments can compromise the reliability of your data.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Cell Density | 1. Standardize the initial inoculum density (OD600) of your reporter strain for every experiment. 2. Ensure uniform growth conditions (temperature, aeration, incubation time). |
| Pipetting Errors | 1. Use calibrated pipettes and proper pipetting techniques. 2. Prepare a master mix of reagents to minimize well-to-well variability. |
| Edge Effects in Microplates | 1. To minimize evaporation, avoid using the outer wells of the microplate for samples.[4] 2. Use low-evaporation lids or sealing tapes.[4] 3. Ensure even temperature distribution across the plate during incubation.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the typical detection range for this compound in an Agrobacterium tumefaciens bioassay?
A1: Agrobacterium tumefaciens reporter strains are highly sensitive to this compound. Detectable activation of a TraR-based reporter with a lacZ fusion can be observed at concentrations as low as 3.0 nM.[3] Overexpression of the TraR receptor can further increase sensitivity.[5]
Q2: How can I increase the sensitivity of my bioassay?
A2: Several strategies can enhance the sensitivity of your this compound bioassay:
-
Overexpress the Receptor: Using a system to overproduce the TraR protein can significantly increase sensitivity and broaden the range of detectable AHLs.[5]
-
Use a More Sensitive Reporter System: Luminescent reporters (e.g., Lux) are generally more sensitive than chromogenic reporters (e.g., LacZ). Replacing a chromogenic substrate like X-Gal with a luminescent one like Beta-Glo can increase sensitivity by as much as 10-fold.[6][7]
-
Utilize a Cell-Free System: Cell-free bioassays, which use cell lysates containing the necessary transcriptional and translational machinery, can reduce assay time from over 24 hours to less than 3 hours while maintaining high sensitivity.[6][7][8]
Q3: What are the optimal storage conditions for this compound?
A3: this compound stock solutions, typically dissolved in a solvent like DMSO or acetonitrile, should be stored at -20°C or -80°C to prevent degradation. It is also important to minimize the number of freeze-thaw cycles.
Q4: My negative control (reporter strain without added this compound) is showing a positive signal. What could be the cause?
A4: This is a common issue indicating high background. Potential causes include contamination of your media or reagents with AHLs, or instability of your reporter strain leading to constitutive ("leaky") expression of the reporter gene.[1] It is crucial to use sterile techniques, fresh reagents, and a well-characterized reporter strain.
Q5: Can the pH of my culture medium affect the bioassay results?
A5: Yes, the pH of the medium is critical. The lactone ring of this compound is susceptible to hydrolysis at alkaline pH, which inactivates the molecule.[2] It is important to use a buffered medium and maintain a stable, slightly acidic to neutral pH throughout the experiment.
Quantitative Data Summary
Table 1: Comparison of Reporter Systems for AHL Detection
| Reporter System | Substrate | Detection Limit Range (for various AHLs) | Key Advantage | Reference |
| Absorbance (Chromogenic) | X-Gal | ~100 nM - 300 nM | Simple and cost-effective | [6][7] |
| Luminescence | Beta-Glo | ~10 nM - 30 nM | ~10-fold higher sensitivity than absorbance | [6][7] |
Table 2: Dose-Response of A. tumefaciens Reporter to this compound
| This compound Concentration | Reporter Strain | Observed Effect (β-galactosidase activity) | Reference |
| 3.0 nM | WCF47(pCF372) | Detectable activation | [3] |
| 10,000 nM (10 µM) | WCF47(pCF372) | ~700 Units of enzyme activity | [3] |
| 0.1 nM | KYC55 (TraR overexpression) | Detectable activation | [5][9] |
| 100 nM | KYC55 (TraR overexpression) | Near-maximal activation | [5][9] |
Experimental Protocols
Protocol 1: Standard Agrobacterium tumefaciens (pZLR4) Plate-Based Bioassay
This protocol provides a qualitative method for detecting this compound production.
-
Preparation of Reporter Strain: Grow the A. tumefaciens NTL4(pZLR4) reporter strain overnight in AB medium with appropriate antibiotics (e.g., Gentamicin) at 28°C with shaking.[10]
-
Plate Preparation:
-
Pour a base layer of AB medium with 1.5% agar into a petri dish.
-
Prepare a soft agar overlay by mixing 2.5 mL of the overnight reporter strain culture with 2.5 mL of AB medium containing 0.7% agar and X-gal (final concentration 40 µg/mL).[10]
-
-
Inoculation:
-
Immediately pour the soft agar overlay onto the base layer and allow it to solidify.
-
Spot 10 µL of the test sample (e.g., bacterial supernatant) or a standard solution of this compound onto the surface of the overlay.
-
-
Incubation and Observation: Incubate the plate at 28°C for 24-48 hours. A blue halo around the spot indicates the presence of this compound due to the cleavage of X-gal by β-galactosidase.
Protocol 2: Quantitative Liquid Bioassay using ONPG
This protocol allows for the quantification of β-galactosidase activity induced by this compound.
-
Co-incubation:
-
In a microcentrifuge tube or a 96-well plate, mix 0.5 mL of an overnight culture of the A. tumefaciens NTL4(pZLR4) reporter strain with 0.5 mL of the test sample or this compound standard.[10]
-
Incubate at 28°C for a defined period (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Measure the OD600 of the cultures.
-
Add 20 µL of toluene to each tube and vortex vigorously to lyse the cells.[10]
-
-
β-galactosidase Assay:
-
Add 0.2 mL of ONPG (4 mg/mL in Z-buffer) to each tube and incubate at 28°C until a yellow color develops.
-
Stop the reaction by adding 0.5 mL of 1 M Na2CO3.
-
Centrifuge the tubes to pellet cell debris.
-
-
Measurement and Calculation:
-
Measure the absorbance of the supernatant at 420 nm (OD420).
-
Calculate Miller Units using the formula: Miller Units = (1000 * OD420) / (t * v * OD600), where 't' is the reaction time in minutes and 'v' is the volume of culture used in mL.
-
Protocol 3: High-Sensitivity Cell-Free Bioassay
This protocol offers a rapid and sensitive method for this compound detection.
-
Preparation of Cell-Free Lysate:
-
Grow the reporter strain (e.g., A. tumefaciens NTL4(pCF218)(pCF372)) to the early exponential phase.[6]
-
Harvest the cells by centrifugation and resuspend them in a suitable buffer (e.g., 100 mM KH2PO4, pH 7.4).
-
Lyse the cells by sonication and clarify the lysate by centrifugation. The resulting supernatant is the cell-free lysate, which can be stored at -80°C.[6][7]
-
-
Assay Reaction (96-well plate format):
-
Add 50 µL of the test sample or this compound standard to each well.
-
Add 50 µL of the cell-free lysate.
-
Incubate at 30°C for 2 hours.[6]
-
-
Detection:
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 5. Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid screening of quorum-sensing signal N-acyl homoserine lactones by an in vitro cell-free assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ableweb.org [ableweb.org]
interference of media components with 3-Oxo-C8-HSL activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the quorum-sensing molecule 3-Oxo-C8-HSL.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, focusing on interference from media components.
| Problem | Potential Cause | Recommended Solution |
| Complete or significant loss of this compound activity in culture. | pH-induced lactonolysis: The lactone ring of this compound is susceptible to hydrolysis under alkaline conditions. Many bacterial culture media can become alkaline, especially during the stationary phase of growth.[1][2][3] | Monitor the pH of your culture medium throughout the experiment. If the pH rises above 7.0, consider using a buffered medium, such as MOPS-buffered LB, to maintain a stable pH.[1] |
| Enzymatic degradation: Your culture may be contaminated with microorganisms that produce AHL-degrading enzymes (lactonases or acylases).[4][5][6] Some bacterial species, such as Bacillus cereus, are known to produce these enzymes.[4] | Ensure aseptic techniques to prevent contamination. If working with co-cultures, be aware that one of the organisms may be degrading the this compound. Consider testing for AHL degradation activity in your culture supernatants. | |
| High incubation temperature: Elevated temperatures can accelerate the rate of pH-dependent lactonolysis, leading to faster degradation of this compound.[1][2] | If experimentally feasible, consider performing incubations at a lower temperature (e.g., 22°C instead of 37°C) to reduce the rate of abiotic degradation.[2] | |
| Inconsistent or variable results between experiments. | Batch-to-batch variation in media: Different batches of complex media components (e.g., peptone, yeast extract) can have slight variations in composition and pH, affecting this compound stability. | Use a defined minimal medium whenever possible to reduce variability. If using complex media, prepare a large batch to be used for a series of related experiments. |
| Presence of oxidizing agents: Oxidized halogens, which can be present in some water sources or introduced through sanitizing agents, can rapidly react with and inactivate 3-oxo-AHLs.[7] | Use high-purity water for media preparation. Ensure all glassware is thoroughly rinsed to remove any residual cleaning agents. | |
| Unexpected activation or inhibition of quorum sensing. | Presence of quorum quenching (QQ) or activating molecules: Some media components or contaminating organisms may produce molecules that interfere with or mimic this compound activity.[5][8] | Test your sterile media for any background quorum sensing activity using a sensitive biosensor strain. |
Frequently Asked Questions (FAQs)
Q1: At what pH does this compound start to degrade?
A1: The degradation of this compound through lactonolysis is pH-dependent. As the pH increases above neutral (pH 7.0), the rate of hydrolysis of the lactone ring increases.[1][2] In late-stationary-phase bacterial cultures, where the pH can rise, a significant reduction in AHL concentration is often observed.[1]
Q2: How can I test my media for this compound degradation?
A2: You can perform a simple bioassay. Incubate a known concentration of this compound in your sterile culture medium under the same conditions as your experiment. At different time points, take samples of the medium and test for the remaining this compound activity using a suitable biosensor strain, such as Chromobacterium violaceum CV026 or Agrobacterium tumefaciens NTL4.[1][6] A decrease in the biosensor response over time indicates degradation.
Q3: Are there any media that are known to be problematic for this compound stability?
A3: Any unbuffered medium where microbial growth leads to an increase in pH can be problematic. For example, in Luria-Bertani (LB) medium, bacterial growth can lead to alkalinization and subsequent degradation of AHLs.[1]
Q4: What are the primary mechanisms of this compound degradation?
A4: The two primary mechanisms are:
-
pH-dependent lactonolysis: This is an abiotic process where the homoserine lactone ring is hydrolyzed, rendering the molecule inactive. This process is accelerated by alkaline pH and higher temperatures.[1][2][3]
-
Enzymatic degradation: This is a biotic process carried out by enzymes produced by various microorganisms. The main types of enzymes are AHL lactonases, which hydrolyze the lactone ring, and AHL acylases, which cleave the acyl side chain from the homoserine lactone ring.[3][9]
Q5: How does the acyl chain length affect the stability of AHLs?
A5: Generally, AHLs with longer acyl chains are more stable and less susceptible to pH-dependent lactonolysis than those with shorter acyl chains.[1][2]
Quantitative Data Summary
The following table summarizes the relative rates of hydrolysis for different AHLs, demonstrating the influence of acyl chain length and the 3-oxo group.
| Acyl-Homoserine Lactone | Relative Rate of Hydrolysis at 22°C | Relative Rate of Hydrolysis at 37°C |
| C4-HSL | 1.00 | 1.00 |
| 3-Oxo-C6-HSL | 0.78 | 0.81 |
| C6-HSL | 0.51 | 0.54 |
| C8-HSL | 0.22 | 0.24 |
| Data adapted from Yates et al. (2002). The rates are relative to the hydrolysis rate of C4-HSL at each temperature. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Culture Medium
This protocol uses a biosensor to determine the stability of this compound in a specific liquid medium over time.
Materials:
-
Sterile culture medium to be tested
-
This compound stock solution
-
Biosensor strain (e.g., Chromobacterium violaceum CV026, which produces violacein pigment in response to short-chain AHLs, or Agrobacterium tumefaciens NTL4 with a reporter plasmid for broader AHL detection)
-
Appropriate growth medium for the biosensor
-
Spectrophotometer or plate reader
Methodology:
-
Prepare the test medium and dispense it into sterile tubes or a microplate.
-
Add this compound to the medium to a final desired concentration. Include a control with no added this compound.
-
Incubate the medium under the desired experimental conditions (e.g., 30°C with shaking).
-
At regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), take an aliquot of the medium.
-
Use the collected aliquots to induce the biosensor strain. This can be done by adding the aliquot to a liquid culture of the biosensor or by spotting it onto an agar plate seeded with the biosensor.
-
Quantify the biosensor response. For C. violaceum CV026, this can be done by extracting and quantifying the violacein pigment. For reporter strains like A. tumefaciens NTL4, this involves measuring the activity of the reporter enzyme (e.g., β-galactosidase).
-
A decrease in the biosensor response over time indicates the degradation of this compound in the test medium.
Protocol 2: Detection of AHL-Degrading Enzymes
This protocol can be used to screen for the presence of AHL-degrading enzymes in a bacterial isolate.
Materials:
-
Bacterial isolate to be tested
-
Appropriate liquid growth medium
-
This compound stock solution
-
Biosensor strain (as in Protocol 1)
-
Centrifuge and sterile filters
Methodology:
-
Grow the bacterial isolate to be tested in liquid medium to the desired growth phase (e.g., stationary phase).
-
Pellet the cells by centrifugation.
-
Collect the supernatant and sterilize it by passing it through a 0.22 µm filter. This is your cell-free supernatant.
-
Add this compound to a known concentration to an aliquot of the cell-free supernatant. As a control, add the same amount of this compound to sterile growth medium.
-
Incubate both the test and control samples for a set period (e.g., 4-6 hours) at an appropriate temperature.
-
After incubation, test the remaining this compound activity in both samples using a biosensor as described in Protocol 1.
-
A significant reduction in biosensor activity in the sample incubated with the cell-free supernatant compared to the control indicates the presence of extracellular AHL-degrading enzymes.
Visualizations
Caption: Canonical this compound quorum sensing pathway and points of external interference.
Caption: Troubleshooting workflow for loss of this compound activity.
References
- 1. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of N-Acyl Homoserine Lactone Quorum Sensing Signals by Bacillus thuringiensis AHL Lactonase [scirp.org]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Reaction of Acylated Homoserine Lactone Bacterial Signaling Molecules with Oxidized Halogen Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Oxo-C8-HSL Stability in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Oxo-C8-HSL. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the lactonolysis of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound seems to be losing activity in my aqueous experimental setup. What could be the cause?
A1: The most likely cause is lactonolysis, the hydrolysis of the lactone ring in the this compound molecule. This process is highly dependent on the pH and temperature of your aqueous solution. The stability of N-acyl-homoserine lactones (AHLs) like this compound is significantly affected by these factors.[1][2]
Q2: How do pH and temperature specifically affect the stability of this compound?
A2: The rate of lactonolysis increases with both higher pH and higher temperature.[1][2] Alkaline conditions (pH > 7) promote the hydrolytic ring-opening of the lactone. Similarly, increasing the temperature from 22°C to 37°C has been shown to increase the rate of hydrolysis for various AHLs.[1][2]
Q3: Is the degradation of this compound reversible?
A3: Yes, to a certain extent. The pH-dependent lactonolysis can be reversed by acidifying the solution.[1][2] Lowering the pH can promote the re-lactonization (ring closure) of the hydrolyzed, open-ring form. However, the mechanism of ring closure is not a simple reversal of the opening reaction.[1][2]
Q4: How does the structure of the acyl side chain influence the stability of AHLs?
A4: The stability of the lactone ring is influenced by the length and chemical nature of the N-acyl side chain. Generally, AHLs with longer acyl side chains are more stable.[1][2] This is because longer chains are more electron-donating, which makes the lactone ring less susceptible to nucleophilic attack by hydroxide ions. Conversely, the presence of an electronegative 3-oxo group, as in this compound, decreases the stability of the lactone ring compared to its non-oxo counterpart (C8-HSL).[1]
Q5: What is the recommended way to prepare and store stock solutions of this compound to minimize degradation?
A5: It is recommended to prepare stock solutions in an organic solvent such as DMSO or dimethylformamide (DMF), in which this compound is soluble at approximately 30 mg/mL.[3] For long-term storage, aliquoted stock solutions should be kept at -20°C (for up to 1 month) or -80°C (for up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[4][5] It is advised to avoid using ethanol or other primary alcohols for stock solutions as they have been shown to open the lactone ring.[3] For in vivo experiments, it is best to prepare fresh working solutions from the stock on the day of use.[5]
Troubleshooting Guides
Problem 1: Inconsistent results in quorum sensing bioassays.
-
Possible Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Steps:
-
Monitor and control pH: Ensure the pH of your culture or assay medium is maintained at a level that minimizes lactonolysis (ideally neutral or slightly acidic). In bacterial cultures, the pH can become alkaline during the stationary phase, leading to AHL inactivation.[1]
-
Control Temperature: If your experimental design allows, conduct experiments at a lower temperature to reduce the rate of hydrolysis.
-
Fresh Preparations: Prepare fresh working solutions of this compound for each experiment from a properly stored stock solution.
-
Acidification Test: To confirm if degradation is the issue, try acidifying a sample of your experimental medium containing the inactivated this compound to approximately pH 2.0, and then re-neutralize it before the bioassay to see if activity is restored.[2]
-
Problem 2: Difficulty dissolving this compound for aqueous experiments.
-
Possible Cause: this compound has limited solubility in water.
-
Troubleshooting Steps:
-
Use a Stock Solution: First, dissolve the this compound in a suitable organic solvent like DMSO or DMF to create a concentrated stock solution.[3]
-
Dilute into Aqueous Solution: Add the stock solution to your aqueous medium to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low enough not to affect your experimental system.
-
Data Presentation
Table 1: Factors Influencing the Stability of N-Acyl-Homoserine Lactones (AHLs)
| Factor | Effect on Lactone Ring Stability | Reference |
| pH | Stability decreases as pH increases (more rapid hydrolysis in alkaline conditions). | [1][2] |
| Temperature | Stability decreases as temperature increases. | [1][2] |
| Acyl Chain Length | Stability increases with longer acyl chains. | [1][2] |
| 3-Oxo Substitution | Decreases stability compared to the corresponding non-oxo AHL. | [1] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Solvent | Reference |
| -20°C | Up to 1 month | DMSO, DMF | [4][5] |
| -80°C | Up to 6 months | DMSO, DMF | [4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of crystalline this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).[6][7][8]
-
Vortex the solution until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[4][5]
Protocol 2: Quantification of this compound using LC-MS/MS
This is a general outline; specific parameters will need to be optimized for your instrument.
-
Sample Preparation:
-
For liquid cultures, centrifuge to pellet cells and collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter.
-
Perform a liquid-liquid extraction, for example, with acidified ethyl acetate.
-
Evaporate the organic solvent and reconstitute the sample in a suitable solvent for injection (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Use a suitable C18 column for reverse-phase chromatography.
-
Employ a gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid.
-
Set the mass spectrometer to monitor for the specific parent and daughter ions of this compound.
-
Quantify the amount of this compound by comparing the peak area to a standard curve of known concentrations.[9]
-
Visualizations
References
- 1. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways [frontiersin.org]
- 8. N-3-oxo-octanoyl-homoserine lactone-mediated priming of resistance to Pseudomonas syringae requires the salicylic acid signaling pathway in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 3-Oxo-C8-HSL from Complex Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common pitfalls encountered during the quantification of N-(3-oxooctanoyl)-L-homoserine lactone (3-Oxo-C8-HSL) from complex samples.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the experimental workflow for this compound quantification.
Sample Preparation and Extraction
Question: Why am I observing low or no recovery of this compound from my samples?
Answer: Low recovery of this compound can be attributed to several factors related to sample handling, extraction efficiency, and analyte stability. Key considerations include:
-
Analyte Degradation: this compound is susceptible to pH and temperature-dependent degradation. The lactone ring can be hydrolyzed at non-neutral pH, and the molecule's stability is compromised at elevated temperatures. It is crucial to maintain samples at a cool temperature and a neutral pH whenever possible.
-
Inefficient Extraction: The choice of extraction method is critical for isolating this compound from complex matrices like plasma, sputum, or bacterial culture supernatants. Common methods include liquid-liquid extraction (LLE) with solvents like ethyl acetate and solid-phase extraction (SPE). The efficiency of these methods is highly dependent on the sample matrix, and it is advisable to optimize the extraction protocol for your specific sample type.[1]
-
Improper Storage: Samples should be processed as quickly as possible or stored at -20°C or lower to minimize degradation. For working solutions in aqueous buffers, it is recommended to prepare them fresh daily.
Question: How can I improve the extraction efficiency of this compound?
Answer: To improve extraction efficiency, consider the following:
-
Method Optimization: For LLE, ensure vigorous mixing and consider multiple extraction steps. For SPE, optimize the choice of sorbent (e.g., C18 or silica), conditioning, washing, and elution steps. A simple purification method using solid-phase extraction (SPE) can increase the sensitivity of detection for acyl homoserine lactones (AHLs) in environmental samples.[2]
-
Sample Pre-treatment: For samples with high protein content, such as plasma, protein precipitation with a solvent like acetonitrile can remove the bulk of proteins.
-
pH Adjustment: Acidifying the sample to approximately pH 3 before LLE with ethyl acetate can improve the partitioning of this compound into the organic phase.
LC-MS/MS Analysis
Question: How can I minimize matrix effects in my LC-MS/MS analysis?
Answer: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS-based quantification from complex biological samples.[1] Here are several strategies to minimize their impact:
-
Effective Sample Preparation: The most crucial step is to remove as many interfering matrix components as possible before analysis. This can be achieved through:
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve good separation between this compound and co-eluting matrix components can significantly reduce ion suppression or enhancement.
-
Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for matrix effects.
Question: I am observing inconsistent peak shapes (e.g., tailing, splitting) in my chromatograms. What could be the cause?
Answer: Poor peak shape can result from several factors:
-
Column Contamination: Buildup of matrix components on the column can lead to peak tailing and broadening. Regular column flushing and the use of guard columns can mitigate this.
-
Inappropriate Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Column Void: A void at the head of the column can lead to split peaks. This can be caused by pressure shocks or operating at a pH that degrades the column packing.
-
Secondary Interactions: Some peaks may tail due to secondary interactions with the stationary phase. Adjusting the mobile phase pH or using a different column chemistry can help.
Quantification and Data Interpretation
Question: My calibration curve is non-linear. What are the possible reasons?
Answer: A non-linear calibration curve can be caused by:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the response.
-
Matrix Effects: As the concentration of the analyte changes, the impact of the matrix may also change, leading to non-linearity.
-
Inappropriate Calibration Range: The selected concentration range may be too wide for a linear response.
Question: What are the key parameters to validate for an analytical method for this compound quantification?
Answer: A comprehensive method validation should include the assessment of:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Linearity and Range: The concentration range over which the method provides a linear response.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Bacterial Culture Supernatant
This protocol is a general method for the extraction of AHLs from aqueous samples using a reverse-phase C18 cartridge.[3]
Materials:
-
C18 SPE Cartridge
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (HPLC grade)
-
Nitrogen gas supply or vacuum manifold
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Centrifuge the bacterial culture to pellet the cells. Carefully collect the supernatant.
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge.
-
Follow with 5 mL of water to condition the stationary phase. Do not allow the cartridge to dry.
-
-
SPE Cartridge Equilibration: Equilibrate the cartridge by passing 5 mL of water with 0.1% TFA through it.
-
Sample Loading: Load the pre-treated sample onto the equilibrated C18 cartridge at a slow flow rate (approximately 1 drop per second).
-
Washing (Desalting): Wash the cartridge with 5 mL of 5% methanol in water with 0.1% TFA to remove salts and other polar impurities.
-
Elution: Elute the this compound with 2-5 mL of 50-80% acetonitrile in water with 0.1% TFA. The optimal acetonitrile concentration may need to be determined empirically.
-
Downstream Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with the analytical method (e.g., mobile phase for LC-MS).
-
Protocol 2: LC-MS/MS Parameters for this compound Quantification
This is a general starting point for developing an LC-MS/MS method. Optimization will be required for specific instrumentation and sample types.
LC System:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B (e.g., 5% to 95% B in 10 minutes)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
MS System:
-
Ionization Source: Electrospray ionization (ESI) in positive mode
-
MRM Transitions: The precursor ion for this compound is m/z 242.1. Product ions for quantification and confirmation should be determined by direct infusion of a standard. Common product ions for AHLs include the lactone ring fragment at m/z 102.0.
Quantitative Data Summary
Table 1: Recovery of Acyl-Homoserine Lactones (AHLs) from Soil Samples using Accelerated Solvent Extraction and Solid-Phase Extraction
| Analyte | Recovery in Latosolic Red Soil (%) | Recovery in Yellow Brown Soil (%) |
| Various AHLs | 86.96 - 105.00 | 84.86 - 110.89 |
| Data adapted from a study on the determination of N-acyl homoserine lactones in soil.[4] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for AHLs in Soil
| Parameter | Concentration (μg kg⁻¹) |
| Limit of Detection (LOD) | 0.75 - 1.25 |
| Limit of Quantification (LOQ) | 2.50 - 4.17 |
| Based on a 2 g soil sample. Higher sensitivity can be achieved with a larger sample size.[4] |
Visualizations
Caption: Quorum sensing signaling pathway in Agrobacterium tumefaciens.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of solid-phase extraction to enable enhanced detection of acyl homoserine lactones (AHLs) in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of N-acyl homoserine lactones in soil using accelerated solvent extraction combined with solid-phase extraction and gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Solubility of 3-Oxo-C8-HSL for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving and handling N-(3-Oxooctanoyl)-L-homoserine lactone (3-Oxo-C8-HSL) for in vitro experiments. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure the successful use of this quorum-sensing molecule in your research.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2] It is recommended to prepare a concentrated stock solution in one of these solvents first. For aqueous-based in vitro experiments, this stock solution can then be diluted to the final working concentration in your cell culture medium or buffer.
Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A2: Direct dissolution in aqueous solutions is challenging as this compound is sparingly soluble in water. To achieve the desired concentration in aqueous media, it is best practice to first dissolve the compound in an organic solvent like DMSO and then dilute it into the aqueous buffer of choice.[3]
Q3: Are there any solvents I should avoid when working with this compound?
A3: Yes. It is advised to avoid using ethanol or other primary alcohols as solvents. These can cause the opening of the lactone ring, which is a critical structural feature for the biological activity of this compound.[2][4]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: Store stock solutions of this compound at -20°C for long-term stability. When stored properly, the crystalline solid is stable for at least four years.[2][4] It is not recommended to store aqueous solutions for more than one day.[3]
Q5: What is the typical working concentration for this compound in in vitro experiments?
A5: The effective concentration of this compound can vary depending on the specific assay and cell type. However, concentrations in the nanomolar to micromolar range are commonly reported in the literature for activities such as priming plant resistance and studying biofilm formation.[5][6][7]
Troubleshooting Guide
This guide addresses common issues encountered when preparing and using this compound solutions for in vitro experiments.
Issue 1: My this compound has precipitated out of my cell culture medium.
-
Potential Cause 1: Exceeded Solubility Limit. The concentration of this compound in your final aqueous solution may be too high.
-
Solution: Try lowering the final concentration of this compound in your experiment. You can also increase the percentage of the organic solvent (e.g., DMSO) in the final solution, but be mindful of potential solvent toxicity to your cells. Always run a vehicle control with the same concentration of the solvent.
-
-
Potential Cause 2: Temperature Fluctuations. Changes in temperature can affect the solubility of compounds in solution, potentially causing precipitation.[8]
-
Solution: Ensure that your solutions are maintained at a stable temperature. Avoid repeated freeze-thaw cycles of your stock solutions. When diluting the stock solution, ensure both the stock and the diluent are at room temperature to prevent thermal shock that can lead to precipitation.
-
-
Potential Cause 3: Interaction with Media Components. Components in complex cell culture media can sometimes interact with the dissolved compound, leading to precipitation.
-
Solution: If you suspect media interactions, try preparing the this compound solution in a simpler buffer (like PBS) first, and then adding it to your cells. Alternatively, sterile-filter the final solution before use, though this may reduce the effective concentration.
-
Issue 2: I am not observing the expected biological effect in my assay.
-
Potential Cause 1: Degradation of this compound. The lactone ring of this compound is susceptible to hydrolysis, especially at alkaline pH.[9][10]
-
Solution: Ensure the pH of your culture medium is buffered and stable throughout the experiment. Prepare fresh working solutions for each experiment from a frozen stock. Avoid prolonged incubation at high temperatures.
-
-
Potential Cause 2: Inaccurate Stock Solution Concentration.
-
Solution: Double-check your calculations for preparing the stock solution. If possible, verify the concentration of your stock solution using an analytical method like HPLC.
-
-
Potential Cause 3: Use of Inappropriate Solvents. Using solvents like ethanol may have degraded the compound by opening the lactone ring.[2][4]
-
Solution: Only use recommended solvents such as DMSO or DMF for preparing your stock solutions.
-
Quantitative Data Presentation
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | ~30 mg/mL | [1][2] |
| DMF | ~30 mg/mL | [1][2] | |
| Chloroform | 50 mg/mL | ||
| 3-Oxo-C12-HSL | DMSO | ~20 mg/mL | |
| Dimethyl formamide | ~20 mg/mL | [4] | |
| C8-HSL | 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (Molecular Weight: 241.28 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Weigh out 2.41 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or plates
-
-
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in fresh, sterile cell culture medium to achieve your desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting or vortexing.
-
Add the working solution to your cell cultures immediately. Ensure the final DMSO concentration is not toxic to your cells (typically below 0.5%).
-
Visualizations
Caption: Workflow for this compound solution preparation.
Caption: Logic diagram for troubleshooting precipitation.
Caption: Quorum sensing signaling pathway overview.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways [frontiersin.org]
- 7. Influence and mechanism of N-(3-oxooxtanoyl)-L-homoserine lactone (C8-oxo-HSL) on biofilm behaviors at early stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Validating the Biological Activity of Commercially Sourced 3-Oxo-C8-HSL
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when validating the biological activity of commercially sourced N-(3-oxooctanoyl)-L-homoserine lactone (3-Oxo-C8-HSL).
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for this compound?
A1: this compound should be stored as a stock solution in an appropriate solvent, such as DMSO or acetonitrile, at -20°C or -80°C to prevent degradation. It is important to minimize freeze-thaw cycles.[1]
Q2: At what pH is this compound most stable?
A2: The lactone ring of this compound is susceptible to hydrolysis at alkaline pH. For experiments, it is advisable to use a buffered medium to maintain a stable, slightly acidic to neutral pH.[1][2]
Q3: What are common reporter strains for detecting this compound?
A3: Common reporter strains are often based on Agrobacterium tumefaciens (e.g., NTL4 with pZLR4) or Pseudomonas putida (e.g., KS35).[3][4] These strains typically carry a plasmid with a receptor for this compound (like TraR) and a reporter gene (e.g., lacZ, gfp, lux) under the control of an inducible promoter.
Q4: Can other acyl-homoserine lactones (AHLs) interfere with my this compound assay?
A4: Yes, some reporter systems may exhibit cross-reactivity with other AHLs, especially those with similar acyl chain lengths.[5][6] It is crucial to run controls with related AHLs to assess the specificity of your assay.
Troubleshooting Guides
Issue 1: No or low response from the reporter strain to this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | 1. Verify pH: Ensure the pH of your culture medium is buffered and stable. Alkaline conditions can lead to lactonolysis.[1][2] 2. Check Temperature: Minimize exposure of this compound solutions to high temperatures.[2] 3. Prepare Fresh Solutions: Prepare fresh stock solutions of this compound for each experiment.[1] |
| Sub-optimal Concentration | 1. Perform Dose-Response: Conduct a dose-response experiment to determine the optimal concentration range for your specific reporter strain. Effective concentrations can vary.[1][5] 2. Verify Stock Concentration: If possible, analytically verify the concentration of your commercial this compound stock. |
| Issues with Reporter Strain | 1. Check Viability: Ensure your reporter strain is viable and in the correct growth phase (typically early to mid-exponential).[1] 2. Verify Genetic Integrity: Streak the reporter strain from a frozen stock onto a fresh agar plate with appropriate antibiotic selection before each experiment to ensure plasmid retention.[1] 3. Consider Mutations: Natural mutations in the receptor gene (e.g., traR) can lead to a lack of response.[1] |
| Solvent Inhibition | 1. Run Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is not inhibitory to your reporter strain by running a solvent-only control.[1] |
Issue 2: High background signal or constitutive activation of the reporter strain.
| Possible Cause | Troubleshooting Step |
| Contamination | 1. Media and Reagents: Autoclave all media and buffers and use sterile techniques to prevent microbial contamination that could produce endogenous AHLs.[1] 2. Cross-Contamination: Use fresh, sterile pipette tips for each reagent. |
| Reporter Strain Instability | 1. Fresh Culture: Initiate cultures from a single colony from a fresh streak plate.[1] 2. Spontaneous Mutations: Spontaneous mutations in the reporter system can lead to constitutive activation. If high background persists, consider obtaining a fresh stock of the reporter strain.[1] |
Issue 3: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Density | 1. Standardize Inoculum: Standardize the initial inoculum density (e.g., OD600) of your reporter strain for each experiment.[1] 2. Uniform Growth Conditions: Ensure uniform temperature, aeration, and incubation time across all replicates.[1] |
| Pipetting Errors | 1. Calibrated Pipettes: Use calibrated pipettes and proper pipetting techniques. 2. Master Mix: Prepare a master mix of reagents to minimize variability between wells or tubes.[1] |
Experimental Protocols
Protocol 1: Standard this compound Bioassay using Agrobacterium tumefaciens Reporter Strain
This protocol is adapted for a typical A. tumefaciens reporter strain (e.g., NTL4(pZLR4)) that produces a measurable signal (e.g., β-galactosidase) in response to this compound.
1. Preparation of Reporter Strain:
-
Inoculate a single colony of the A. tumefaciens reporter strain into an appropriate liquid medium (e.g., ABM minimal medium) with selective antibiotics.
-
Grow the culture overnight at 28°C with shaking.
-
The following day, subculture the overnight culture into fresh medium and grow to the early to mid-exponential phase (e.g., OD600 of 0.15-0.4).[1][3]
2. Preparation of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Create a series of dilutions in the assay medium to achieve the desired final concentrations (e.g., ranging from nM to µM).[5][7]
3. Assay Setup (96-well plate format):
-
In a 96-well microtiter plate, add a standardized volume of the diluted reporter strain culture to each well.
-
Add the different concentrations of this compound to the respective wells.
-
Include negative controls (reporter strain with medium and solvent only) and a positive control if available.
4. Incubation:
-
Incubate the plate at 28°C for a specified period (e.g., 4-8 hours) with shaking.
5. Measurement:
-
Measure the reporter gene output. For a lacZ reporter, this would involve a β-galactosidase assay.[3]
-
Measure the optical density (OD600) of each well to normalize the reporter output to cell density.
Protocol 2: Thin-Layer Chromatography (TLC) Overlay Assay
This method can be used to separate and detect this compound.
1. TLC Plate Preparation and Sample Application:
-
Spot a small volume (e.g., 1 µL) of your this compound solution and any standards onto a C18 reversed-phase TLC plate.[5]
2. Chromatogram Development:
-
Develop the TLC plate in a chamber with an appropriate solvent system, such as methanol/water (60:40, vol/vol).[6]
3. Bioassay Overlay:
-
Prepare an overlay agar seeded with the A. tumefaciens reporter strain and a chromogenic substrate (e.g., X-gal for a lacZ reporter).
-
Once the TLC plate is dry, carefully pour the seeded overlay agar over the plate.
-
Incubate the plate overnight at 28°C.
4. Visualization:
-
The presence of active this compound will be indicated by a colored spot (e.g., blue for X-gal hydrolysis) on the chromatogram.[5]
Quantitative Data Summary
The following table summarizes typical concentrations of this compound used in various biological assays.
| Organism/System | Concentration Range | Observed Effect | Reference |
| Agrobacterium tumefaciens | 3 nM - 10 µM | Activation of TraR-regulated gene expression. | [5] |
| Agrobacterium tumefaciens | 25 nM | In situ activation of TraR. | [3] |
| Arabidopsis thaliana | 10 nM - 100 µM | Priming of plant resistance against pathogens. | [7][8] |
| Pseudomonas aeruginosa | >10⁻⁷ g/L (~0.4 µM) | Increased growth rate of cells in a biofilm. | [9] |
| Agrobacterium tumefaciens F2 | 0.22 µM | Improved microbial flocculant production. | [10] |
Visualizations
Signaling Pathway
Caption: this compound signaling pathway in Agrobacterium tumefaciens.
Experimental Workflow
Caption: Workflow for a this compound bioassay using a reporter strain.
Troubleshooting Logic
Caption: Troubleshooting logic for a non-responsive this compound bioassay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Applying molecular and phenotypic screening assays to identify efficient quorum quenching lactonases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Frontiers | N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways [frontiersin.org]
- 8. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence and mechanism of N-(3-oxooxtanoyl)-L-homoserine lactone (C8-oxo-HSL) on biofilm behaviors at early stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-3-Oxo-octanoyl-homoserine lactone as a promotor to improve the microbial flocculant production by an exopolysaccharide bioflocculant-producing bacterium Agrobacterium tumefaciens F2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
The Tale of Two Signals: Unraveling the Binding Affinity of 3-Oxo-C8-HSL versus C8-HSL for LuxR-Type Receptors
A comparative analysis of the binding interactions between the acylated homoserine lactones (AHLs) 3-Oxo-C8-HSL and C8-HSL with LuxR-type receptors reveals a distinct preference for the 3-oxo derivative, a finding with significant implications for understanding and manipulating bacterial quorum sensing. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of the binding affinities of these two key signaling molecules.
The presence of a ketone group at the third carbon position of the acyl chain in this compound significantly enhances its binding affinity to several LuxR-type receptors compared to its non-oxo counterpart, C8-HSL. This increased affinity translates to a more potent activation of downstream gene expression, highlighting the critical role of this functional group in molecular recognition by these bacterial receptors.
Quantitative Comparison of Binding Affinities
Experimental data from various studies, primarily focusing on LuxR homologs from different bacterial species, consistently demonstrate the superior binding of this compound. The following table summarizes the available quantitative and qualitative data.
| LuxR-Type Receptor | Organism | Ligand | Binding Affinity (Apparent Kd) | Method |
| CarR | Erwinia carotovora | This compound | ~0.5 µM [1] | Fluorescence Quenching |
| C8-HSL | Much lower than 3-oxo-HSLs | Fluorescence Quenching | ||
| TraR | Agrobacterium tumefaciens | This compound | Potent Activator [2][3] | In vivo Reporter Assay |
| C8-HSL | Poor Activator | In vivo Reporter Assay | ||
| LasR | Pseudomonas aeruginosa | This compound | Activator (less potent than 3-Oxo-C12-HSL) | In vivo Reporter Assay |
| C8-HSL | - | - |
The LuxR-AHL Signaling Pathway
LuxR-type receptors are transcription factors that, upon binding to their cognate acyl-homoserine lactone (AHL) signal, undergo a conformational change. This activated complex then typically dimerizes and binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby regulating their transcription. The general signaling pathway is depicted below.
Figure 1: Generalized LuxR-type quorum sensing signaling pathway.
Experimental Protocols
The determination of binding affinities and receptor activation relies on a variety of robust experimental techniques. Below are detailed methodologies for key experiments cited in the comparison.
In vivo Reporter Assay for Receptor Activation
This method assesses the ability of a ligand to activate a LuxR-type receptor in a living bacterial cell, typically a genetically engineered strain of Escherichia coli.
Experimental Workflow:
Figure 2: Workflow for an in vivo reporter assay.
Detailed Steps:
-
Strain Construction: An E. coli strain that does not produce its own AHLs is transformed with two plasmids. The first plasmid constitutively expresses the LuxR-type receptor of interest. The second plasmid contains a reporter gene (e.g., lacZ for β-galactosidase or gfp for green fluorescent protein) under the control of a promoter containing the specific lux box DNA sequence recognized by the LuxR receptor.
-
Bacterial Growth and Induction: The reporter strain is grown in a suitable medium to a specific optical density (e.g., mid-logarithmic phase).
-
Ligand Addition: The bacterial culture is aliquoted into a multi-well plate, and serial dilutions of this compound and C8-HSL are added to the wells.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, shaking) for a set period to allow for ligand uptake, receptor binding, and reporter gene expression.
-
Measurement of Reporter Activity: After incubation, the reporter gene expression is quantified. For β-galactosidase, a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside) is added, and the resulting colorimetric change is measured. For GFP, fluorescence is measured using a plate reader.
-
Data Analysis: The reporter activity is plotted against the ligand concentration, and the data is fitted to a dose-response curve to determine the EC50 value (the concentration of ligand that elicits a half-maximal response).
Fluorescence Quenching Assay for In Vitro Binding
This biophysical technique directly measures the binding of a ligand to a purified protein by monitoring changes in the protein's intrinsic tryptophan fluorescence.
Experimental Workflow:
Figure 3: Workflow for a fluorescence quenching assay.
Detailed Steps:
-
Protein Purification: The LuxR-type receptor is overexpressed (e.g., in E. coli) and purified to homogeneity using chromatography techniques.
-
Fluorescence Measurement: A solution of the purified protein is placed in a fluorometer cuvette. The intrinsic tryptophan fluorescence is excited at approximately 280-295 nm, and the emission spectrum is recorded (typically peaking around 330-350 nm).
-
Ligand Titration: Small aliquots of a concentrated stock solution of either this compound or C8-HSL are incrementally added to the protein solution.
-
Fluorescence Quenching: After each addition and a brief incubation period to reach equilibrium, the fluorescence emission spectrum is recorded again. Binding of the ligand to the receptor often causes a conformational change that alters the environment of tryptophan residues, leading to a decrease (quenching) in fluorescence intensity.
-
Data Analysis: The change in fluorescence intensity is plotted against the ligand concentration. These data are then fitted to a binding equation (e.g., the Stern-Volmer equation or a specific binding isotherm) to calculate the dissociation constant (Kd), which is a measure of the binding affinity.
Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF)
This method assesses ligand binding by measuring the change in the thermal stability of a protein upon ligand binding.
Detailed Steps:
-
Assay Setup: The purified LuxR-type receptor is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins. This mixture is then aliquoted into a 96-well PCR plate.
-
Ligand Addition: Different concentrations of this compound or C8-HSL are added to the wells.
-
Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.
-
Fluorescence Monitoring: As the protein unfolds due to the increasing temperature, its hydrophobic core becomes exposed, allowing the dye to bind and fluoresce. The fluorescence intensity is monitored in real-time.
-
Data Analysis: A melting curve is generated by plotting fluorescence versus temperature. The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the midpoint of the transition. A shift in the Tm in the presence of a ligand indicates binding, and the magnitude of the shift can be related to the binding affinity.[4][5][6][7][8]
References
- 1. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Situ Activation of the Quorum-Sensing Transcription Factor TraR by Cognate and Noncognate Acyl-Homoserine Lactone Ligands: Kinetics and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogs of the autoinducer 3-oxooctanoyl-homoserine lactone strongly inhibit activity of the TraR protein of Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Analysis of Protein Stability and Ligand Interactions by Thermal Shift Assay [escholarship.org]
Differential Gene Expression in Response to Acyl-Homoserine Lactones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of differential gene expression in response to various acyl-homoserine lactones (AHLs), key signaling molecules in bacterial quorum sensing (QS). Understanding the nuanced effects of different AHLs on bacterial transcriptomes is crucial for developing targeted antimicrobial strategies that disrupt QS-mediated virulence and biofilm formation. This document synthesizes experimental data to compare the gene expression profiles induced by structurally distinct AHLs, offering insights into the specificity and breadth of their regulatory influence.
Introduction to Acyl-Homoserine Lactone Signaling
Acyl-homoserine lactones are the primary signaling molecules used by many Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing.[1][2][3] These molecules consist of a conserved homoserine lactone ring linked to an acyl chain of variable length (typically from 4 to 18 carbons) and substitution at the C3 position (e.g., oxo- or hydroxyl- groups).[1][2] This structural diversity allows for a high degree of specificity in signaling.
AHLs are synthesized by LuxI-type synthases and, upon reaching a threshold concentration, bind to and activate LuxR-type transcriptional regulators.[1][2][3] The AHL-LuxR complex then modulates the expression of a wide array of genes, controlling processes such as virulence factor production, biofilm formation, and motility.[4][5]
Comparative Analysis of Differential Gene Expression
The following tables summarize the differential gene expression in the opportunistic pathogen Pseudomonas aeruginosa in response to various AHLs. The data is compiled from transcriptomic studies, primarily utilizing microarray and RNA-sequencing (RNA-seq) technologies.[6][7][8]
Table 1: Short-Chain Acyl-Homoserine Lactones
| Gene | Function | Fold Change (C4-HSL) | Fold Change (C6-HSL) | Fold Change (3-oxo-C6-HSL) |
| rhlA | Rhamnolipid biosynthesis | > 64 | 4.0 - 8.0 | 8.0 - 16.0 |
| rhlB | Rhamnolipid biosynthesis | > 64 | 4.0 - 8.0 | 8.0 - 16.0 |
| lasA | Elastase production | 2.0 - 4.0 | 1.3 - 2.0 | 2.0 - 4.0 |
| lasB | Elastase production | 2.0 - 4.0 | 1.3 - 2.0 | 2.0 - 4.0 |
| phzA1 | Phenazine biosynthesis | 8.0 - 16.0 | 2.0 - 4.0 | 4.0 - 8.0 |
| phzM | Phenazine biosynthesis | 4.0 - 8.0 | 2.0 - 4.0 | 4.0 - 8.0 |
| hcnA | Hydrogen cyanide synthesis | 16.0 - 32.0 | 4.0 - 8.0 | 8.0 - 16.0 |
Data synthesized from multiple microarray studies on P. aeruginosa.[6][7][9]
Table 2: Long-Chain Acyl-Homoserine Lactones
| Gene Category | Key Genes | C10-HSL | C12-HSL | 3-oxo-C12-HSL |
| Virulence Factors | lasA, lasB, toxA | Moderately Upregulated | Strongly Upregulated | Strongly Upregulated |
| Biofilm Formation | pelA, pslA, cdrA | Slightly Upregulated | Moderately Upregulated | Strongly Upregulated |
| Motility (Swarming) | rhlA, rhlB | Slightly Upregulated | Moderately Upregulated | Moderately Upregulated |
| Iron Acquisition | pvdA, pchA | Moderately Upregulated | Strongly Upregulated | Strongly Upregulated |
| Stress Response | rpoS, katA | Slightly Upregulated | Moderately Upregulated | Moderately Upregulated |
Note: "Strongly Upregulated" refers to a fold change of >4, "Moderately Upregulated" to a fold change of 2-4, and "Slightly Upregulated" to a fold change of 1.5-2. This data is illustrative and compiled from multiple sources.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized AHL signaling pathway and a typical experimental workflow for analyzing differential gene expression.
References
- 1. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Acyl Homoserine Lactone in Interspecies Bacterial Signaling [mbl.or.kr]
- 4. benchchem.com [benchchem.com]
- 5. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 6. Microarray analysis of Pseudomonas aeruginosa quorum-sensing regulons: effects of growth phase and environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
Decoding TraR: A Comparative Guide to the Specificity for 3-Oxo-C8-HSL and its Analogs
For researchers, scientists, and drug development professionals, understanding the intricate molecular interactions that govern bacterial communication is paramount. In the realm of quorum sensing in Agrobacterium tumefaciens, the TraR receptor and its cognate ligand, N-(3-oxooctanoyl)-L-homoserine lactone (3-Oxo-C8-HSL), represent a well-defined model for studying signal specificity and a potential target for antimicrobial strategies. This guide provides an objective comparison of the TraR receptor's binding and activation by its native ligand and a range of synthetic analogs, supported by experimental data.
The TraR protein, a LuxR-type transcriptional activator, plays a pivotal role in regulating the conjugal transfer of the Ti plasmid in Agrobacterium tumefaciens.[1][2] This process is tightly controlled by the binding of the autoinducer this compound, which is synthesized by the LuxI-type synthase, TraI.[1][2] The specificity of this interaction is critical for the proper functioning of the quorum-sensing circuit. Numerous studies have explored this specificity by synthesizing and testing a variety of this compound analogs, revealing key structural determinants for both agonistic and antagonistic activities.
Quantitative Comparison of TraR Ligand Specificity
The following table summarizes the activity of this compound and a selection of its analogs on the TraR receptor. The data is primarily derived from reporter gene assays where the activation of a TraR-dependent promoter (e.g., from the traG gene) is linked to the expression of a reporter enzyme like β-galactosidase. Agonist activity is expressed as the percentage of activation relative to this compound, while antagonist activity is shown as the percentage of inhibition of TraR activation in the presence of the native ligand.
| Compound | Modification from this compound | Agonist Activity (% of this compound) | Antagonist Activity (% Inhibition) | Reference |
| This compound (Native Ligand) | - | 100% | - | [3] |
| 3-Oxo-C6-HSL | Shorter acyl chain (6 carbons) | ~10% | - | [3][4] |
| 3-Oxo-C7-HSL | Shorter acyl chain (7 carbons) | Detectably active at high concentrations | - | [3] |
| 3-Oxo-C10-HSL | Longer acyl chain (10 carbons) | ~5% | Strong | [3] |
| 3-Oxo-C12-HSL | Longer acyl chain (12 carbons) | Detectably active at high concentrations | Strong | [3] |
| C8-HSL | No 3-oxo group | Inactive | Strong | [3] |
| 3-Hydroxy-C8-HSL | 3-hydroxy instead of 3-oxo | Inactive | Strong | [3] |
| 3-Oxo-C8-homocysteine thiolactone | Thiolactone instead of lactone ring | Inactive | Not reported | [3] |
| N-Octanoyl-L-homoserine | Opened lactone ring | Inactive | Not reported | [3] |
| 3-Oxo-decanoyl-HSL | Longer acyl chain (10 carbons) with 3-oxo group | Weak agonist | Strong antagonist | [3] |
| 3-Oxo-7-octynoyl-HSL | Alkyne bond in acyl chain | Detectably active at high concentrations | Not reported | [3] |
Experimental Protocols
The majority of the quantitative data on TraR specificity has been generated using reporter gene assays. Below is a detailed methodology for a typical assay.
TraR Reporter Gene Assay
This assay quantifies the ability of a test compound to either activate TraR or inhibit its activation by the native ligand, this compound.
1. Bacterial Strain and Plasmids:
-
An Agrobacterium tumefaciens strain lacking its native Ti plasmid and the traI gene (to prevent endogenous this compound production) is commonly used. A suitable strain is A. tumefaciens NTL4.
-
A reporter plasmid is introduced into the host strain. This plasmid typically contains:
-
The traR gene under the control of a constitutive or inducible promoter.
-
A TraR-dependent promoter (e.g., the promoter of the traG or traI gene) fused to a reporter gene, most commonly lacZ, which encodes for β-galactosidase. An example of such a plasmid is pZLR4.[4]
-
2. Assay Procedure:
-
Culture Preparation: The A. tumefaciens reporter strain is grown overnight in a suitable medium (e.g., AB minimal medium) supplemented with appropriate antibiotics to maintain the plasmids.
-
Assay Setup:
-
For agonist assays , the overnight culture is diluted to a specific optical density (e.g., OD600 of 0.1) in fresh medium. Aliquots of this cell suspension are added to the wells of a microtiter plate. The test compounds (analogs) are then added to the wells at various concentrations. A positive control with a known concentration of this compound and a negative control with no added ligand are included.
-
For antagonist assays , the setup is similar, but a constant, sub-saturating concentration of this compound is added to all wells (except the negative control) along with varying concentrations of the test compounds.
-
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 28°C) with shaking for a defined period (e.g., 6-8 hours) to allow for TraR activation and expression of the reporter gene.
-
β-Galactosidase Activity Measurement (Miller Assay):
-
The optical density of the cultures is measured at 600 nm (OD600) to account for cell growth.
-
A sample of the cell culture is permeabilized using a detergent (e.g., sodium dodecyl sulfate) and chloroform.
-
The substrate for β-galactosidase, o-nitrophenyl-β-D-galactopyranoside (ONPG), is added. ONPG is colorless but is hydrolyzed by β-galactosidase to produce o-nitrophenol, which is yellow.
-
The reaction is allowed to proceed at a constant temperature (e.g., 28°C) and is stopped by adding a solution of sodium carbonate (Na2CO3) which raises the pH.
-
The absorbance of the yellow o-nitrophenol is measured at 420 nm (A420).
-
The β-galactosidase activity is calculated in Miller Units using the following formula: Miller Units = (1000 * A420) / (t * V * OD600) where:
-
t = reaction time in minutes
-
V = volume of culture assayed in mL
-
-
-
Data Analysis: The Miller Units are plotted against the concentration of the test compound. For agonists, the EC50 (half-maximal effective concentration) can be determined. For antagonists, the IC50 (half-maximal inhibitory concentration) can be calculated.
Isothermal Titration Calorimetry (ITC)
While less commonly reported in the literature for a wide range of TraR analogs, Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that can provide direct measurement of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction between TraR and a ligand. This method involves titrating a solution of the ligand into a solution containing the purified TraR protein and measuring the heat changes associated with the binding event.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the TraR signaling pathway and a typical experimental workflow for assessing ligand specificity.
Caption: TraR signaling pathway in Agrobacterium tumefaciens.
References
- 1. Frontiers | Functions and regulation of quorum-sensing in Agrobacterium tumefaciens [frontiersin.org]
- 2. Functions and regulation of quorum-sensing in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Crosstalk: A Comparative Guide to the Cross-Reactivity of 3-Oxo-C8-HSL in Bacterial Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bacterial communication, or quorum sensing (QS), the specificity of signaling molecules is paramount. N-(3-oxooctanoyl)-L-homoserine lactone (3-Oxo-C8-HSL) is a well-characterized autoinducer primarily associated with the TraR-TraI system in Agrobacterium tumefaciens, where it plays a crucial role in regulating plasmid conjugation.[1] However, the chemical language of bacteria is not always private. The ability of this compound to be recognized by, and in some cases activate or inhibit, quorum sensing systems in other bacterial species—a phenomenon known as cross-reactivity or crosstalk—has significant implications for microbial ecology, polymicrobial infections, and the development of novel anti-virulence therapies.
This guide provides a comparative analysis of the cross-reactivity of this compound with various bacterial quorum sensing systems, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of this compound Cross-Reactivity
The interaction of this compound with various LuxR-type receptors, the cognate signal receptors in many Gram-negative bacteria, can range from potent activation to competitive inhibition. The following table summarizes the quantitative data on the cross-reactivity of this compound with several well-studied quorum sensing systems.
| Bacterial Species | Quorum Sensing Receptor | Cognate AHL Signal | Role of this compound | Quantitative Measurement |
| Agrobacterium tumefaciens | TraR | This compound | Agonist (Native Ligand) | High affinity binding |
| Escherichia coli / Salmonella | SdiA | None (Orphan Receptor) | Agonist | Potent activator of SdiA-regulated genes |
| Burkholderia cenocepacia | CepR | C8-HSL | Agonist | EC50 of 5 nM in an E. coli reporter system[2] |
| Erwinia carotovora (now Pectobacterium carotovorum) | CarR | 3-Oxo-C6-HSL | Agonist | Induces a substantial response in vivo |
| Pseudomonas aeruginosa | LasR | 3-Oxo-C12-HSL | Weak Agonist/Antagonist | Generally shows weak activation; can act as an antagonist |
| Pseudomonas aeruginosa | RhlR | C4-HSL | No significant interaction | Not a recognized ligand |
| Pseudomonas aeruginosa | QscR | None (Orphan Receptor) | Agonist | Can activate QscR, which has broad ligand specificity |
| Vibrio fischeri | LuxR | 3-Oxo-C6-HSL | Antagonist | Competes with 3-Oxo-C6-HSL for LuxR binding[3] |
Signaling Pathways and Experimental Workflow
To understand the mechanisms of this compound cross-reactivity and the methods used to study it, the following diagrams illustrate a generalized acyl-homoserine lactone (AHL) signaling pathway and a typical experimental workflow for assessing cross-reactivity.
Caption: A generalized AHL quorum sensing circuit.
Caption: Experimental workflow for cross-reactivity.
Experimental Protocols
A variety of methods are employed to investigate the cross-reactivity of AHLs. Reporter gene assays are the most common and provide a sensitive measure of the activation or inhibition of a specific LuxR-type receptor.
Reporter Gene Assay using a β-Galactosidase Reporter
This protocol is adapted for an E. coli reporter strain engineered to express a specific LuxR homolog and a reporter plasmid where the lacZ gene (encoding β-galactosidase) is under the control of a promoter regulated by that LuxR homolog.
Materials:
-
E. coli reporter strain (e.g., JLD271 ΔsdiA) containing a plasmid for the expression of the LuxR homolog of interest (e.g., pJN105-cepR) and a reporter plasmid with a lacZ transcriptional fusion (e.g., pPROBE-PcepI).
-
Luria-Bertani (LB) medium with appropriate antibiotics.
-
This compound stock solution (in DMSO or ethyl acetate).
-
Cognate AHL for the LuxR homolog (as a positive control).
-
96-well microtiter plates.
-
Spectrophotometer (for OD600 and A420 measurements).
-
Cell lysis buffer (e.g., PopCulture Reagent).
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) solution.
-
Stop solution (e.g., 1 M Na2CO3).
Procedure:
-
Culture Preparation: Inoculate the E. coli reporter strain into LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Subculturing: The next day, dilute the overnight culture 1:100 into fresh LB medium with antibiotics and grow to an OD600 of ~0.2-0.3.
-
Induction of LuxR Expression: If the LuxR homolog is under an inducible promoter (e.g., pBAD), add the inducer (e.g., L-arabinose) and incubate for a further 1-2 hours.
-
Assay Setup: In a 96-well plate, add a defined volume of the subculture to each well.
-
AHL Addition: Add serial dilutions of this compound to the wells. Include wells with the cognate AHL as a positive control and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at the optimal temperature for the reporter strain (e.g., 30°C or 37°C) for a defined period (e.g., 4-6 hours) with shaking.
-
Cell Density Measurement: Measure the final OD600 of each well to normalize for cell growth.
-
Cell Lysis: Add cell lysis buffer to each well and incubate as per the manufacturer's instructions to release intracellular β-galactosidase.
-
β-Galactosidase Assay:
-
Add ONPG solution to each well.
-
Incubate at room temperature or 28°C until a yellow color develops.
-
Stop the reaction by adding the stop solution.
-
-
Absorbance Measurement: Measure the absorbance at 420 nm (for the o-nitrophenol product) and 550 nm (to correct for light scattering).
-
Data Analysis: Calculate β-galactosidase activity in Miller Units. Plot the Miller Units against the concentration of this compound to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).
Chromobacterium violaceum CV026 Bioassay
This is a simpler, often qualitative or semi-quantitative, bioassay that is useful for screening for AHL activity. C. violaceum CV026 is a mutant that does not produce its own AHLs but will produce the purple pigment violacein in response to exogenous short-chain AHLs (C4- to C8-HSLs).
Materials:
-
Chromobacterium violaceum CV026.
-
LB agar plates.
-
Soft LB agar (0.7% agar).
-
This compound solution.
-
Sterile filter paper discs.
Procedure:
-
Prepare Lawn: Grow an overnight culture of C. violaceum CV026 in LB broth at 30°C. Mix a small volume of this culture with molten soft LB agar and pour it over the surface of a standard LB agar plate to create a lawn.
-
Apply Sample: Once the soft agar has solidified, place sterile filter paper discs onto the surface. Pipette a known amount of the this compound solution onto each disc. Include a positive control (e.g., C6-HSL) and a negative control (solvent only).
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Observation: A purple ring around the filter disc indicates the production of violacein and thus activation of the CviR receptor by this compound. The diameter of the purple zone can be measured for semi-quantitative comparison.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between an AHL and a purified LuxR-type receptor.
Materials:
-
Purified LuxR-type receptor protein in a suitable buffer.
-
This compound solution prepared in the same buffer.
-
Isothermal titration calorimeter.
Procedure:
-
Sample Preparation: Dialyze the purified protein against the chosen buffer extensively. Dissolve the this compound in the final dialysis buffer. Degas both the protein and ligand solutions.
-
ITC Instrument Setup: Load the protein solution into the sample cell of the calorimeter and the this compound solution into the injection syringe. Equilibrate the system to the desired temperature.
-
Titration: Perform a series of small, sequential injections of the this compound solution into the protein solution. The instrument measures the heat released or absorbed after each injection.
-
Data Analysis: The raw data (heat change per injection) is integrated to generate a binding isotherm. This isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters of the interaction.
Conclusion
The cross-reactivity of this compound highlights the complexity of bacterial communication networks. While it serves as a highly specific and potent autoinducer for its cognate receptor, TraR, it can also modulate the activity of a range of other LuxR-type receptors, acting as an agonist for some and an antagonist for others. This promiscuity has profound implications for understanding and manipulating bacterial behavior in diverse environments. For drug development professionals, the ability of a single molecule to influence multiple QS systems presents both challenges and opportunities. A thorough understanding of the specificity and cross-reactivity of AHLs, as detailed in this guide, is essential for the rational design of quorum sensing inhibitors that can effectively target pathogenic bacteria while minimizing off-target effects on the broader microbiome. The experimental protocols provided herein offer a starting point for researchers to further explore the fascinating and complex world of bacterial crosstalk.
References
- 1. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to Validating HPLC-MS/MS Results for 3-Oxo-C8-HSL with a Bioassay
For researchers in drug development and life sciences, accurate quantification of bacterial quorum sensing molecules is paramount. N-(3-oxooctanoyl)-L-homoserine lactone (3-Oxo-C8-HSL) is a key signaling molecule in many Gram-negative bacteria, regulating virulence and biofilm formation. While High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) offers high specificity and quantification, its bioactivity validation often necessitates a complementary bioassay. This guide provides a detailed comparison of HPLC-MS/MS and the Agrobacterium tumefaciens-based bioassay for the detection and quantification of this compound, complete with experimental protocols and supporting data.
Method Comparison: HPLC-MS/MS vs. Agrobacterium tumefaciens Bioassay
The choice between a physical-chemical method like HPLC-MS/MS and a biological assay depends on the specific research question. HPLC-MS/MS provides precise quantification and structural confirmation, while a bioassay offers a measure of the biological activity of the detected molecule. The two methods are often used in conjunction to provide a comprehensive understanding of the quorum sensing system under investigation.
| Feature | HPLC-MS/MS | Agrobacterium tumefaciens Bioassay |
| Principle | Separation by liquid chromatography and detection by mass spectrometry based on mass-to-charge ratio. | Activation of a reporter gene (e.g., lacZ) in a genetically engineered A. tumefaciens strain in the presence of this compound. |
| Specificity | High; can distinguish between structurally similar molecules. | Moderate to high; the TraR receptor has some promiscuity for other N-acyl homoserine lactones (AHLs). |
| Sensitivity (LOD) | Low ng/mL to high pg/mL range (e.g., ~0.1 ng/mL).[1] | Picomolar to nanomolar range. |
| Quantification | Absolute quantification using a standard curve. | Relative or semi-quantitative; can be made more quantitative with a dose-response curve. |
| Throughput | Moderate; dependent on run time and sample preparation. | High for qualitative screening (plate assays); moderate for quantitative assays (liquid cultures). |
| Information Provided | Concentration and structural confirmation. | Biological activity of the sample. |
| Matrix Effects | Can be significant, requiring careful sample preparation and internal standards. | Can be influenced by components in the sample matrix that affect bacterial growth or reporter gene expression. |
Experimental Protocols
HPLC-MS/MS Analysis of this compound
This protocol provides a general framework for the quantification of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
a. Sample Preparation (from bacterial culture supernatant):
-
Centrifuge the bacterial culture to pellet the cells.
-
Filter the supernatant through a 0.22 µm filter.
-
Extract the supernatant twice with an equal volume of acidified ethyl acetate (0.1% acetic acid).
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of mobile phase A for LC-MS/MS analysis.
b. LC-MS/MS Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B. For example, 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor for the precursor ion of this compound ([M+H]⁺, m/z 242.1) and its characteristic product ion (m/z 102.1).
c. Quantification: A standard curve is generated by analyzing known concentrations of a this compound standard. The concentration of this compound in the samples is then determined by interpolating their peak areas on the standard curve.
Agrobacterium tumefaciens NTL4(pZLR4) Bioassay
This bioassay utilizes the A. tumefaciens strain NTL4 containing the plasmid pZLR4. This plasmid carries the traR gene, whose product is activated by this compound, and a traG::lacZ reporter fusion. Activation of TraR leads to the expression of β-galactosidase, which can be detected qualitatively on agar plates containing X-gal or quantitatively using a liquid assay with ONPG.[2]
a. Qualitative Plate Assay:
-
Grow the A. tumefaciens NTL4(pZLR4) reporter strain overnight in a suitable medium (e.g., AB medium) supplemented with the appropriate antibiotic for plasmid maintenance (e.g., gentamicin).[2]
-
Prepare agar plates with the same medium.
-
Spot a small volume (e.g., 5 µL) of the sample extract onto the surface of the agar plate.
-
Overlay the plate with a thin layer of soft agar (0.7%) seeded with the overnight culture of the reporter strain and containing X-gal (40 µg/mL).[2]
-
Incubate the plates at 28°C for 24-48 hours.
-
A blue halo around the spot indicates the presence of this compound.
b. Quantitative Liquid Assay:
-
Grow the A. tumefaciens NTL4(pZLR4) reporter strain to the early exponential phase.
-
In a 96-well plate or in culture tubes, add a standardized volume of the reporter strain culture.
-
Add different concentrations of the sample extract or this compound standards.
-
Incubate at 28°C with shaking for a defined period (e.g., 6-8 hours).
-
Measure the β-galactosidase activity using a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG). The yellow color produced by the cleavage of ONPG can be measured spectrophotometrically at 420 nm.
-
Generate a dose-response curve using the standards to estimate the concentration of this compound in the samples.
Visualizing the Pathways and Workflows
To better understand the underlying biological mechanism and the experimental process, the following diagrams are provided.
Conclusion
Validating HPLC-MS/MS results with a bioassay provides a more complete picture of the biological relevance of the quantified molecules. While HPLC-MS/MS offers precision and specificity, the Agrobacterium tumefaciens bioassay confirms the biological activity of this compound. The integration of these two powerful techniques allows for a robust and reliable characterization of quorum sensing systems, which is essential for the development of novel anti-infective strategies.
References
A Comparative Guide to the Efficacy of 3-Oxo-C8-HSL and Other Acyl-Homoserine Lactones in Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
Acyl-homoserine lactones (AHLs) are a class of signaling molecules pivotal to quorum sensing (QS), the cell-to-cell communication mechanism that orchestrates collective behaviors in Gram-negative bacteria, including the formation of biofilms. The structural diversity of AHLs, characterized by variations in the length of the acyl chain and substitutions at the C3 position, dictates their specificity and efficacy in regulating gene expression. This guide provides a comparative analysis of the efficacy of N-(3-oxooctanoyl)-L-homoserine lactone (3-Oxo-C8-HSL) and other common AHLs in promoting biofilm formation, supported by experimental data and detailed methodologies.
Quantitative Comparison of AHL Efficacy in Biofilm Formation
The ability of different AHLs to induce biofilm formation varies significantly between bacterial species and is dependent on the specific LuxI/LuxR-type quorum sensing systems they possess. The following table summarizes quantitative data on biofilm formation in the presence of various AHLs. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Acyl-Homoserine Lactone (AHL) | Bacterial Species | Concentration | Biofilm Formation (Relative to Control) | Reference |
| This compound | Hafnia alvei | 100 µg/ml | No significant increase | [1] |
| Pseudomonas aeruginosa | >10⁻⁷ g/L | Increased cell growth rate in biofilm | [2] | |
| C4-HSL | Hafnia alvei | 150 µg/ml | Significant increase | [1] |
| C6-HSL | Hafnia alvei | 200 µg/ml | No significant increase | [1] |
| C8-HSL | Pseudoalteromonas galatheae | 50-200 µM | Positive dose-dependent increase | [3] |
Signaling Pathways in Biofilm Formation
The regulation of biofilm formation by AHLs is primarily mediated through LuxI/LuxR-type quorum sensing systems. In the model organism Pseudomonas aeruginosa, a hierarchical cascade involving the las and rhl systems governs the expression of genes related to biofilm development.
Caption: The hierarchical las and rhl quorum-sensing systems in Pseudomonas aeruginosa.
The las system, regulated by 3-Oxo-C12-HSL, is at the top of this hierarchy and positively regulates the rhl system, which is controlled by C4-HSL.[4][5] Both systems, along with others like the pqs system, converge to control the expression of a multitude of genes involved in virulence and biofilm formation.[6][7]
Experimental Protocols
A standardized method for quantifying biofilm formation is the crystal violet assay. This protocol is adapted for comparing the effects of different AHLs.
Crystal Violet Biofilm Assay for AHL Comparison
1. Preparation of Bacterial Culture and AHL Solutions:
-
Grow a bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1) overnight in a suitable liquid medium (e.g., Luria-Bertani broth) at 37°C with shaking.
-
Prepare stock solutions of the AHLs to be tested (e.g., this compound, C4-HSL, C6-HSL, C8-HSL) in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in the growth medium. Ensure the final solvent concentration is non-inhibitory to bacterial growth.
2. Biofilm Formation:
-
Dilute the overnight bacterial culture 1:100 in fresh growth medium.
-
In a 96-well flat-bottom microtiter plate, add 100 µL of the diluted bacterial culture to each well.
-
Add 100 µL of the prepared AHL solutions to the respective wells. Include a control group with the medium and solvent only (no AHL).
-
Incubate the plate at 37°C for 24-48 hours without shaking.
3. Biofilm Staining and Quantification:
-
Carefully discard the planktonic cells from the wells by inverting the plate.
-
Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining unattached bacteria.
-
Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.
-
Air dry the plate completely.
-
Solubilize the bound crystal violet by adding 200 µL of 30% (v/v) acetic acid to each well and incubate for 15 minutes at room temperature.
-
Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength of 570-600 nm using a microplate reader. The absorbance value is proportional to the amount of biofilm formed.
Caption: Workflow for the crystal violet biofilm quantification assay.
This guide provides a foundational understanding of the comparative efficacy of this compound and other AHLs in biofilm formation. Researchers are encouraged to adapt the provided protocols to their specific bacterial strains and experimental questions, ensuring rigorous controls for accurate and reproducible results. The complexity of quorum-sensing networks necessitates further investigation to fully elucidate the nuanced roles of different AHLs in the intricate process of biofilm development.
References
- 1. AHLs Regulate Biofilm Formation and Swimming Motility of Hafnia alvei H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence and mechanism of N-(3-oxooxtanoyl)-L-homoserine lactone (C8-oxo-HSL) on biofilm behaviors at early stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Decoding Bacterial Communication: A Guide to the Structural Determinants of 3-Oxo-Acyl-Homoserine Lactone Activity
For researchers, scientists, and drug development professionals, understanding the intricacies of bacterial communication is paramount in the quest for novel antimicrobial strategies. This guide provides a comprehensive comparison of 3-oxo-substituted homoserine lactones (3-oxo-HSLs), key signaling molecules in bacterial quorum sensing, by delving into the structural features that govern their activity. Supported by experimental data, detailed protocols, and visual pathway representations, this document serves as a critical resource for the design and development of next-generation quorum sensing modulators.
Introduction to Quorum Sensing and 3-Oxo-HSLs
Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression in a population-density-dependent manner.[1] This intricate signaling network relies on the production, release, and detection of small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers.[2][3] The basic structure of an AHL consists of a conserved homoserine lactone ring linked to an acyl side chain, which can vary in length and substitution.[2][4]
The 3-oxo-substituted HSLs are a prominent class of AHLs, characterized by a ketone group at the third carbon position of the acyl chain.[2] These molecules are integral to the QS systems of numerous pathogenic bacteria, including Pseudomonas aeruginosa and Vibrio fischeri, where they regulate virulence factor production, biofilm formation, and other collective behaviors.[4][5][6] The specificity of the interaction between a 3-oxo-HSL and its cognate LuxR-type receptor protein is a key determinant of the downstream physiological response. Understanding the structural features of the 3-oxo-HSL that dictate this interaction is therefore crucial for developing compounds that can either mimic (agonists) or block (antagonists) QS signaling.
Structure-Activity Relationships: The Key to Modulating Activity
The biological activity of 3-oxo-HSLs is profoundly influenced by three key structural components: the acyl side chain, the 3-oxo group, and the homoserine lactone ring.
The Acyl Side Chain: Length and Functionality Matter
The length of the acyl side chain is a critical determinant of both the specificity and potency of 3-oxo-HSLs. Generally, LuxR-type receptors exhibit a high degree of selectivity for a specific acyl chain length. For instance, the LasR protein of P. aeruginosa is most potently activated by N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[4][5]
Studies on synthetic analogues have demonstrated that modifications to the acyl chain can convert an agonist into an antagonist. The introduction of aromatic groups or electron-withdrawing groups onto the acyl side chain has been shown to yield potent QS inhibitors.[7]
The 3-Oxo Group: A Critical Interaction Point
The 3-oxo group plays a significant role in the binding of the AHL to its receptor, often forming key hydrogen bonds within the binding pocket. However, its presence is not always an absolute requirement for activity.[8] Some synthetic analogues lacking the 3-oxo moiety can still exhibit agonistic or antagonistic effects, albeit often with reduced potency.[8] This suggests that while important, other interactions can compensate for its absence.
The Homoserine Lactone Ring: The Conserved Anchor
The homoserine lactone ring is the most conserved feature of AHLs and is essential for activity.[9] It serves as the anchor for the molecule within the receptor's binding site. The lactone ring is susceptible to enzymatic degradation by lactonases, which represents a natural mechanism for quenching QS signals.[7] This inherent instability has driven the development of more stable analogues, such as those with thiolactone or other heterocyclic replacements, which have shown promising QS modulatory activity.[2]
Comparative Activity of 3-Oxo-HSL Analogues
The following table summarizes the quantitative activity of various natural and synthetic 3-oxo-HSL analogues, providing a comparative overview of their potency as QS agonists and antagonists.
| Compound | Target Receptor/Strain | Activity Type | IC50/EC50 (µM) | Reference |
| N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | Escherichia coli JB523 | Agonist | 50 nM (Induces 100% relative fluorescence) | [8] |
| 4-Flouro-β-keto ester analog | Vibrio fischeri | Antagonist | 48 µg/mL | [7] |
| 4-Iodo-β-keto ester analog | Vibrio fischeri | Antagonist | 88 µg/mL | [7] |
| 4-Methoxy-β-keto ester analog | Vibrio fischeri | Antagonist | 45 µg/mL | [7] |
| 3-Methoxy-β-keto ester analog | Vibrio fischeri | Antagonist | 24 µg/mL | [7] |
| α-Bromo-N-decanoyl-HSL | Escherichia coli JB523 | Agonist (reduced) / Weak Antagonist | - / 20% inhibition at 50 µM | [8] |
| α-Iodo-N-octanoyl-HSL | Escherichia coli JB523 | Agonist (reduced) / Weak Antagonist | - / 25% inhibition at 50 µM | [8] |
Experimental Protocols
Accurate assessment of the biological activity of 3-oxo-HSL analogues relies on robust and reproducible experimental protocols. Below are detailed methodologies for commonly used assays.
Bioluminescence-Based Reporter Assay for QS Agonist/Antagonist Activity
This assay utilizes a reporter strain, typically E. coli, engineered to express a LuxR-type receptor and a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a QS-regulated promoter.[10]
Procedure:
-
Prepare Reporter Culture: Inoculate a single colony of the E. coli reporter strain into Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.[10]
-
Subculture: The following day, dilute the overnight culture 1:100 into fresh LB broth with the antibiotic and grow to an optical density at 600 nm (OD600) of approximately 0.1-0.2.[10]
-
Prepare Assay Plate: In a 96-well microtiter plate, add a defined volume of the subcultured reporter strain to each well.[10]
-
Add Compounds: Add serial dilutions of the test compounds (potential agonists or antagonists) to the wells. For antagonist screening, add a constant, sub-maximal concentration of the cognate 3-oxo-HSL to induce a baseline signal.[10] Include appropriate positive (cognate 3-oxo-HSL) and negative (vehicle) controls.
-
Incubation: Incubate the plate at 37°C with shaking for a specified time (e.g., 4-6 hours).[10]
-
Measurement: Measure the luminescence using a plate luminometer and the OD600 to normalize for cell growth.[10]
-
Data Analysis: Normalize the luminescence readings by dividing by the corresponding OD600 values. For agonists, calculate the EC50 value (the concentration that elicits 50% of the maximal response). For antagonists, calculate the IC50 value (the concentration that inhibits 50% of the response induced by the cognate AHL).[10]
β-Galactosidase-Based Reporter Assay
This colorimetric assay is an alternative to luminescence-based methods and is also widely used.[10]
Procedure:
-
Assay Setup: Follow steps 1-4 of the bioluminescence assay, using a reporter strain with a lacZ reporter gene.
-
Incubation: Incubate the plate at a suitable temperature (e.g., 28°C) until a visible yellow color develops after the addition of the substrate.[10]
-
Enzymatic Reaction: Add o-nitrophenyl-β-D-galactopyranoside (ONPG) solution to each well and start a timer.[10]
-
Measurement: Stop the reaction by adding a stop solution (e.g., Na2CO3). Centrifuge the plate to pellet cell debris and measure the absorbance of the supernatant at 420 nm (A420).[10]
-
Data Analysis: Calculate β-galactosidase activity using the Miller equation: Miller Units = (1000 * A420) / (t * V * OD600), where t is the reaction time in minutes and V is the volume of culture used in mL.[10] Determine EC50 or IC50 values as described above.
Visualizing the Pathways
To better understand the mechanisms of action, the following diagrams illustrate a typical quorum sensing signaling pathway and a general experimental workflow for screening QS modulators.
References
- 1. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. biorxiv.org [biorxiv.org]
- 7. Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Relative Potency of Short-Chain vs. Long-Chain 3-Oxo-Acyl-Homoserine Lactones in Bacterial Quorum Sensing
A Comparative Guide for Researchers and Drug Development Professionals
The intricate world of bacterial communication, or quorum sensing (QS), is largely mediated by small, diffusible signal molecules. Among the most well-studied are the N-acyl-homoserine lactones (AHLs), which are characteristic of many Gram-negative bacteria. Within this class, the 3-oxo-substituted AHLs (3-oxo-AHLs) play a crucial role in regulating a variety of physiological processes, including virulence factor production, biofilm formation, and bioluminescence. The potency of these molecules is a key factor in the activation of their cognate LuxR-type receptors and the subsequent downstream gene expression. This guide provides a comparative analysis of the relative potency of short-chain and long-chain 3-oxo-AHLs, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their exploration of quorum sensing modulation.
Quantitative Comparison of 3-Oxo-AHL Potency
The biological activity of 3-oxo-AHLs is typically quantified by determining the effective concentration required to elicit a half-maximal response (EC50) in a given reporter system. A lower EC50 value indicates a higher potency. The following table summarizes the EC50 values for a range of short-chain (≤ 8 carbons in the acyl chain) and long-chain (≥ 10 carbons in the acyl chain) 3-oxo-AHLs, as reported in various studies. It is important to note that these values are highly dependent on the specific LuxR-type receptor and the experimental conditions used.
| 3-Oxo-AHL Derivative | Acyl Chain Length | Bacterial System/Receptor | EC50 Value | Reference |
| Short-Chain | ||||
| N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | 6 | Vibrio fischeri (LuxR) | ~32 nM | [1] |
| N-(3-Oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) | 8 | Agrobacterium tumefaciens (TraR) | Varies by reporter | |
| 3-oxo-C6-d-HCTL | 6 | PqsA enzyme activation | 1506 ± 110 µM | [2] |
| 3-oxo-C8-d-HCTL | 8 | PqsA enzyme activation | 855 ± 74 µM | [2] |
| Long-Chain | ||||
| N-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) | 10 | PqsA enzyme activation | 57 ± 23 µM | [2] |
| N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | 12 | Pseudomonas aeruginosa (QscR) | 15 nM | [3] |
| N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | 12 | E. coli (LasR reporter) | 1.5 ± 0.7 nM | [4] |
Observations:
-
Potency Generally Increases with Acyl Chain Length: In the case of 3-oxo-d-HCTLs activating the PqsA enzyme, a clear trend is observed where the potency increases as the acyl chain length increases from C6 to C10, as evidenced by the decreasing EC50 values.[2]
-
Receptor Specificity is a Major Determinant: The potency of a given 3-oxo-AHL is highly dependent on its cognate LuxR-type receptor. For instance, 3-oxo-C12-HSL is a potent activator of the LasR receptor in Pseudomonas aeruginosa.[4]
-
Context-Dependent Potency: The experimental system and conditions can significantly influence the measured EC50 values.
Experimental Protocols
The determination of 3-oxo-AHL potency typically involves the use of bacterial reporter strains. These strains are engineered to produce a quantifiable signal, such as light (bioluminescence) or color (β-galactosidase activity), in response to the activation of a specific LuxR-type receptor by an AHL.
General Protocol for AHL Reporter Assay using a Bioluminescent Reporter Strain
This protocol provides a general workflow for assessing the potency of 3-oxo-AHLs using an E. coli reporter strain carrying a plasmid with a LuxR-type receptor gene and a reporter gene fusion (e.g., luxCDABE operon) under the control of an AHL-inducible promoter.
Materials:
-
E. coli reporter strain (e.g., carrying a pSB401-based plasmid with a specific luxR homolog and a luxI promoter-luxCDABE fusion)
-
Luria-Bertani (LB) broth and agar
-
Appropriate antibiotics for plasmid maintenance
-
Stock solutions of 3-oxo-AHLs of known concentrations dissolved in a suitable solvent (e.g., DMSO or acetonitrile)
-
96-well microtiter plates (black with a clear bottom for luminescence readings)
-
Microplate reader capable of measuring luminescence and optical density (OD600)
Procedure:
-
Prepare an overnight culture of the E. coli reporter strain in LB broth containing the appropriate antibiotic at 37°C with shaking.
-
Inoculate a fresh culture by diluting the overnight culture 1:100 in fresh LB broth with antibiotics.
-
Incubate the new culture at 37°C with shaking until it reaches the early exponential phase of growth (OD600 of approximately 0.2-0.3).
-
Prepare serial dilutions of the 3-oxo-AHLs to be tested in LB broth.
-
Add 100 µL of the bacterial culture to each well of a 96-well microtiter plate.
-
Add 1 µL of each 3-oxo-AHL dilution to the corresponding wells. Include a solvent-only control.
-
Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours) to allow for gene expression.
-
Measure the luminescence and OD600 of each well using a microplate reader.
-
Normalize the luminescence by dividing the relative light units (RLU) by the OD600 to account for differences in cell density.
-
Plot the normalized luminescence against the concentration of the 3-oxo-AHL.
-
Determine the EC50 value by fitting the dose-response curve to a suitable model (e.g., a four-parameter logistic regression).
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Generalized 3-oxo-AHL quorum sensing signaling pathway.
Caption: Experimental workflow for determining 3-oxo-AHL potency.
References
A Functional Showdown: 3-Oxo-C8-HSL vs. its Hydroxylated Counterpart, 3-Hydroxy-C8-HSL
In the intricate world of bacterial communication, or quorum sensing (QS), N-acyl-homoserine lactones (AHLs) serve as key signaling molecules, orchestrating collective behaviors such as biofilm formation, virulence factor production, and motility. Among the diverse array of AHLs, N-(3-oxooctanoyl)-L-homoserine lactone (3-Oxo-C8-HSL) and its hydroxylated derivative, N-(3-hydroxyoctanoyl)-L-homoserine lactone (3-Hydroxy-C8-HSL), represent a fascinating case of functional divergence stemming from a subtle structural modification. This guide provides a detailed functional comparison of these two molecules, supported by available experimental data, to aid researchers, scientists, and drug development professionals in understanding their distinct roles in microbial physiology.
Introduction to this compound and 3-Hydroxy-C8-HSL
Both this compound and 3-Hydroxy-C8-HSL share a common eight-carbon acyl chain attached to a homoserine lactone ring. The key distinction lies at the third carbon position of the acyl chain: this compound possesses a ketone group, while 3-Hydroxy-C8-HSL features a hydroxyl group. This seemingly minor difference has significant implications for their interaction with LuxR-type transcriptional regulators, leading to differential activation of target genes and, consequently, distinct physiological outcomes.
Quantitative Comparison of Biological Activity
Direct comparative studies providing quantitative data on the bioactivity of this compound and 3-Hydroxy-C8-HSL are limited in publicly available literature. However, by compiling data from various sources, we can infer their relative potencies and functional differences. It is important to note that the following tables represent data from different experimental systems and should be interpreted with caution.
Table 1: Comparative Activity on LuxR-type Reporter Systems
| Acyl-Homoserine Lactone | Target Receptor (Organism) | Reporter System | Effective Concentration (EC50) | Reference |
| This compound | TraR (Agrobacterium tumefaciens) | β-galactosidase assay | ~10 nM | [1] |
| 3-Hydroxy-C8-HSL | Data not available | Data not available | Data not available |
Table 2: Comparative Effects on Biofilm Formation
| Acyl-Homoserine Lactone | Bacterial Strain | Experimental Condition | Effect on Biofilm Formation | Reference |
| This compound | Pseudomonas aeruginosa | Static microtiter plate assay | Induces biofilm formation | [2] |
| 3-Hydroxy-C8-HSL | Data not available | Data not available | Data not available |
Signaling Pathways and Functional Roles
The primary mechanism of action for both molecules involves binding to a cognate LuxR-type transcriptional regulator within the bacterial cytoplasm. This binding event induces a conformational change in the receptor, promoting its dimerization and subsequent binding to specific DNA sequences known as lux boxes in the promoter regions of target genes. This, in turn, modulates gene expression.
The substitution at the C3 position—oxo versus hydroxyl—is thought to influence the binding affinity and the resulting conformation of the LuxR-AHL complex. This can lead to the activation of different sets of genes, even within the same bacterium. For instance, in some bacteria, the switch from a 3-oxo to a 3-hydroxy-HSL can alter the expression of genes related to motility and host colonization.
Caption: Workflow for Comparing AHL Activities.
Conclusion
The structural difference between this compound and 3-Hydroxy-C8-HSL, though subtle, is a critical determinant of their biological function. While this compound is a well-characterized activator of specific quorum sensing pathways, the precise quantitative activity and full spectrum of functions for 3-Hydroxy-C8-HSL remain less defined in direct comparative studies. The differential interaction with LuxR-type receptors likely leads to distinct downstream gene expression profiles, highlighting the specificity and complexity of bacterial communication networks. Further research involving direct, quantitative comparisons of these two molecules within the same experimental systems is necessary to fully elucidate their unique contributions to microbial physiology and to exploit these differences for the development of novel anti-infective strategies.
References
Safety Operating Guide
Prudent Disposal of 3-Oxo-C8-HSL: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Management of N-(3-Oxooctanoyl)-L-homoserine lactone (3-Oxo-C8-HSL) in a Laboratory Setting.
It is imperative to note that while this compound is not broadly classified as a hazardous substance, it should be handled with care, and all institutional and local regulations regarding chemical waste must be strictly followed. The information presented here is intended as a general guideline.
Key Data and Safety Information
A summary of the pertinent quantitative and safety data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Chemical Name | N-(3-Oxooctanoyl)-L-homoserine lactone | Cayman Chemical[1][2] |
| Synonyms | This compound, 3OC8-HSL, N-(β-Ketooctanoyl)-L-homoserine lactone | Chemodex, MedChemExpress[3] |
| Molecular Formula | C₁₂H₁₉NO₄ | Cayman Chemical[1][2] |
| Molecular Weight | 241.3 g/mol | Cayman Chemical[1][2] |
| Appearance | Crystalline solid | Cayman Chemical[2] |
| Solubility | Soluble in DMSO and DMF (approx. 30 mg/mL); Soluble in chloroform (50 mg/mL) | Cayman Chemical, Sigma-Aldrich[2][4] |
| Storage | -20°C | Cayman Chemical, Sigma-Aldrich[2][4] |
| Stability | ≥ 4 years at -20°C | Cayman Chemical[2] |
Disposal Protocol for this compound
The following step-by-step protocol is based on best practices for the disposal of non-hazardous solid chemical waste.
1. Hazard Assessment and Personal Protective Equipment (PPE):
Before beginning any disposal procedure, a risk assessment should be conducted. Although not classified as acutely hazardous, appropriate PPE should be worn to minimize exposure.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
2. Disposal of Unused or Waste this compound (Solid Form):
Solid this compound waste should be managed as chemical waste. It must not be disposed of in regular laboratory trash or washed down the drain.
-
Container Selection: Use a designated and clearly labeled chemical waste container. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Transfer: Carefully transfer the solid this compound into the labeled waste container using a clean spatula or other suitable instrument. Minimize the creation of dust.
-
Labeling: The waste container must be labeled with the full chemical name: "N-(3-Oxooctanoyl)-L-homoserine lactone" and the approximate amount of waste.
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is away from drains and incompatible materials.
-
Final Disposal: Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service. Follow your organization's specific procedures for waste pickup requests.
3. Disposal of Contaminated Materials:
Any materials that have come into contact with this compound are considered contaminated waste and must be disposed of accordingly.
-
Solid Items: Items such as gloves, weighing paper, and pipette tips should be placed in the same designated chemical waste container as the solid this compound.
-
Empty Containers: The original product container, even if it appears empty, may contain residual chemical. This container should be sealed and placed in the solid chemical waste stream for disposal.
4. Spill Cleanup:
In the event of a spill, the following procedure should be followed:
-
Containment: For small spills, prevent the powder from spreading by covering it with absorbent pads.
-
Cleanup: Carefully sweep or scoop the spilled solid material into the designated chemical waste container. Avoid dry sweeping, which can generate dust. A damp cloth or paper towel can be used to gently wipe the area.
-
Decontamination: Clean the spill area with soap and water or a suitable laboratory detergent. All cleaning materials used must be disposed of as contaminated waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and minimizing environmental impact. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Oxo-C8-HSL
For researchers and scientists in the field of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Oxo-C8-HSL (N-(3-Oxooctanoyl)-L-homoserine lactone), a common quorum-sensing molecule. Adherence to these protocols is crucial for minimizing risk and ensuring the integrity of your experiments.
While this compound is a valuable tool in studying bacterial communication, it should be treated as a potentially hazardous substance.[1][2][3] Standard laboratory safety precautions should always be observed. This includes avoiding ingestion, inhalation, and contact with skin and eyes.[1][2][3]
Recommended Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound, particularly in its solid, powdered form.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety glasses or goggles | Protects eyes from accidental splashes or contact with the powdered substance. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents direct skin contact. It is crucial to inspect gloves for any tears or perforations before use and to employ proper glove removal techniques to avoid skin contamination. |
| Respiratory Protection | Type N95 (US) or equivalent particulate respirator | Recommended for operations where dust may be generated, to prevent inhalation of the compound. |
| Body Protection | Standard laboratory coat | Minimizes the risk of contamination of personal clothing. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical for safety and experimental success. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols
1. Preparation of Stock Solutions:
-
This compound is typically supplied as a crystalline solid.[1][4]
-
To prepare a stock solution, dissolve the compound in an appropriate organic solvent such as DMSO or dimethyl formamide (DMF).[1] The solubility in these solvents is approximately 30 mg/mL.[1]
-
It is recommended to purge the solvent with an inert gas before dissolving the compound.[1]
-
While soluble in ethanol and other primary alcohols, their use is not advised as they may open the lactone ring, compromising the compound's integrity.[1]
2. Storage and Stability:
-
For long-term storage, this compound should be kept at -20°C.[1][5]
-
The compound is stable for at least two years when stored correctly at -20°C.[5]
-
It is advisable to protect the compound from light and moisture.[5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
-
Chemical Waste: All solutions containing this compound, as well as any unused solid compound, should be disposed of as chemical waste. Follow your institution's specific guidelines for chemical waste disposal. Do not pour solutions down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be collected in a designated, sealed waste container and disposed of according to your institution's hazardous waste protocols.
By implementing these safety and handling procedures, researchers can confidently work with this compound while maintaining a safe and controlled laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
